molecular formula C22H18BrF3N6O2 B12382788 PAT1inh-B01

PAT1inh-B01

Cat. No.: B12382788
M. Wt: 535.3 g/mol
InChI Key: GPOYUOYUWZBINV-UHFFFAOYSA-N
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Description

PAT1inh-B01 is a useful research compound. Its molecular formula is C22H18BrF3N6O2 and its molecular weight is 535.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H18BrF3N6O2

Molecular Weight

535.3 g/mol

IUPAC Name

11-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]-5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one

InChI

InChI=1S/C22H18BrF3N6O2/c1-12-19(23)20(22(24,25)26)29-31(12)11-18(33)30-8-7-15-14(10-30)21(34)32-17(27-15)9-16(28-32)13-5-3-2-4-6-13/h2-6,9,28H,7-8,10-11H2,1H3

InChI Key

GPOYUOYUWZBINV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCC3=C(C2)C(=O)N4C(=N3)C=C(N4)C5=CC=CC=C5)C(F)(F)F)Br

Origin of Product

United States

Foundational & Exploratory

PAT1inh-B01: A Selective Inhibitor of SLC26A6 (PAT1) for Modulating Intestinal Fluid Absorption

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PAT1inh-B01 is a potent and selective small-molecule inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1).[1][2] SLC26A6 is a key Cl⁻/HCO₃⁻ exchanger located on the luminal membrane of enterocytes, where it plays a crucial role in intestinal chloride and fluid absorption.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, selectivity, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals investigating intestinal transport physiology and potential therapeutic interventions for disorders related to intestinal fluid balance.

Mechanism of Action

This compound exerts its effects through the selective inhibition of the anion exchange activity of SLC26A6/PAT1.[1][2] In the small intestine, electroneutral NaCl absorption, which drives fluid absorption, is primarily mediated by the coordinated action of Na⁺/H⁺ exchangers and Cl⁻/HCO₃⁻ exchangers on the apical membrane of epithelial cells.[1] SLC26A6 is a major contributor to this Cl⁻/HCO₃⁻ exchange. By inhibiting PAT1, this compound effectively blocks this pathway of chloride uptake, thereby reducing the osmotic gradient for water absorption and consequently inhibiting fluid movement from the intestinal lumen into the body.[1] Studies suggest that this compound may have an intracellular site of action, as its inhibitory effect increases progressively over a few minutes.[2]

Signaling and Transport Pathway

The following diagram illustrates the role of SLC26A6 in intestinal fluid absorption and the point of intervention for this compound.

cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_interstitium Interstitium Na+ Na+ Cl- Cl- PAT1 SLC26A6 (PAT1) Cl-->PAT1 Cl-/HCO3- Exchange H2O H2O H2O_Abs Fluid Absorption NHE3 NHE3 H+ H+ NHE3->H+ Na+_in Na+ NHE3->Na+_in HCO3- HCO3- PAT1->HCO3- Cl-_in Cl- PAT1->Cl-_in NaCl_Abs NaCl Absorption Na+_out Na+ Na+_in->Na+_out To Blood Cl-_out Cl- Cl-_in->Cl-_out To Blood NaCl_Abs->H2O_Abs Creates Osmotic Gradient H2O_out H2O H2O_Abs->H2O_out To Blood PAT1inh This compound PAT1inh->PAT1 Inhibition

Caption: Inhibition of SLC26A6 by this compound blocks Cl⁻ uptake, disrupting NaCl and fluid absorption.

Quantitative Data

This compound has been characterized by its half-maximal inhibitory concentration (IC₅₀) against PAT1-mediated anion exchange and its in vivo efficacy in modulating intestinal fluid transport.

Table 1: In Vitro Inhibitory Potency of this compound
Anion Exchange ProcessIC₅₀ (nM)Cell SystemReference
PAT1-mediated Cl⁻/I⁻ Exchange350FRT cells expressing PAT1[1][2]
PAT1-mediated Cl⁻/HCO₃⁻ Exchange290FRT cells expressing PAT1[2]
Table 2: In Vivo Efficacy of this compound in Mouse Jejunum
TreatmentConcentration/DoseInhibition of Fluid Absorption (%)Experimental ModelReference
This compound 30 µM (luminal)~50%Closed-loop jejunum[1]
DRAinh-A27010 µM (luminal)~50%Closed-loop jejunum[1]
This compound + DRAinh-A27030 µM + 10 µM>90%Closed-loop jejunum[1][2]
Tenapanor (NHE3 inhibitor)10 µM (luminal)>90%Closed-loop jejunum[1][2]
Table 3: Selectivity Profile of this compound
Transporter/ChannelConcentration Tested (µM)% InhibitionCell SystemReference
SLC26A3 (DRA)25Not significantFRT cells[2]
SLC26A4 (Pendrin)25Not significantFRT cells[2]
SLC26A925Not significantFRT cells[2]
TMEM16A25Not significantFRT cells[2]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

High-Throughput Screening for PAT1 Inhibitors

This assay identifies inhibitors of PAT1-mediated anion exchange using a halide-sensitive fluorescent protein.

Experimental Workflow:

A FRT cells co-expressing SLC26A6 (PAT1) and YFP are plated in 96-well plates. B Cells are incubated with compounds from a small molecule library (e.g., this compound). A->B C Baseline YFP fluorescence is measured in a NaCl-containing solution. B->C D A NaI-containing solution is injected into the wells. C->D E PAT1 mediates Cl- (out)/I- (in) exchange. D->E F Influx of I- quenches the YFP fluorescence. E->F G The rate of fluorescence quenching is measured. F->G H Inhibitors (like this compound) reduce the rate of YFP quenching. G->H

Caption: High-throughput screening workflow for identifying PAT1 inhibitors.

Detailed Protocol:

  • Cell Culture: Fischer Rat Thyroid (FRT) cells, engineered to co-express human SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L), are cultured in Kaighn's modified Ham's F12 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.[1]

  • Assay Preparation: Cells are plated in 96-well black, clear-bottom plates and grown to confluence.

  • Compound Incubation: Cells are washed with a phosphate-buffered saline (PBS) solution. Test compounds (like this compound) dissolved in DMSO are added to the wells at desired concentrations and incubated.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline YFP fluorescence is measured for a short period (e.g., 2 seconds).[2]

  • Anion Exchange Initiation: A solution where NaCl is replaced by NaI is injected into each well to create an inwardly directed iodide gradient, which drives Cl⁻/I⁻ exchange via PAT1.[2]

  • Data Acquisition: YFP fluorescence is continuously recorded. The influx of iodide quenches the YFP fluorescence.

  • Analysis: The initial rate of fluorescence decrease is calculated. A reduction in the rate of quenching compared to DMSO controls indicates inhibition of PAT1-mediated anion exchange. IC₅₀ values are determined by fitting the concentration-response data to a standard model.[2]

In Vivo Intestinal Fluid Absorption (Closed-Loop Model)

This model directly measures the effect of intraluminally administered compounds on fluid absorption in a specific segment of the mouse intestine.

Experimental Workflow:

A Mouse is anesthetized. B A midline laparotomy is performed to expose the small intestine. A->B C A segment of the jejunum (e.g., 3 cm) is isolated with surgical sutures. B->C D The segment is filled with a pre-warmed buffer solution containing the test compound (this compound) or vehicle control. C->D E The intestine is returned to the abdominal cavity, and the incision is closed. D->E F After a set time (e.g., 30-60 min), the animal is euthanized. E->F G The looped segment is excised. F->G H The weight and length of the loop are measured. G->H I The loop's weight-to-length ratio is calculated as a direct measure of fluid absorption. H->I

Caption: Workflow for the in vivo closed-loop intestinal fluid absorption assay.

Detailed Protocol:

  • Animal Preparation: Mice are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the procedure.

  • Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum or ileum is identified and carefully isolated, ensuring the blood supply remains intact. Sutures are placed at both ends to create a closed loop.

  • Compound Administration: A small incision is made, and the loop is gently flushed to remove contents. The loop is then filled with a precise volume of a test solution (e.g., PBS containing 30 µM this compound or a vehicle control). The injection site is ligated.[1]

  • Incubation: The looped segment is returned to the abdominal cavity, and the abdomen is closed. The animal is kept warm for the duration of the experiment (e.g., 30-60 minutes).

  • Sample Collection: The animal is euthanized, the abdomen is reopened, and the closed loop is carefully excised.

  • Analysis: The length and weight of the excised loop are measured. The weight-to-length ratio (mg/cm) is calculated. A decrease in this ratio compared to the initial state indicates fluid absorption. The percentage inhibition is calculated by comparing the change in the weight-to-length ratio in the presence of the inhibitor to the control group.[1]

Conclusion

This compound is a valuable pharmacological tool for studying the physiology and pathophysiology of intestinal transport. Its high potency and selectivity for SLC26A6 make it superior to non-specific anion transport inhibitors. The data presented here demonstrate its ability to inhibit PAT1-mediated anion exchange and, consequently, intestinal fluid absorption. These characteristics suggest that this compound and similar molecules could be further investigated as potential therapeutic agents for conditions characterized by small intestinal hyposecretory disorders.[1]

References

An In-depth Technical Guide to the Mechanism of Action of PAT1inh-B01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of PAT1inh-B01, a selective inhibitor of the Putative Anion Transporter 1 (PAT1), also known as SLC26A6. This document details the molecular target, inhibitory activity, selectivity, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Selective Inhibition of SLC26A6 (PAT1)

This compound is a potent and selective small-molecule inhibitor of the SLC26A6 transporter. SLC26A6 is a crucial Cl⁻/HCO₃⁻ exchanger located on the luminal membrane of enterocytes, the epithelial cells lining the small intestine.[1][2] By facilitating the exchange of chloride ions (Cl⁻) for bicarbonate ions (HCO₃⁻), PAT1 plays a significant role in electroneutral NaCl absorption, which in turn drives fluid absorption from the intestinal lumen.[1][2]

This compound exerts its therapeutic effect by directly blocking the anion exchange activity of PAT1. This inhibition prevents the absorption of Cl⁻ and, consequently, reduces the parallel absorption of Na⁺ and water. The net result is an increase in the fluid content of the small intestine.[1][3] This mechanism of action makes this compound a promising candidate for the treatment of hyposecretory intestinal disorders, such as meconium ileus and distal intestinal obstruction syndrome (DIOS) associated with cystic fibrosis.

Below is a diagram illustrating the signaling pathway of intestinal fluid absorption mediated by PAT1 and the inhibitory action of this compound.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_interstitium Interstitium Na+ Na+ NHE3 NHE3 Na+->NHE3 Na+ in Cl- Cl- PAT1 PAT1 (SLC26A6) Cl-->PAT1 Cl- in H2O H2O H2O_i H2O H2O->H2O_i Fluid Absorption HCO3- HCO3- PAT1->HCO3- HCO3- out Cl-_i Cl- Na+_i Na+ H+ H+ NHE3->H+ H+ out PAT1inhB01 This compound PAT1inhB01->PAT1 Inhibition

Figure 1: Mechanism of this compound Action in Enterocytes.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: Inhibitory Potency of this compound
TargetAssay TypeIC₅₀Reference
PAT1 (SLC26A6)Anion Exchange~350 nM[1]
PAT1 (SLC26A6)Cl⁻/HCO₃⁻ Exchange290 nM[2]
Table 2: Selectivity Profile of this compound

At a concentration of 25 μM, this compound did not exhibit significant inhibition of other related intestinal transporters.[2]

Transporter/ChannelFunction% Inhibition by 25 μM this compoundReference
SLC26A3 (DRA)Cl⁻/HCO₃⁻ exchangerNot significant[2]
SLC26A4 (Pendrin)Cl⁻/HCO₃⁻/I⁻ transporterNot significant[2]
SLC26A9Cl⁻ channel/transporterNot significant[2]
TMEM16ACa²⁺-activated Cl⁻ channelNot significant[2]
Table 3: In Vivo Efficacy of this compound in Mice (Closed Midjejunal and Ileal Loops)
Intestinal RegionEffect of this compound% Inhibition of Fluid AbsorptionCo-administration with DRAinh-A270Reference
MidjejunumPartial inhibition50%>90% inhibition[1][3]
IleumComplete inhibition>80%N/A[1][3]

The logical relationship of this compound's selectivity is depicted in the following diagram.

cluster_inhibited Inhibited cluster_not_inhibited Not Significantly Inhibited (at 25 µM) PAT1inhB01 This compound PAT1 PAT1 (SLC26A6) PAT1inhB01->PAT1 Selectively Inhibits DRA SLC26A3 (DRA) Pendrin SLC26A4 (Pendrin) SLC26A9 SLC26A9 TMEM16A TMEM16A

Figure 2: Selectivity Profile of this compound.

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. The methodologies for these are detailed below.

High-Throughput Screening (HTS) for PAT1 Inhibitors

The identification of this compound was the result of a high-throughput screen of approximately 50,000 synthetic small molecules.[1]

  • Cell Line: Fischer Rat Thyroid (FRT) cells co-expressing murine PAT1 (slc26a6) and a halide-sensing cytoplasmic Yellow Fluorescent Protein (YFP).

  • Assay Principle: PAT1-mediated influx of iodide (I⁻) in exchange for intracellular chloride (Cl⁻) leads to the quenching of YFP fluorescence. Inhibitors of PAT1 will reduce the rate of I⁻ influx and thus prevent fluorescence quenching.

  • Protocol:

    • FRT-YFP-slc26a6 cells were plated in 96-well black-walled, clear-bottom plates and cultured until confluent.

    • Cells were washed twice with Phosphate-Buffered Saline (PBS).

    • Cells were incubated for 10 minutes with test compounds (25 μM) in PBS.

    • An inward gradient of I⁻ was established by adding an I⁻-containing solution, and the YFP fluorescence was monitored over time using a plate reader.

    • Compounds that reduced the rate of fluorescence quenching were identified as potential PAT1 inhibitors.

The workflow for the high-throughput screening is illustrated in the diagram below.

cluster_workflow High-Throughput Screening Workflow start Plate FRT-YFP-slc26a6 cells in 96-well plates culture Culture for 48h until confluent start->culture wash Wash cells with PBS culture->wash incubate Incubate with ~50,000 test compounds wash->incubate add_iodide Add I⁻ solution to initiate anion exchange incubate->add_iodide measure Measure YFP fluorescence quenching over time add_iodide->measure identify Identify compounds that reduce quenching rate measure->identify end This compound identified as a potent hit identify->end

Figure 3: High-Throughput Screening Workflow for PAT1 Inhibitors.
Anion Exchange and Selectivity Assays

The inhibitory activity and selectivity of this compound were confirmed using a similar fluorescence-based assay.

  • Cell Lines: FRT cells individually expressing PAT1 (SLC26A6), SLC26A3, SLC26A4, SLC26A9, or TMEM16A, along with the YFP halide sensor.

  • Protocol:

    • Cells were plated and cultured as described for the HTS assay.

    • For IC₅₀ determination, cells expressing PAT1 were incubated with varying concentrations of this compound.

    • For selectivity testing, cells expressing the different transporters were incubated with a high concentration (25 μM) of this compound.

    • The rate of I⁻/Cl⁻ exchange was measured by monitoring YFP fluorescence quenching.

    • Data were analyzed to determine the IC₅₀ for PAT1 and the percentage inhibition for other transporters.

In Vivo Closed-Loop Model of Intestinal Fluid Absorption

The efficacy of this compound in blocking intestinal fluid absorption was evaluated in a murine model.

  • Animal Model: Wild-type mice.

  • Protocol:

    • Mice were anesthetized, and a midline laparotomy was performed to expose the small intestine.

    • Closed loops (2-3 cm in length) were created in the midjejunum or ileum by ligation, taking care to preserve blood supply.

    • A saline solution containing a non-absorbable marker and either this compound or a vehicle control was injected into the lumen of the closed loops.

    • The intestine was returned to the abdominal cavity, and the incision was closed.

    • After a defined period (e.g., 30 minutes), the loops were excised, and the volume of the remaining fluid was measured.

    • The percentage of fluid absorption was calculated based on the change in the concentration of the non-absorbable marker.

Conclusion

This compound is a novel, potent, and selective inhibitor of the intestinal anion exchanger SLC26A6 (PAT1). Its mechanism of action, the direct blockade of Cl⁻/HCO₃⁻ exchange, leads to a significant reduction in fluid absorption in the small intestine, particularly the ileum. The comprehensive data from in vitro and in vivo studies underscore its potential as a therapeutic agent for small intestinal hyposecretory disorders. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising compound.

References

The Role of PAT1/SLC26A6 in Intestinal Fluid and Electrolyte Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solute carrier family 26 member A6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1), is a versatile anion exchanger critically involved in the regulation of fluid and electrolyte balance in the intestine. Predominantly expressed on the apical membrane of enterocytes in the small intestine, PAT1 facilitates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻) and other anions, such as oxalate. This activity is fundamental to electroneutral NaCl absorption, a primary driver of intestinal fluid absorption. Dysregulation of PAT1 function has been implicated in various gastrointestinal disorders, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of PAT1 in intestinal fluid transport, detailing the molecular mechanisms, regulatory pathways, and key experimental methodologies used in its study. Quantitative data from seminal studies are summarized, and detailed protocols for essential experimental procedures are provided to facilitate further research in this field.

Introduction

Intestinal fluid transport is a dynamic process governed by the coordinated action of various ion transporters and channels located on the apical and basolateral membranes of intestinal epithelial cells. A key player in the absorptive processes of the small intestine is the Cl⁻/HCO₃⁻ exchanger, PAT1/SLC26A6. This protein is instrumental in the absorption of luminal chloride, which in turn drives the absorption of sodium and water.[1][2] Understanding the precise role and regulation of PAT1 is crucial for developing novel therapeutic strategies for diseases characterized by intestinal fluid and electrolyte imbalance, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1][3]

Molecular Function and Transport Modes

PAT1 is a multifunctional anion exchanger capable of transporting a variety of monovalent and divalent anions.[4] Its primary physiological roles in the intestine are believed to be:

  • Cl⁻/HCO₃⁻ Exchange: This is the principal mode of action contributing to electroneutral NaCl absorption. PAT1, in concert with the Na⁺/H⁺ exchanger 3 (NHE3), facilitates the coupled uptake of luminal NaCl.[5][6]

  • Cl⁻/Oxalate Exchange: PAT1 is a major pathway for intestinal oxalate secretion.[4] This function is crucial for preventing hyperoxaluria and the subsequent formation of calcium oxalate kidney stones.[2]

The transporter's activity is not static but is influenced by the ionic composition of the intestinal lumen and the intracellular environment. For instance, in the jejunum, under conditions of high luminal CO₂ and HCO₃⁻, PAT1 is thought to play a significant role in Na⁺HCO₃⁻ reabsorption.[6][7]

Regional Expression and Physiological Significance

The expression of PAT1 varies along the gastrointestinal tract, which dictates its region-specific physiological roles.

  • Duodenum: PAT1 is highly expressed and is the predominant apical membrane Cl⁻/HCO₃⁻ exchanger in the upper villous epithelium.[2] It is responsible for a significant portion of basal HCO₃⁻ secretion, a critical process for neutralizing gastric acid.[4] Studies in Slc26a6 knockout mice have shown a decrease in basal duodenal HCO₃⁻ secretory rate.[4]

  • Jejunum: In the jejunum, both PAT1 and another SLC26 family member, DRA (SLC26A3), contribute to fluid absorption. Pharmacological inhibition studies suggest that they have comparable and complementary roles.[1][8] Knockout studies indicate that both transporters are essential for CO₂/HCO₃⁻-stimulated fluid absorption.[7][9]

  • Ileum: PAT1 appears to be the predominant anion exchanger responsible for fluid absorption in the mouse ileum.[1] The specific inhibitor PAT1inh-B01 blocks over 80% of fluid absorption in this segment.[1]

  • Colon: PAT1 expression is low in the colon, where DRA is the primary apical Cl⁻/HCO₃⁻ exchanger.[1]

Quantitative Data on PAT1/SLC26A6 Function

The following tables summarize key quantitative findings from studies on PAT1/SLC26A6 function in intestinal fluid and ion transport.

Table 1: Effect of PAT1/SLC26A6 Knockout on Intestinal Transport

Intestinal SegmentParameter MeasuredGenotypeValue% Change vs. Wild-TypeReference
JejunumBasal Fluid Absorption (μl·cm⁻¹·h⁻¹)Wild-Type131.7 ± 9.9-[10]
Slc26a6⁻/⁻94.1 ± 9.2-28.5%[10]
JejunumCO₂/HCO₃⁻-stimulated Fluid Absorption (% of basal)Wild-Type203.3 ± 19.6-[10]
Slc26a6⁻/⁻144.9 ± 5.2-28.7%[10]
JejunumNet Cl⁻ AbsorptionWild-TypeAbsorptive-[5]
Slc26a6⁻/⁻Significantly decreased>20% reduction[1][5]
DuodenumBasal HCO₃⁻ SecretionWild-TypeNormal-[4]
Slc26a6⁻/⁻Decreased~30% reduction[4]
DuodenumForskolin-stimulated HCO₃⁻ SecretionWild-TypeStimulated-[11]
Slc26a6⁻/⁻No difference0%[11]
DuodenumPGE₂-stimulated HCO₃⁻ SecretionWild-TypeStimulated-[11]
Slc26a6⁻/⁻Reduced-59%[11]
IleumNet Oxalate Flux (pmol·cm⁻²·h⁻¹)Wild-TypeSecretory-[12]
Slc26a6⁻/⁻Absorptive (75 ± 10)Reversal of transport[12]

Table 2: Effect of PAT1 Inhibitor (this compound) on Intestinal Fluid Absorption

Intestinal SegmentTreatmentInhibition of Fluid AbsorptionReference
JejunumThis compound (30 µM)~50%[1]
This compound + DRAinh-A270>90%[1]
IleumThis compound (30 µM)>80%[1]
DRAinh-A270No effect[1]
ColonThis compound (30 µM)No effect[1]
DRAinh-A270Complete block[1]

Signaling and Regulation

The activity and expression of PAT1 are regulated by various signaling pathways, allowing for dynamic control of intestinal fluid transport in response to physiological cues.

PKA Signaling Pathway

The Protein Kinase A (PKA) signaling pathway is a key regulator of PAT1-mediated oxalate transport. Activation of PKA by agonists such as forskolin and IBMX has been shown to stimulate oxalate transport in intestinal Caco-2 cells.[13][14] This stimulation is attributed to both an increase in PAT1 surface protein expression and an enhancement of the intrinsic activity of the transporter.[13]

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonists Agonists GPCR GPCR Agonists->GPCR binds AC AC GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates PAT1_vesicle PAT1 (vesicle) PKA->PAT1_vesicle promotes trafficking PAT1_membrane PAT1 (membrane) PKA->PAT1_membrane enhances activity PAT1_vesicle->PAT1_membrane insertion

PKA signaling pathway regulating PAT1/SLC26A6.
TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) has been shown to impair the expression and function of PAT1 in the duodenum, contributing to the pathogenesis of duodenal ulcers associated with Helicobacter pylori infection.[15] This suggests a role for inflammatory mediators in the regulation of intestinal fluid transport via PAT1.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular H_pylori H. pylori TGF_beta TGF-β H_pylori->TGF_beta induces TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R binds p38_MAPK p38 MAPK TGF_beta_R->p38_MAPK activates PAT1_expression PAT1 Expression p38_MAPK->PAT1_expression downregulates PAT1_function PAT1 Function p38_MAPK->PAT1_function impairs

TGF-β signaling pathway affecting PAT1/SLC26A6.

Experimental Protocols

In Vivo Closed-Loop Intestinal Fluid Absorption in Mice

This protocol is used to measure intestinal fluid absorption in a specific segment of the intestine in a living animal.

Closed_Loop_Workflow Anesthetize_Mouse 1. Anesthetize Mouse Midline_Laparotomy 2. Perform Midline Laparotomy Anesthetize_Mouse->Midline_Laparotomy Isolate_Segment 3. Isolate Intestinal Segment (Jejunum, Ileum, or Colon) Midline_Laparotomy->Isolate_Segment Ligate_Ends 4. Ligate Both Ends of the Segment Isolate_Segment->Ligate_Ends Inject_Solution 5. Inject Test Solution (e.g., PBS with/without inhibitor) Ligate_Ends->Inject_Solution Return_to_Cavity 6. Return Loop to Abdominal Cavity Inject_Solution->Return_to_Cavity Incubate 7. Incubate for a Defined Period (e.g., 30 minutes) Return_to_Cavity->Incubate Excise_Loop 8. Excise the Ligated Loop Incubate->Excise_Loop Measure_Weight_Length 9. Measure Loop Weight and Length Excise_Loop->Measure_Weight_Length Calculate_Ratio 10. Calculate Weight-to-Length Ratio (as an index of fluid absorption) Measure_Weight_Length->Calculate_Ratio

Workflow for the in vivo closed-loop intestinal fluid absorption assay.

Materials:

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture thread

  • Syringe with a fine-gauge needle

  • Test solution (e.g., phosphate-buffered saline, PBS) with or without inhibitors

  • Analytical balance

  • Ruler

Procedure:

  • Anesthetize the mouse according to an approved institutional protocol.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Carefully exteriorize the small intestine and identify the desired segment (jejunum or ileum).

  • Ligate the intestine at two points approximately 2-3 cm apart, ensuring the blood supply is not compromised.

  • Inject a known volume (e.g., 100 µL) of the pre-warmed test solution into the ligated loop.

  • Gently return the loop to the abdominal cavity and close the incision with sutures or clips.

  • Maintain the animal under anesthesia for the desired experimental period (e.g., 30 minutes).

  • Re-open the abdomen, excise the ligated loop, and carefully remove any adhering mesenteric tissue.

  • Measure the final weight of the loop and its length.

  • Calculate the weight-to-length ratio (mg/cm). A decrease in this ratio over time compared to a control group indicates fluid absorption.

Ussing Chamber Experiments with Intestinal Tissue

The Ussing chamber technique allows for the measurement of ion transport across an isolated piece of intestinal epithelium under controlled conditions.

Materials:

  • Ussing chamber system with electrodes and voltage-clamp amplifier

  • Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Intestinal tissue from a freshly euthanized animal

  • Surgical instruments

  • Serosal and mucosal bathing solutions (with or without inhibitors or secretagogues)

Procedure:

  • Prepare fresh Ringer's solution and equilibrate it with carbogen gas at 37°C.

  • Euthanize the animal and immediately excise the desired intestinal segment.

  • Place the tissue in ice-cold Ringer's solution and carefully strip away the outer muscle layers to isolate the mucosa.

  • Mount the mucosal sheet between the two halves of the Ussing chamber, separating the mucosal and serosal bathing solutions.

  • Fill both chambers with the pre-warmed and gassed Ringer's solution.

  • Allow the tissue to equilibrate for a baseline period (e.g., 20-30 minutes).

  • Measure the transepithelial potential difference (PD) and short-circuit current (Isc). The Isc represents the net ion transport across the epithelium.

  • Add experimental compounds (e.g., inhibitors, agonists) to the mucosal or serosal bath and record the changes in Isc and PD.

  • For ion flux studies, radioisotopes (e.g., ³⁶Cl⁻) can be added to one chamber, and their appearance in the other chamber can be measured over time.

Measurement of Cl⁻/HCO₃⁻ Exchange Activity using BCECF

This method utilizes the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH (pHi) as an indicator of Cl⁻/HCO₃⁻ exchange activity.

Materials:

  • Intestinal epithelial cells (cultured or freshly isolated)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Fluorescence microscope or plate reader with appropriate filters for BCECF (excitation ~440 nm and ~490 nm, emission ~535 nm)

  • Cl⁻-containing and Cl⁻-free buffers

  • HCO₃⁻/CO₂-buffered solutions

Procedure:

  • Load the cells with BCECF-AM by incubating them in a buffer containing the dye. The ester groups are cleaved by intracellular esterases, trapping the fluorescent BCECF inside the cells.

  • Wash the cells to remove extracellular dye.

  • Excite the cells at both the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) wavelengths of BCECF and measure the emission at ~535 nm. The ratio of the fluorescence intensities (490/440) is proportional to the pHi.

  • To measure Cl⁻/HCO₃⁻ exchange, first perfuse the cells with a Cl⁻-free, HCO₃⁻/CO₂-buffered solution to induce an intracellular alkalinization due to the outward movement of HCO₃⁻ in exchange for extracellular anions (if present) or through other base-loading mechanisms.

  • Rapidly switch to a Cl⁻-containing, HCO₃⁻/CO₂-buffered solution. The re-introduction of extracellular Cl⁻ will drive the influx of Cl⁻ in exchange for intracellular HCO₃⁻ via PAT1, resulting in a decrease in pHi.

  • The initial rate of this pHi decrease is a measure of the Cl⁻/HCO₃⁻ exchange activity.

Conclusion and Future Directions

PAT1/SLC26A6 is a pivotal transporter in intestinal fluid and electrolyte homeostasis. Its region-specific expression and diverse transport capabilities underscore its complex role in gut physiology. The development of specific inhibitors like this compound has provided invaluable tools to dissect its function and has opened new avenues for therapeutic interventions in intestinal disorders. Future research should focus on further elucidating the intricate regulatory networks that govern PAT1 activity, including the interplay with other transporters and the influence of the gut microbiome. A deeper understanding of these aspects will be instrumental in the development of targeted and effective treatments for a range of gastrointestinal diseases.

References

Discovery of PAT1inh-B01: A Potent and Selective SLC26A6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of PAT1inh-B01, a first-in-class, potent, and selective inhibitor of the solute carrier family 26 member A6 (SLC26A6), also known as the putative anion transporter 1 (PAT1). SLC26A6 is a crucial Cl⁻/HCO₃⁻ exchanger located at the luminal membrane of enterocytes, where it plays a significant role in intestinal chloride and fluid absorption.[1] The identification of this compound offers a valuable pharmacological tool for investigating the physiological functions of SLC26A6 and presents a potential therapeutic candidate for intestinal disorders characterized by hyposecretion, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against various SLC26A6-mediated anion exchange modes and its selectivity against other related transporters.

Anion Exchange Mode This compound IC₅₀ (nM) Reference
Cl⁻/SCN⁻260[1]
Cl⁻/HCO₃⁻290[1]
Overall Anion Exchange~350[1][2][3]
Transporter Inhibition by 25 µM this compound Reference
SLC26A3 (DRA)No significant inhibition[1][2]
SLC26A4No significant inhibition[4]
SLC26A9No significant inhibition[4]
TMEM16ANo significant inhibition[4]
CFTRNo significant inhibition[4]

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and validation of this compound.

High-Throughput Screening (HTS) for PAT1 Inhibitors

A cell-based, fluorescence imaging plate reader (FLIPR) assay was developed to screen for inhibitors of SLC26A6.[1]

  • Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing murine Slc26a6 and a cytoplasmic halide-sensing Yellow Fluorescent Protein (YFP-H148Q/I152L).[1]

  • Assay Principle: The assay measures the kinetics of PAT1-mediated Cl⁻/I⁻ exchange. Extracellular iodide (I⁻) enters the cell in exchange for intracellular chloride (Cl⁻) via PAT1, quenching the YFP fluorescence. Inhibitors of PAT1 will slow the rate of I⁻ influx and thus reduce YFP fluorescence quenching.

  • Protocol:

    • FRT cells co-expressing Slc26a6 and YFP were seeded in 384-well plates.

    • The cells were incubated with a library of 50,000 synthetic small molecules at a concentration of 10 µM for 15 minutes.[1]

    • The plate was then transferred to a FLIPR to measure the baseline YFP fluorescence.

    • An iodide-containing solution was added to the wells to initiate the Cl⁻/I⁻ exchange.

    • YFP fluorescence was monitored over time. The rate of fluorescence quenching was used to determine the activity of PAT1.

    • Compounds that significantly reduced the rate of YFP quenching were identified as potential PAT1 inhibitors.

Electrophysiological Validation: Cl⁻/HCO₃⁻ Exchange Assay

To confirm the inhibitory activity of this compound on the physiologically relevant Cl⁻/HCO₃⁻ exchange, intracellular pH measurements were performed using the pH-sensitive fluorescent dye BCECF.[1]

  • Cell Line: FRT cells expressing Slc26a6.

  • Assay Principle: The activity of the Cl⁻/HCO₃⁻ exchanger is measured by monitoring changes in intracellular pH (pHi) in response to alterations in the extracellular Cl⁻ concentration. In the absence of extracellular Cl⁻, the exchanger is driven in reverse, causing an efflux of intracellular HCO₃⁻ and a subsequent decrease in pHi.

  • Protocol:

    • FRT-Slc26a6 cells were loaded with the ratiometric pH-sensitive dye BCECF-AM.

    • Cells were perfused with a Cl⁻-containing buffer, and baseline pHi was recorded.

    • The perfusate was switched to a Cl⁻-free buffer (gluconate substituted for Cl⁻) to induce HCO₃⁻ efflux and intracellular acidification.

    • The rate of acidification is a measure of PAT1-mediated Cl⁻/HCO₃⁻ exchange.

    • The effect of this compound was assessed by pre-incubating the cells with the compound and measuring the change in the rate of acidification.

In Vivo Validation: Closed-Loop Intestinal Fluid Absorption Model

The in vivo efficacy of this compound was evaluated in a murine closed-loop model of intestinal fluid absorption.[1]

  • Animal Model: Wild-type mice.

  • Protocol:

    • Mice were anesthetized, and a laparotomy was performed to expose the small intestine.

    • A 2-cm segment of the jejunum or ileum was isolated and ligated at both ends to create a closed loop.

    • The loop was injected with a saline solution containing a non-absorbable marker (e.g., ¹⁴C-inulin) with or without this compound (30 µM).[1]

    • The abdominal cavity was closed, and the animal was allowed to recover for a set period (e.g., 4 hours).

    • After the incubation period, the animal was euthanized, and the closed loop was excised.

    • The change in the weight-to-length ratio of the loop was measured to determine the extent of fluid absorption. A decrease in this ratio indicates fluid absorption.[1]

Visualizations

The following diagrams illustrate key workflows and concepts in the discovery of this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Hit Identification cluster_validation Hit Validation plate Seed FRT cells expressing Slc26a6 and YFP in 384-well plates add_compounds Add 50,000 small molecules (10 µM) and incubate plate->add_compounds add_iodide Add iodide solution add_compounds->add_iodide measure_fluorescence Measure YFP fluorescence kinetics with FLIPR add_iodide->measure_fluorescence analyze_data Analyze fluorescence quenching rate measure_fluorescence->analyze_data identify_hits Identify compounds that inhibit quenching (Hits) analyze_data->identify_hits B01 This compound Identified as Potent and Selective Inhibitor identify_hits->B01

Caption: High-throughput screening workflow for the discovery of this compound.

Mechanism_of_Action cluster_membrane Apical Membrane of Enterocyte cluster_extracellular Intestinal Lumen cluster_intracellular Cytoplasm PAT1 SLC26A6 (PAT1) Anion Exchange HCO3_out HCO₃⁻ PAT1:f1->HCO3_out Secretion Cl_in Cl⁻ PAT1:f0->Cl_in Cl_out Cl⁻ Cl_out->PAT1:f0 Absorption HCO3_in HCO₃⁻ HCO3_in->PAT1:f1 B01 This compound B01->PAT1 Inhibition

Caption: Proposed mechanism of this compound action on SLC26A6.

References

PAT1inh-B01: A Selective Inhibitor of the Intestinal Anion Exchanger PAT1 (SLC26A6)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PAT1inh-B01, a small-molecule, selective inhibitor of the Putative Anion Transporter 1 (PAT1), also known as Solute Carrier Family 26 Member 6 (SLC26A6). PAT1 is a key apical membrane anion exchanger in intestinal epithelial cells, mediating electroneutral chloride/bicarbonate (Cl⁻/HCO₃⁻) and Cl⁻/oxalate exchange, which are crucial for intestinal fluid absorption.[1][2] this compound has emerged as a valuable pharmacological tool for studying the physiological roles of PAT1 and as a potential therapeutic lead for intestinal disorders characterized by excessive fluid absorption, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1] This document details the quantitative inhibitory properties of this compound, its selectivity profile, and the experimental protocols for its characterization.

Introduction to PAT1 (SLC26A6) and its Role in Intestinal Fluid Transport

SLC26A6, or PAT1, is a member of the SLC26 family of anion transporters.[3] Located on the apical membrane of enterocytes, it plays a critical role in the electroneutral absorption of NaCl, which in turn drives the absorption of water from the intestinal lumen.[1][2] The primary mechanism of PAT1 involves the exchange of intracellular bicarbonate (HCO₃⁻) for luminal chloride (Cl⁻). This process, coupled with the action of the Na⁺/H⁺ exchanger NHE3, results in the net absorption of NaCl and fluid.[1][2] Studies using knockout mice have highlighted the importance of PAT1 in intestinal anion exchange and overall fluid homeostasis.[4]

Quantitative Inhibitory Profile of this compound

This compound is a potent inhibitor of PAT1-mediated anion exchange. Its inhibitory activity has been quantified using various in vitro assays, demonstrating sub-micromolar efficacy.

Parameter Value Assay Reference
IC₅₀ (Cl⁻/I⁻ exchange) 350 nMYFP fluorescence quenching[4][5]
IC₅₀ (Cl⁻/SCN⁻ exchange) 260 nMYFP fluorescence quenching[1]
IC₅₀ (Cl⁻/HCO₃⁻ exchange) 290 nMBCECF pH measurement[1]

Selectivity Profile of this compound

A key attribute of this compound is its high selectivity for PAT1 over other related anion transporters, which is crucial for its utility as a specific pharmacological probe.

Transporter % Inhibition at 25 µM this compound Assay Reference
SLC26A1 Not SignificantCl⁻/I⁻ exchange[1]
SLC26A2 Not SignificantCl⁻/I⁻ exchange[1]
SLC26A3 (DRA) Not SignificantCl⁻/I⁻ exchange[1][5]
SLC26A4 Not SignificantCl⁻/I⁻ exchange[1]
SLC26A9 Not SignificantCl⁻/I⁻ exchange[1]
TMEM16A (Anoctamin 1) Not SignificantI⁻ influx[1]

Furthermore, this compound has been shown to have no significant effect on the activities of other key intestinal ion transporters, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the Epithelial Sodium Channel (ENaC), and Calcium-activated Chloride Channels (CaCCs).[1]

Cytotoxicity Profile

This compound exhibits a favorable cytotoxicity profile, with no significant cell death observed in Fischer Rat Thyroid (FRT) cells after 48 hours of incubation at a concentration of 10 µM.[1]

Mechanism of Action of PAT1 (SLC26A6) in Intestinal Enterocytes

PAT1's primary role in enterocytes is the facilitation of electroneutral Cl⁻/HCO₃⁻ exchange at the apical membrane. This process is a key component of the overall mechanism of intestinal fluid absorption.

PAT1_Mechanism cluster_Enterocyte Enterocyte Lumen_Cl Cl⁻ PAT1 PAT1 (SLC26A6) Lumen_Cl->PAT1 Lumen_Na Na⁺ NHE3 NHE3 Lumen_Na->NHE3 PAT1->Lumen_Cl Int_Cl Cl⁻ PAT1->Int_Cl NHE3->Lumen_Na Int_Na Na⁺ NHE3->Int_Na CA Carbonic Anhydrase H2CO3 H₂CO₃ CA->H2CO3 H2O_CO2 H₂O + CO₂ H2O_CO2->CA HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Int_HCO3 HCO₃⁻ HCO3_H->Int_HCO3 Int_H H⁺ HCO3_H->Int_H Blood_Cl Cl⁻ Int_Cl->Blood_Cl Cl⁻ Channel Blood_Na Na⁺ Int_Na->Blood_Na Na⁺/K⁺ ATPase Int_HCO3->PAT1 Int_H->NHE3 This compound This compound This compound->PAT1

Caption: Mechanism of PAT1 (SLC26A6) in intestinal fluid absorption and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Halide-Sensing YFP Quenching Assay for Cl⁻/I⁻ and Cl⁻/SCN⁻ Exchange

This assay is a cell-based high-throughput screening method to measure the anion exchange activity of PAT1. It relies on the quenching of Yellow Fluorescent Protein (YFP) fluorescence by iodide (I⁻) or thiocyanate (SCN⁻) ions.

Experimental Workflow Diagram:

YFP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed Seed FRT cells co-expressing PAT1 and halide-sensing YFP in 96-well plates Culture Culture for 24-48 hours Seed->Culture Wash Wash cells with Cl⁻-containing buffer Culture->Wash Incubate Incubate with this compound or vehicle (DMSO) Wash->Incubate Fluorescence Measure baseline YFP fluorescence Incubate->Fluorescence Addition Add I⁻ or SCN⁻-containing buffer Fluorescence->Addition Quenching Monitor YFP fluorescence quenching over time Addition->Quenching Rate Calculate the rate of fluorescence quenching (dF/dt) Quenching->Rate Inhibition Determine % inhibition relative to control Rate->Inhibition IC50 Calculate IC₅₀ value Inhibition->IC50

Caption: Workflow for the halide-sensing YFP quenching assay.

Detailed Methodology:

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human PAT1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are seeded in 96-well black, clear-bottom microplates.

  • Compound Incubation: After 24-48 hours, cells are washed with a chloride-containing buffer (e.g., PBS). Subsequently, cells are incubated with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time.

  • Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. Baseline YFP fluorescence is recorded (excitation ~500 nm, emission ~530 nm).

  • Anion Exchange and Quenching: An equal volume of an iodide- or thiocyanate-containing buffer (substituting Cl⁻ with I⁻ or SCN⁻) is added to the wells using an automated injector. The decrease in YFP fluorescence is monitored kinetically.

  • Data Analysis: The initial rate of fluorescence quenching (dF/dt) is calculated. The percentage of inhibition is determined by comparing the rates in the presence of this compound to the vehicle control. The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

BCECF Assay for Cl⁻/HCO₃⁻ Exchange

This assay measures the intracellular pH (pHi) changes resulting from Cl⁻/HCO₃⁻ exchange using the pH-sensitive fluorescent dye BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein).

Detailed Methodology:

  • Cell Loading: FRT cells expressing PAT1 are grown on permeable supports or glass coverslips and loaded with the acetoxymethyl ester form of BCECF (BCECF-AM), which readily enters the cells and is cleaved by intracellular esterases to the membrane-impermeant BCECF.

  • Buffer Exchange and pHi Measurement: Cells are initially perfused with a Cl⁻-containing, HCO₃⁻-free buffer. The perfusion is then switched to a Cl⁻-free, HCO₃⁻-containing buffer. This creates a Cl⁻ gradient that drives the exchange of intracellular Cl⁻ for extracellular HCO₃⁻ via PAT1, leading to an increase in pHi. The fluorescence of BCECF is monitored at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at ~535 nm. The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is used to determine the pHi.

  • Inhibitor Testing: The experiment is repeated in the presence of varying concentrations of this compound to assess its inhibitory effect on the rate of pHi increase.

  • Data Analysis: The initial rate of pHi change is calculated. The percentage of inhibition and the IC₅₀ value are determined as described for the YFP assay.

In Vivo Closed-Loop Model of Intestinal Fluid Absorption

This in vivo model directly assesses the effect of this compound on fluid absorption in a specific segment of the small intestine in anesthetized mice.

Detailed Methodology:

  • Animal Preparation: Anesthetized mice undergo a midline laparotomy to expose the small intestine.

  • Loop Creation: A segment of the mid-jejunum or ileum is isolated by ligatures, forming a closed loop. Care is taken to not obstruct major blood vessels.

  • Inhibitor Administration: A known volume of a buffered solution (e.g., PBS) containing this compound or vehicle control is injected into the lumen of the closed loop.

  • Incubation: The intestine is returned to the abdominal cavity, and the incision is temporarily closed. The animal is kept under anesthesia for a defined period (e.g., 30-60 minutes).

  • Measurement of Fluid Absorption: The loop is then excised, and the remaining fluid volume is carefully aspirated and measured. The length and weight of the loop are also recorded. Fluid absorption is calculated as the difference between the initial injected volume and the final recovered volume, often normalized to the length of the intestinal segment.

  • Data Analysis: The extent of fluid absorption in the presence of this compound is compared to the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the intestinal anion exchanger PAT1 (SLC26A6). Its well-characterized inhibitory and selectivity profiles, combined with a lack of significant cytotoxicity, make it an invaluable tool for investigating the role of PAT1 in intestinal physiology and pathophysiology. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of PAT1 inhibition in disorders of intestinal fluid transport.

References

PAT1inh-B01: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This guide details its chemical properties, a proposed synthesis pathway, and in-depth experimental protocols for its biological evaluation.

Core Chemical Properties

This compound is a small molecule inhibitor with the systematic name N-(4-(3-(5-bromo-1H-indol-1-yl)-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide. Its key chemical data are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C22H18BrF3N6O2[1][2]
Molecular Weight 535.32 g/mol [1]
CAS Number 1775330-54-5[1][2]
Appearance White to off-white solidInferred from typical pyrazole derivatives
Solubility Soluble in DMSO (12.5 mg/mL with heating)[1]
Purity ≥98%[3]
Storage Store at 4°C, protect from light. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Proposed Synthesis of this compound

While a specific, detailed synthesis of this compound has not been published in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyrazole-carboxamide and 1,2,4-oxadiazole derivatives. The proposed multi-step synthesis is outlined below.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid. This starting material can be synthesized from commercially available precursors, such as ethyl 2-formyl-3-oxobutanoate, through a cyclization reaction with methylhydrazine, followed by hydrolysis of the resulting ester.

Step 2: Synthesis of N-(4-amino-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide. 1-methyl-1H-pyrazole-4-carboxylic acid can be converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 4-amino-2-(trifluoromethyl)aniline in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the amide bond.

Step 3: Synthesis of 5-bromo-1H-indole-N'-hydroxy-carboximidamide. 5-bromo-1H-indole can be reacted with a source of the cyanate ion (e.g., from the reaction of sodium cyanide with an oxidizing agent in the presence of a phase-transfer catalyst) to form the corresponding nitrile. The nitrile is then treated with hydroxylamine to yield the N'-hydroxy-carboximidamide (an amidoxime).

Step 4: Formation of the 1,2,4-oxadiazole ring. The N-(4-amino-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide from Step 2 is diazotized using sodium nitrite in an acidic medium, followed by a reaction with a cyanide source to introduce a nitrile group at the 4-position of the phenyl ring. This intermediate is then converted to the corresponding amidoxime by reaction with hydroxylamine. Finally, a cyclization reaction between the amidoxime from Step 3 and the newly synthesized amidoxime, likely under dehydrating conditions (e.g., using a coupling agent like EDC or DCC, or by heating), would form the 3,5-disubstituted 1,2,4-oxadiazole ring and yield this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the SLC26A6 (PAT1) anion exchanger. SLC26A6 is a crucial transporter in the apical membrane of intestinal epithelial cells, where it mediates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), contributing significantly to intestinal fluid absorption.

This compound has been shown to inhibit PAT1-mediated anion exchange with a half-maximal inhibitory concentration (IC₅₀) of approximately 350 nM.[1][2][4] The inhibitory effect has been demonstrated for various modes of anion exchange, including Cl⁻/SCN⁻ and Cl⁻/HCO₃⁻ exchange, with IC₅₀ values of 260 nM and 290 nM, respectively.[4] Importantly, this compound exhibits high selectivity for SLC26A6 over other related SLC26 family members, such as SLC26A3 (DRA), SLC26A4 (Pendrin), and SLC26A9, as well as the cystic fibrosis transmembrane conductance regulator (CFTR) and Ca²⁺-activated Cl⁻ channels.[4]

By blocking the activity of SLC26A6, this compound effectively reduces Cl⁻ and subsequent fluid absorption in the small intestine. This mechanism of action makes it a valuable research tool for studying intestinal ion transport and a potential therapeutic agent for managing conditions characterized by excessive intestinal fluid absorption.

Experimental Protocols

In Vitro Inhibition of SLC26A6-Mediated Anion Exchange

This protocol describes the cell-based assay used to determine the inhibitory activity of this compound on SLC26A6.

1. Cell Culture and Transfection:

  • Fischer rat thyroid (FRT) cells are cultured in a suitable medium (e.g., Coon's modified Ham's F-12 medium supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin).
  • Cells are stably co-transfected with a plasmid encoding human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). YFP fluorescence is quenched by iodide (I⁻).

2. Anion Exchange Assay:

  • Transfected FRT cells are seeded in 96-well black-walled microplates and grown to confluence.
  • The cells are washed with a chloride-containing buffer (e.g., PBS).
  • The cells are then incubated with varying concentrations of this compound (or vehicle control, DMSO) for a predetermined time (e.g., 10-30 minutes) at 37°C.
  • The chloride-containing buffer is rapidly replaced with an iodide-containing buffer (e.g., PBS with NaI replacing NaCl) using an automated liquid handler.
  • The rate of YFP fluorescence quenching is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 500 nm excitation, 530 nm emission).
  • The initial rate of fluorescence quenching is proportional to the rate of I⁻ influx, which is mediated by the SLC26A6-mediated Cl⁻/I⁻ exchange.

3. Data Analysis:

  • The initial rates of fluorescence quenching are calculated for each concentration of this compound.
  • The data are normalized to the vehicle control (100% activity) and a maximal inhibition control.
  • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Measurement of Cl⁻/HCO₃⁻ Exchange

This protocol details the measurement of this compound's effect on the physiologically relevant Cl⁻/HCO₃⁻ exchange.

1. Cell Preparation and Dye Loading:

  • FRT cells stably expressing SLC26A6 are grown on glass coverslips.
  • The cells are loaded with the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) by incubation with its acetoxymethyl ester (BCECF-AM).

2. Intracellular pH Measurement:

  • The coverslip with BCECF-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope.
  • The cells are initially perfused with a Cl⁻-containing, HCO₃⁻-free buffer.
  • The perfusion is then switched to a Cl⁻-free, HCO₃⁻-containing buffer. This creates an outwardly directed Cl⁻ gradient that drives the influx of HCO₃⁻ through SLC26A6, leading to an increase in intracellular pH (pHi).
  • BCECF fluorescence is excited at two wavelengths (e.g., 490 nm and 440 nm), and the ratio of the emitted fluorescence (at ~535 nm) is used to determine the pHi, calibrated using the nigericin/high-K⁺ method.
  • The experiment is repeated in the presence of different concentrations of this compound.

3. Data Analysis:

  • The initial rate of pHi increase upon switching to the HCO₃⁻-containing buffer is calculated.
  • The inhibition of the rate of pHi increase by this compound is used to determine its effect on Cl⁻/HCO₃⁻ exchange activity and to calculate the IC₅₀.

In Vivo Measurement of Intestinal Fluid Absorption (Closed-Loop Model)

This protocol describes an in vivo method to assess the effect of this compound on intestinal fluid absorption in a mouse model.

1. Animal Preparation:

  • Mice are fasted overnight with free access to water.
  • The animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
  • A midline laparotomy is performed to expose the small intestine.

2. Creation of Intestinal Loops:

  • A segment of the jejunum or ileum of a defined length (e.g., 2-3 cm) is isolated by ligating both ends with surgical silk, taking care not to obstruct the mesenteric blood supply.
  • The intestinal contents of the looped segment are gently flushed with warm saline.

3. Administration of Test Solution:

  • A solution containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol 4000) and either this compound or vehicle is injected into the lumen of the closed loop.
  • The abdominal incision is temporarily closed, and the animal is kept warm for the duration of the experiment (e.g., 1-2 hours).

4. Measurement of Fluid Absorption:

  • At the end of the experimental period, the animal is euthanized, and the intestinal loop is carefully excised.
  • The contents of the loop are collected, and the volume is measured.
  • The concentration of the non-absorbable marker in the initial and final luminal fluid is determined (e.g., by liquid scintillation counting).
  • The net fluid absorption is calculated based on the change in the concentration of the non-absorbable marker.

5. Data Analysis:

  • Fluid absorption in the this compound-treated group is compared to the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test).

Visualizations

PAT1inh-B01_Signaling_Pathway cluster_Enterocyte Enterocyte Cl- Chloride (Cl⁻) SLC26A6 SLC26A6 (PAT1) Anion Exchanger Cl-->SLC26A6 Influx HCO3- Bicarbonate (HCO₃⁻) SLC26A6->HCO3- Efflux Fluid_Absorption Decreased Fluid Absorption SLC26A6->Fluid_Absorption This compound This compound This compound->SLC26A6 Inhibition

Caption: Mechanism of action of this compound in an intestinal enterocyte.

Experimental_Workflow_Inhibition_Assay Start Start: FRT cells expressing SLC26A6 and YFP Incubate Incubate with This compound Start->Incubate Add_Iodide Replace Cl⁻ buffer with I⁻ buffer Incubate->Add_Iodide Measure_Fluorescence Measure YFP fluorescence quenching Add_Iodide->Measure_Fluorescence Analyze Calculate initial rate and determine IC₅₀ Measure_Fluorescence->Analyze End End: Quantified inhibitory activity Analyze->End

Caption: Workflow for the in vitro SLC26A6 inhibition assay.

References

The Role of PAT1inh-B01 in Chloride/Bicarbonate Exchange: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor PAT1inh-B01 and its role in the modulation of the SLC26A6 anion exchanger, also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a key player in intestinal chloride and fluid absorption through its function as a Cl-/HCO3- exchanger.[1] The development of selective inhibitors such as this compound is a significant advancement for studying intestinal ion transport and holds potential for therapeutic applications in small intestinal hyposecretory disorders.[1][2]

Core Concepts: SLC26A6 (PAT1) and its Inhibition

SLC26A6 is a member of the solute carrier family 26 and is primarily located on the apical membrane of enterocytes in the small intestine.[1][3] It facilitates the electroneutral exchange of chloride (Cl-) for bicarbonate (HCO3-), contributing to intestinal Cl- absorption, fluid balance, and the regulation of intracellular pH.[1][4][5] The expression of SLC26A6 is most abundant in the small intestine, with lower levels in the colon.[3]

This compound is a selective, small-molecule inhibitor of SLC26A6.[2][6] It was identified through high-throughput screening of a large library of synthetic small molecules.[1] This inhibitor provides a powerful tool to dissect the specific contributions of SLC26A6 to intestinal physiology and pathophysiology.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemCommentsReference
IC50~350 nMFischer rat thyroid (FRT) cells expressing human SLC26A6Represents the half-maximal inhibitory concentration for PAT1-mediated anion exchange.[1][2][6]
SelectivityNo inhibition of SLC26A3 (DRA)FRT cells expressing human SLC26A3Demonstrates selectivity for SLC26A6 over the related intestinal anion transporter SLC26A3.[1][6]

Table 2: In Vivo Effects of this compound on Intestinal Fluid Absorption in Mice

Intestinal SegmentTreatmentInhibition of Fluid AbsorptionCommentsReference
Mid-jejunumThis compound50%Highlights the significant role of SLC26A6 in jejunal fluid absorption.[1][6]
Mid-jejunumThis compound + DRAinh-A270>90%Suggests complementary roles for SLC26A6 and SLC26A3 in the jejunum.[1][6]
IleumThis compound>80%Indicates that SLC26A6 is the predominant anion exchanger in the mouse ileum.[1][6]
IleumDRAinh-A270No effectFurther supports the dominance of SLC26A6 in the ileum.[1][6]
ColonThis compoundNo effectConsistent with the lower expression of SLC26A6 in the colon.[1]
ColonDRAinh-A270Complete inhibitionShows that SLC26A3 is the primary anion exchanger responsible for fluid absorption in the colon.[1]

Signaling Pathways and Mechanisms

The primary mechanism of this compound is the direct inhibition of the Cl-/HCO3- exchange activity of the SLC26A6 transporter. This leads to a reduction in the absorption of chloride from the intestinal lumen, which in turn decreases water absorption, as water follows the osmotic gradient created by ion transport.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cl- Cl- SLC26A6 SLC26A6 (PAT1) Cl-->SLC26A6 Absorption HCO3- HCO3- SLC26A6->HCO3- Secretion PAT1inhB01 This compound PAT1inhB01->SLC26A6 Inhibition

Caption: Mechanism of this compound action on the SLC26A6 transporter.

The coordinated action of SLC26A6 and other transporters, such as the Na+/H+ exchanger 3 (NHE3), is crucial for overall electroneutral NaCl absorption. The inhibition of SLC26A6 by this compound disrupts this process.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Na+ Na+ NHE3 NHE3 Na+->NHE3 Cl- Cl- SLC26A6 SLC26A6 (PAT1) Cl-->SLC26A6 H+ H+ HCO3- HCO3- NHE3->H+ SLC26A6->HCO3- PAT1inhB01 This compound PAT1inhB01->SLC26A6

Caption: Disruption of coupled NaCl absorption by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols used in the characterization of this compound.

High-Throughput Screening for SLC26A6 Inhibitors

This assay was designed to identify small molecules that inhibit the anion exchange activity of SLC26A6.

  • Cell Line: Fischer rat thyroid (FRT) cells stably expressing human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

  • Principle: The fluorescence of this YFP variant is quenched by iodide (I-). The assay measures the rate of I- influx through SLC26A6 in exchange for nitrate (NO3-).

  • Procedure:

    • Cells are cultured in 96-well plates.

    • The cells are washed and incubated with a buffer containing NO3-.

    • The plate is placed in a fluorescence plate reader.

    • A buffer containing I- and the test compound (e.g., this compound) is added.

    • The rate of YFP fluorescence quenching is measured, which is proportional to the rate of I- influx and thus SLC26A6 activity.

  • Data Analysis: The initial rate of fluorescence quenching is calculated. The percentage of inhibition is determined by comparing the rates in the presence and absence of the test compound. The IC50 is calculated from the dose-response curve.

cluster_workflow High-Throughput Screening Workflow A FRT cells expressing SLC26A6 and YFP cultured in 96-well plates B Incubate with NO3- buffer A->B C Add I- buffer with this compound B->C D Measure YFP fluorescence quenching C->D E Calculate rate of quenching and % inhibition D->E F Determine IC50 E->F

Caption: Workflow for high-throughput screening of SLC26A6 inhibitors.

In Vivo Closed-Loop Model of Intestinal Fluid Absorption

This model is used to assess the effect of inhibitors on fluid absorption in a specific segment of the intestine in live animals.

  • Animal Model: Mice (e.g., C57BL/6).

  • Procedure:

    • Mice are anesthetized.

    • A midline laparotomy is performed to expose the small intestine.

    • A segment of the intestine (e.g., jejunum or ileum) of a defined length is isolated by ligatures, forming a closed loop.

    • A solution containing the test compound (this compound) and a non-absorbable marker (e.g., 14C-polyethylene glycol) is injected into the loop.

    • The intestine is returned to the abdominal cavity, and the incision is closed.

    • After a set period (e.g., 4 hours), the animal is euthanized, and the loop is resected.

    • The loop is weighed before and after draining its contents to determine the change in fluid volume.

  • Data Analysis: The volume of fluid absorbed is calculated based on the change in the concentration of the non-absorbable marker and the change in the weight of the loop. The percentage of inhibition is calculated by comparing the fluid absorption in treated versus control loops.

cluster_workflow In Vivo Closed-Loop Intestinal Absorption Assay A Anesthetize mouse and expose intestine B Isolate intestinal segment with ligatures A->B C Inject test solution with this compound and marker B->C D Incubate for a set time C->D E Resect loop and measure fluid volume change D->E F Calculate fluid absorption and % inhibition E->F

Caption: Workflow for the in vivo closed-loop intestinal fluid absorption model.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of SLC26A6 in intestinal ion and fluid transport. Its selectivity and potency make it a superior alternative to non-specific anion exchange inhibitors. The data presented here underscore the importance of SLC26A6 in the small intestine and provide a foundation for further investigation into the therapeutic potential of SLC26A6 inhibition. This may include conditions such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome, where increasing intestinal fluid secretion is a therapeutic goal.[1] Further research and development in this area could lead to novel treatments for these and other disorders of intestinal function.

References

Downstream Effects of SLC26A6 Inhibition by PAT1inh-B01: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the downstream effects of inhibiting the solute carrier family 26 member 6 (SLC26A6), also known as the putative anion transporter 1 (PAT1), using the selective small-molecule inhibitor PAT1inh-B01. SLC26A6 is a crucial anion exchanger involved in various physiological processes, including intestinal fluid absorption, oxalate secretion, and intracellular pH regulation. Its inhibition presents a promising therapeutic strategy for conditions such as cystic fibrosis-related intestinal obstructions and other hyposecretory disorders of the small intestine. This document summarizes key quantitative data, details experimental methodologies for studying SLC26A6 inhibition, and visualizes the associated signaling pathways and experimental workflows.

Introduction

SLC26A6 is a versatile anion exchanger, primarily facilitating the transport of chloride (Cl⁻), bicarbonate (HCO₃⁻), and oxalate.[1][2] It is prominently expressed on the apical membrane of epithelial cells in the small intestine and kidney proximal tubule.[1][3] The inhibitor this compound, a pyrazolo-pyrido-pyrimidinone, has been identified as a potent and selective inhibitor of SLC26A6.[1] Understanding the downstream consequences of its inhibitory action is critical for its development as a therapeutic agent.

Quantitative Data on this compound Inhibition

The inhibitory potency and in vivo efficacy of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Potency of this compound on SLC26A6-Mediated Anion Exchange

Anion Exchange ModeIC₅₀ (nM)Assay SystemReference
Cl⁻/I⁻~350FRT cells expressing murine SLC26A6 and a halide-sensing YFP[1]
Cl⁻/SCN⁻260FRT cells expressing murine SLC26A6 and a halide-sensing YFP[1]
Cl⁻/HCO₃⁻290BCECF-loaded FRT cells expressing murine SLC26A6[1]

Table 2: In Vivo Efficacy of this compound on Intestinal Fluid Absorption in Mice (Closed-Loop Model)

Intestinal SegmentInhibitor(s) and ConcentrationInhibition of Fluid Absorption (%)Mouse ModelReference
Mid-jejunum30 µM this compound~50Wild-type[1]
Mid-jejunum30 µM this compound + 10 µM DRAinh-A270>90Wild-type[1]
Ileum30 µM this compound>80Wild-type[1]
Ileum10 µM DRAinh-A270No effectWild-type[1]
Ileum30 µM this compoundComplete BlockadeCystic Fibrosis (F508del homozygous)[4]
Colon30 µM this compoundNo effectWild-type[1]
Colon10 µM DRAinh-A270Complete BlockadeWild-type[1]

Key Signaling Pathways and Downstream Effects

Inhibition of SLC26A6 by this compound primarily disrupts the exchange of Cl⁻ and HCO₃⁻ across the apical membrane of intestinal epithelial cells. This has several downstream consequences:

  • Inhibition of Fluid Absorption: In the small intestine, electroneutral NaCl absorption is a primary driver of fluid absorption. This process is mediated by the coupled action of a Na⁺/H⁺ exchanger (NHE3) and a Cl⁻/HCO₃⁻ exchanger (SLC26A6 or SLC26A3/DRA). By blocking SLC26A6, this compound inhibits Cl⁻ uptake, thereby reducing NaCl absorption and consequently water reabsorption from the intestinal lumen.[1] This effect is particularly pronounced in the ileum, where SLC26A6 is the predominant Cl⁻/HCO₃⁻ exchanger.[1]

  • Alteration of Intracellular pH (pHi): SLC26A6 plays a role in regulating the pH of intestinal villous epithelial cells.[2][5] By mediating HCO₃⁻ transport, it helps to buffer the intracellular environment, particularly during processes that involve proton influx, such as H⁺-di/tripeptide transport.[2][5] Inhibition of SLC26A6 is expected to impair this buffering capacity, leading to intracellular acidification.

  • Impact on Oxalate Transport: SLC26A6 is a key transporter for oxalate secretion in the intestine.[6][7] This process is crucial for preventing hyperoxaluria, a major risk factor for the formation of calcium oxalate kidney stones.[8] While direct quantitative data on the effect of this compound on oxalate transport is limited in the provided search results, it is a critical downstream effect to consider. Chronic inhibition of SLC26A6 could potentially lead to increased net oxalate absorption and subsequent hyperoxaluria.

The following diagram illustrates the central role of SLC26A6 in intestinal ion transport and the downstream effects of its inhibition by this compound.

Lumen_Cl Cl⁻ SLC26A6 SLC26A6 (PAT1) Lumen_Cl->SLC26A6 Exchange Lumen_HCO3 HCO₃⁻ Lumen_HCO3->SLC26A6 Exchange Lumen_Oxalate Oxalate²⁻ SLC26A6->Lumen_Oxalate Intracellular_Cl Intracellular Cl⁻ SLC26A6->Intracellular_Cl Intracellular_HCO3 Intracellular HCO₃⁻ SLC26A6->Intracellular_HCO3 pHi_regulation Intracellular pH Regulation SLC26A6->pHi_regulation Maintains Fluid_Absorption Fluid Absorption SLC26A6->Fluid_Absorption Promotes PAT1inhB01 This compound PAT1inhB01->SLC26A6 Inhibits Intracellular_Oxalate Intracellular Oxalate²⁻ Intracellular_Oxalate->SLC26A6 Secretion

Caption: Role of SLC26A6 and its inhibition by this compound.

The following diagram illustrates the logical downstream consequences of SLC26A6 inhibition.

A This compound B Inhibition of SLC26A6 A->B C Decreased Apical Cl⁻/HCO₃⁻ Exchange B->C I Decreased Intestinal Oxalate Secretion B->I D Decreased Intestinal Fluid Absorption C->D G Altered Intracellular pH (Acidification) C->G E Increased Luminal Fluid Content D->E F Potential Therapeutic Effect in Intestinal Obstruction E->F H Impact on pH-sensitive Cellular Processes G->H J Increased Net Oxalate Absorption I->J K Potential for Hyperoxaluria J->K

Caption: Logical flow of downstream effects from SLC26A6 inhibition.

Experimental Protocols

YFP-Based Halide-Sensing Protein Assay for SLC26A6 Inhibitor Screening

This cell-based fluorescence quenching assay is a high-throughput method for identifying and characterizing inhibitors of SLC26A6.[1]

Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q). The fluorescence of this YFP variant is quenched by iodide (I⁻). The assay measures the rate of I⁻ influx into the cells, which is mediated by SLC26A6 in exchange for intracellular Cl⁻. A decrease in the rate of fluorescence quenching in the presence of a test compound indicates inhibition of SLC26A6.[1][9]

Detailed Methodology:

  • Cell Culture: FRT cells stably expressing both murine SLC26A6 and YFP-H148Q are cultured in a suitable medium (e.g., Kaighn's modified Ham's F12 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and selection antibiotics) in 96- or 384-well plates.[1]

  • Assay Procedure:

    • The cells are washed with a standard phosphate-buffered saline (PBS) solution.

    • A baseline fluorescence is measured for a short period (e.g., 2 seconds).

    • A solution where NaCl is replaced by NaI is added to the wells to create an inwardly directed I⁻ gradient.

    • The change in fluorescence over time is recorded using a fluorescence plate reader.

  • Data Analysis: The initial rate of fluorescence quenching is determined by fitting the fluorescence decay curve to a single exponential function. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the test compound. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[1]

Workflow Diagram:

A Seed FRT cells expressing SLC26A6 and YFP-H148Q in multi-well plates B Wash cells with PBS A->B C Add test compound (e.g., this compound) B->C D Measure baseline fluorescence C->D E Add NaI solution to initiate Cl⁻/I⁻ exchange D->E F Monitor fluorescence quenching over time E->F G Calculate initial rate of quenching F->G H Determine % inhibition and IC₅₀ G->H

Caption: Workflow for the YFP-based SLC26A6 inhibitor screening assay.

In Vivo Closed-Loop Intestinal Absorption Assay

This in vivo model is used to directly measure the effect of inhibitors on fluid absorption in different segments of the intestine in anesthetized animals.[1]

Principle: A specific segment of the intestine (e.g., jejunum, ileum, or colon) is surgically isolated to create a "closed-loop." This loop is then filled with a saline solution containing the test inhibitor. After a set period, the change in the weight-to-length ratio of the loop is measured, which directly correlates with the amount of fluid absorbed.[1]

Detailed Methodology (based on available descriptions):

  • Animal Preparation: Mice are anesthetized. A midline abdominal incision is made to expose the intestines.

  • Loop Creation: A segment of the desired intestinal region (e.g., mid-jejunum or ileum) of a specific length is identified and ligated at both ends with sutures, ensuring the blood supply remains intact.

  • Injection: The test solution (e.g., PBS with or without this compound) is injected into the lumen of the closed-loop.

  • Incubation: The intestine is returned to the abdominal cavity, and the incision is temporarily closed. The animal is kept under anesthesia for the duration of the experiment (e.g., 30 minutes).

  • Measurement: The animal is euthanized, and the closed-loop is excised. The length and weight of the loop are measured.

  • Data Analysis: The weight-to-length ratio is calculated. A decrease in this ratio from the initial state indicates fluid absorption. The percentage of inhibition is calculated by comparing the change in the ratio in the presence and absence of the inhibitor.[1]

Workflow Diagram:

A Anesthetize mouse and expose intestines B Isolate and ligate a segment of the intestine (e.g., ileum) to create a closed-loop A->B C Inject test solution (± this compound) into the loop B->C D Incubate for a defined period (e.g., 30 min) C->D E Excise the intestinal loop D->E F Measure the weight and length of the loop E->F G Calculate the weight-to-length ratio F->G H Determine the extent of fluid absorption inhibition G->H

Caption: Workflow for the in vivo closed-loop intestinal absorption assay.

Conclusion

This compound is a potent and selective inhibitor of SLC26A6 that effectively blocks intestinal fluid absorption, primarily in the ileum. Its mechanism of action, centered on the inhibition of Cl⁻/HCO₃⁻ exchange, leads to predictable downstream effects on luminal fluid content and intracellular pH. While its therapeutic potential for small intestinal hyposecretory disorders is significant, further investigation into its long-term effects on oxalate homeostasis is warranted. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on SLC26A6-targeted therapies.

References

Preclinical Profile of PAT1inh-B01: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAT1inh-B01 is a novel, potent, and selective small-molecule inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial Cl⁻/HCO₃⁻ exchanger located on the apical membrane of enterocytes, where it plays a significant role in intestinal chloride and fluid absorption. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and selectivity profile. The information presented herein is primarily derived from the seminal study by Cil et al., published in JCI Insight in 2021.

Core Data Summary

In Vitro Activity and Selectivity

This compound was identified through a high-throughput screening of 50,000 synthetic small molecules. Its inhibitory activity against SLC26A6 and selectivity over other key intestinal transporters are summarized below.

TargetAssay TypeEndpointResultReference
SLC26A6 (PAT1) YFP-based Cl⁻/I⁻ exchange assay in FRT cellsIC₅₀ 350 nM [1]
SLC26A3 (DRA)YFP-based Cl⁻/I⁻ exchange assay in FRT cells% Inhibition at 25 µMNot significant[1]
SLC26A4 (Pendrin)YFP-based Cl⁻/I⁻ exchange assay in FRT cells% Inhibition at 25 µMNot significant[1]
SLC26A9YFP-based Cl⁻/I⁻ exchange assay in FRT cells% Inhibition at 25 µMNot significant[1]
CFTRShort-circuit current (Isc) in HBE cellsIsc changeNo significant effect[1]
ENaCShort-circuit current (Isc) in HBE cellsIsc changeNo significant effect[1]
CaCCShort-circuit current (Isc) in HBE cellsIsc changeNo significant effect[1]
In Vivo Efficacy in Mouse Models

The efficacy of this compound in modulating intestinal fluid absorption was evaluated in closed-loop models in different segments of the mouse intestine.

Intestinal SegmentModelTreatmentPrimary OutcomeResultReference
Mid-jejunum Closed-loop fluid absorptionThis compoundInhibition of fluid absorption ~50% [1]
This compound + DRAinh-A270Inhibition of fluid absorption>90%[1]
Ileum Closed-loop fluid absorptionThis compoundInhibition of fluid absorption >80% [1]
DRAinh-A270Inhibition of fluid absorptionNo effect[1]
Colon Closed-loop fluid absorptionThis compoundInhibition of fluid absorptionNo effect[1]
DRAinh-A270Inhibition of fluid absorptionComplete blockade[1]
Whole GI Tract Loperamide-induced constipationThis compound + DRAinh-A270Stool outputIncreased compared to DRAinh-A270 alone[1]
Cytotoxicity
Cell LineAssayConcentrationDurationResultReference
FRT cellsAlamar Blue assay10 µM48 hoursNo cytotoxicity observed[1]

Experimental Protocols

YFP-based Anion Exchange Assay

This assay was utilized for the high-throughput screening and determination of inhibitor potency.

  • Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

  • Assay Principle: The fluorescence of this YFP variant is quenched by iodide (I⁻). The assay measures the rate of I⁻ influx in exchange for intracellular Cl⁻, which is initiated by adding an I⁻-containing solution.

  • Procedure:

    • Cells are plated in 96-well microplates.

    • The cells are washed with a chloride-containing buffer.

    • Test compounds (like this compound) are added at various concentrations.

    • An iodide-containing buffer is added to initiate the Cl⁻/I⁻ exchange.

    • YFP fluorescence is continuously measured using a plate reader.

    • The rate of fluorescence decay reflects the rate of I⁻ influx and thus the activity of the anion exchanger.

  • Data Analysis: The initial rate of fluorescence quenching is determined, and IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal curve.

In Vivo Closed-Loop Intestinal Fluid Absorption Model

This model was used to assess the in vivo efficacy of this compound.

  • Animal Model: Wild-type mice.

  • Procedure:

    • Mice are anesthetized.

    • A midline laparotomy is performed to expose the small intestine and colon.

    • A segment of the desired intestinal region (jejunum, ileum, or colon) of approximately 2-3 cm is isolated by ligatures, forming a "closed loop."

    • A saline solution containing a non-absorbable marker (e.g., ¹⁴C-inulin) and the test compound (this compound) or vehicle is injected into the lumen of the loop.

    • The loop is returned to the abdominal cavity, and the incision is temporarily closed.

    • After a defined period (e.g., 4 hours), the animal is euthanized, and the loop is excised.

    • The length and weight of the loop are measured. The luminal fluid is collected to measure the concentration of the non-absorbable marker.

  • Data Analysis: Fluid absorption is calculated based on the change in the concentration of the non-absorbable marker and the change in loop weight.

Signaling Pathways and Experimental Workflows

SLC26A6 (PAT1) in Intestinal Enterocyte and Site of Action of this compound

The following diagram illustrates the role of SLC26A6 in the apical membrane of an intestinal enterocyte and the inhibitory action of this compound. SLC26A6 facilitates the exchange of luminal chloride (Cl⁻) for intracellular bicarbonate (HCO₃⁻), a key step in electroneutral NaCl absorption, which drives water movement from the lumen into the cell. This compound directly inhibits this exchange.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Lumen_Cl Cl⁻ SLC26A6 SLC26A6 (PAT1) Lumen_Cl->SLC26A6 Influx Intracellular_HCO3 HCO₃⁻ SLC26A6->Intracellular_HCO3 Efflux PAT1inh_B01 This compound PAT1inh_B01->SLC26A6 Inhibition

Caption: Mechanism of this compound action on the SLC26A6 transporter in an enterocyte.

High-Throughput Screening Workflow for PAT1 Inhibitors

The diagram below outlines the workflow used to identify this compound from a large chemical library.

Start 50,000 Small Molecule Library Screening Primary Screen: YFP-based Cl⁻/I⁻ exchange assay in FRT-SLC26A6 cells Start->Screening Hit_ID Hit Identification (% Inhibition > 75% at 25 µM) Screening->Hit_ID Dose_Response Dose-Response Analysis Hit_ID->Dose_Response Potency IC₅₀ Determination Dose_Response->Potency Selectivity Selectivity Assays (vs. SLC26A3, A4, A9, etc.) Potency->Selectivity Lead Lead Compound: This compound Selectivity->Lead

Caption: Workflow for the identification of this compound.

In Vivo Efficacy Evaluation Workflow

This diagram depicts the logical flow of the in vivo experiments to confirm the efficacy of this compound.

Start In Vivo Efficacy Study Model Mouse Closed-Loop Intestinal Model Start->Model Jejunum Jejunum Loop Model->Jejunum Ileum Ileum Loop Model->Ileum Colon Colon Loop Model->Colon Results Measure Fluid Absorption Jejunum->Results Ileum->Results Colon->Results Conclusion This compound inhibits fluid absorption in the small intestine (jejunum and ileum) Results->Conclusion

Caption: Experimental workflow for in vivo efficacy assessment of this compound.

Conclusion

The available preclinical data strongly support this compound as a potent and selective inhibitor of SLC26A6. Its ability to significantly reduce fluid absorption in the small intestine, particularly the ileum, highlights its potential as a therapeutic agent for conditions characterized by excessive fluid absorption or intestinal hyposecretion. Further studies are warranted to explore its pharmacokinetic profile, long-term safety, and efficacy in relevant disease models.

References

Unveiling PAT1inh-B01: A Technical Guide to a Novel Anion Exchange Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 member A6 (SLC26A6), also known as the Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial anion exchanger involved in various physiological processes, including intestinal chloride and fluid absorption, as well as oxalate secretion.[1][2] this compound has emerged as a valuable research tool and a potential therapeutic candidate for intestinal disorders characterized by hyposecretion.[1]

Core Mechanism: Selective Inhibition of SLC26A6-Mediated Anion Exchange

This compound is a potent and selective small-molecule inhibitor of SLC26A6.[3] Its primary mechanism of action is the direct inhibition of the anion exchange function of SLC26A6, predominantly the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻).[4][5] This inhibition has significant downstream effects on ion and fluid transport across epithelial tissues, particularly in the small intestine.[1]

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been quantitatively assessed through various in vitro and in vivo studies.

ParameterValueCell Line/ModelReference
IC₅₀ (this compound) ~350 nMFischer Rat Thyroid (FRT) cells expressing SLC26A6[1]
Inhibition of Fluid Absorption (Jejunum) 50%Closed midjejunal loops in mice[1]
Inhibition of Fluid Absorption (Jejunum with DRA inhibitor) >90%Closed midjejunal loops in mice (co-administered with DRAinh-A270)[1]
Inhibition of Fluid Absorption (Ileum) >80%Ileal loops in mice[1]
Effect on Fluid Absorption (Colon) No effectColonic loops in mice[1]

Table 1: Quantitative analysis of this compound inhibitory effects.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize this compound.

High-Throughput Screening for SLC26A6 Inhibitors

The discovery of this compound was the result of a high-throughput screening campaign of 50,000 synthetic small molecules.[1]

Experimental Workflow:

HTS_Workflow cluster_prep Cell Preparation cluster_screen Screening cluster_analysis Hit Identification & Validation prep1 FRT cells co-expressing SLC26A6 and a halide-sensing fluorescent protein (e.g., YFP) are plated in multi-well plates. screen1 Addition of 50,000 synthetic small molecules to individual wells. prep1->screen1 screen2 Induction of anion exchange (e.g., replacing extracellular Cl⁻ with I⁻). screen1->screen2 screen3 Measurement of YFP fluorescence quenching. Inhibition of exchange results in less quenching. screen2->screen3 analysis1 Identification of compounds that prevent fluorescence quenching. screen3->analysis1 analysis2 Dose-response analysis to determine IC₅₀ values. analysis1->analysis2 analysis3 Selectivity assays against other SLC26A family members (e.g., SLC26A3/DRA). analysis2->analysis3

Caption: High-throughput screening workflow for identifying SLC26A6 inhibitors.

Methodology:

  • Cell Culture: Fischer Rat Thyroid (FRT) cells are stably co-transfected with human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP).

  • Compound Addition: The library of small molecules is added to the cells in a multi-well plate format.

  • Anion Exchange Assay: The extracellular solution is rapidly changed from a chloride-containing buffer to an iodide-containing buffer. The influx of iodide through active SLC26A6 quenches the YFP fluorescence.

  • Fluorescence Measurement: A plate reader is used to measure the rate of YFP fluorescence quenching. Inhibitors of SLC26A6 will slow down or prevent this quenching.

  • Hit Confirmation and Selectivity: Potent hits are further characterized through dose-response curves to determine their IC₅₀. Selectivity is assessed by testing the compounds on cells expressing other related anion transporters, such as SLC26A3 (DRA).[1]

In Vivo Intestinal Fluid Absorption Assay (Closed-Loop Model)

To assess the in vivo efficacy of this compound, a closed-loop model of intestinal fluid absorption in mice is utilized.[1]

Experimental Workflow:

Intestinal_Loop_Workflow cluster_prep Surgical Preparation cluster_treatment Treatment Administration cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep1 Anesthetize mouse. prep2 Perform a midline laparotomy to expose the small intestine. prep1->prep2 prep3 Ligate a segment of the jejunum, ileum, or colon to create a closed loop. prep2->prep3 treat1 Inject a precise volume of saline containing either vehicle (control) or this compound into the lumen of the closed loop. prep3->treat1 incub1 Return the loop to the abdominal cavity and incubate for a defined period (e.g., 30-60 minutes). treat1->incub1 incub2 Excise the loop and measure its weight and length. incub1->incub2 analysis1 Calculate the change in the weight-to-length ratio of the loop. incub2->analysis1 analysis2 A decrease in the ratio indicates fluid absorption. analysis1->analysis2 analysis3 Compare the ratios between control and this compound treated groups to determine the percentage of inhibition. analysis2->analysis3

Caption: Workflow for the in vivo closed-loop intestinal fluid absorption assay.

Methodology:

  • Animal Preparation: Mice are anesthetized, and the small intestine is exposed via a midline incision.

  • Loop Creation: A segment of the desired intestinal region (jejunum, ileum, or colon) is isolated by ligating both ends with sutures.

  • Inhibitor Administration: A known volume of a test solution (e.g., saline) with or without this compound is injected into the lumen of the created loop.

  • Incubation: The loop is returned to the abdominal cavity for a specific duration to allow for fluid absorption.

  • Measurement: The loop is then excised, and its weight and length are measured. The change in the weight-to-length ratio is used to quantify fluid absorption. A smaller decrease in this ratio in the presence of the inhibitor indicates reduced fluid absorption.[1]

Signaling Pathway Context: Regulation of SLC26A6 and the Impact of this compound

The activity of SLC26A6 can be modulated by intracellular signaling pathways. One key regulatory mechanism involves Protein Kinase C (PKC).

SLC26A6_Regulation PKC Protein Kinase C (PKC) SLC26A6_active Active SLC26A6 (at plasma membrane) PKC->SLC26A6_active Inhibits (induces internalization) SLC26A6_inactive Internalized SLC26A6 (inactive) SLC26A6_active->SLC26A6_inactive Anion_Exchange Cl⁻/HCO₃⁻ Exchange SLC26A6_active->Anion_Exchange Mediates Fluid_Absorption Intestinal Fluid Absorption Anion_Exchange->Fluid_Absorption Drives PAT1inh_B01 This compound PAT1inh_B01->SLC26A6_active Directly Inhibits

Caption: Regulation of SLC26A6 by PKC and direct inhibition by this compound.

Activation of certain PKC isoforms can lead to the internalization of SLC26A6 from the plasma membrane, thereby reducing its anion exchange activity. This compound, in contrast, acts as a direct antagonist of the active transporter at the cell surface, providing a distinct mechanism for modulating SLC26A6 function.

Conclusion

This compound is a groundbreaking tool for studying the physiological roles of SLC26A6. Its high potency and selectivity make it an invaluable asset for dissecting the complexities of intestinal ion and fluid transport. Furthermore, its ability to modulate fluid absorption in the small intestine suggests its potential as a therapeutic agent for conditions such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1] Further research into the long-term effects and systemic exposure of this compound will be crucial in advancing its development from a research tool to a clinical candidate.

References

Investigating the Role of SLC26A6 with PAT1inh-B01: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solute carrier family 26 member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1), and the use of its selective inhibitor, PAT1inh-B01, as a tool for investigation. This document details the function of SLC26A6, its physiological roles, and its inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Introduction to SLC26A6 (PAT1)

SLC26A6 is a multifunctional anion exchanger protein with a significant role in maintaining ion homeostasis and acid-base balance in various tissues.[1][2] It is expressed in several organs, including the pancreas, kidney, intestine, and heart.[3][4] This transporter mediates the exchange of a wide range of monovalent and divalent anions, such as chloride (Cl⁻), bicarbonate (HCO₃⁻), oxalate, sulfate, and formate.[2][3][5] Its function is crucial for processes like intestinal salt and fluid absorption, renal oxalate secretion, and regulation of intracellular pH.[3][6] Dysregulation of SLC26A6 has been implicated in conditions like calcium oxalate kidney stones.[7]

This compound: A Selective Inhibitor of SLC26A6

This compound is a potent and selective small-molecule inhibitor of SLC26A6, identified through high-throughput screening.[6][8] It belongs to the pyrazolo-pyrido-pyrimidinone chemical class.[6] This inhibitor has proven to be a valuable research tool for elucidating the specific physiological functions of SLC26A6 in different tissues, particularly in the intestine.[6][9]

Quantitative Data: Inhibition of SLC26A6 by this compound

The inhibitory activity of this compound on SLC26A6 has been quantified in cellular assays. The following tables summarize the available data on its potency and selectivity.

Table 1: Inhibitory Potency of this compound on SLC26A6-mediated Anion Exchange

Anion Exchange ModeIC₅₀ (nM)Assay SystemReference
Cl⁻/SCN⁻~260FRT cells expressing murine SLC26A6 and YFP[6]
Cl⁻/HCO₃⁻~290FRT cells expressing murine SLC26A6 with BCECF[6]
Cl⁻/I⁻~350FRT cells expressing murine SLC26A6 and YFP[6][8]

Table 2: Selectivity of this compound

Transporter/ChannelInhibition at 25 µM this compoundAssay SystemReference
SLC26A3 (DRA)No significant inhibitionFRT cells expressing human SLC26A3 and YFP[6][9]
SLC26A4 (Pendrin)No significant inhibitionFRT cells expressing human SLC26A4 and YFP[6][9]
SLC26A9No significant inhibitionFRT cells expressing human SLC26A9 and YFP[6][9]
TMEM16ANo significant inhibitionFRT cells expressing human TMEM16A and YFP[6][9]
SLC26A1No significant inhibitionHEK293 cells[6]
SLC26A2No significant inhibitionHEK293 cells[6]

Signaling Pathways and Protein Interactions

SLC26A6 function is modulated by various signaling pathways and protein-protein interactions. This compound, by directly inhibiting the transporter, can be used to probe the downstream consequences of blocking SLC26A6 activity within these networks.

Regulatory Signaling Pathways
  • Protein Kinase A (PKA) Pathway: Activation of the PKA signaling pathway has been shown to enhance the surface expression and intrinsic activity of SLC26A6, leading to increased oxalate transport.[1][3][10][11]

  • Protein Kinase C (PKC) Pathway: PKC activation, specifically via PKC-delta, negatively regulates SLC26A6 by promoting its redistribution from the plasma membrane to an intracellular compartment.[12]

PKA_PKC_Regulation cluster_PKA PKA Pathway cluster_PKC PKC Pathway PKA_agonists PKA Agonists (e.g., Forskolin) PKA PKA PKA_agonists->PKA activates SLC26A6 SLC26A6 PKA->SLC26A6 increases surface expression & activity PKC_agonists PKC Agonists (e.g., PMA) PKC_delta PKC-delta PKC_agonists->PKC_delta activates PKC_delta->SLC26A6 decreases surface expression PAT1inh_B01 This compound PAT1inh_B01->SLC26A6 inhibits transport

Figure 1: Regulation of SLC26A6 by PKA and PKC signaling pathways and inhibition by this compound.

Protein-Protein Interactions
  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): SLC26A6 and CFTR interact physically and functionally.[3][13] This interaction, facilitated by their PDZ domains, leads to the mutual activation of both transporters and is crucial for bicarbonate secretion in tissues like the pancreas.[13][14] The binding of the STAS domain of SLC26A6 to the R domain of CFTR is enhanced by PKA-mediated phosphorylation of the R domain.[13]

  • Sodium-dependent dicarboxylate cotransporter 1 (NaDC-1): SLC26A6 interacts with NaDC-1, a citrate transporter.[7][15][16] This interaction results in reciprocal regulation: SLC26A6 inhibits NaDC-1 activity, while NaDC-1 enhances SLC26A6 transport activity.[7][15][16] This interplay is important for regulating urinary oxalate and citrate levels.[7][15]

There is currently no direct evidence to suggest that this compound affects the physical interaction between SLC26A6 and its partner proteins.

Protein_Interactions SLC26A6 SLC26A6 CFTR CFTR SLC26A6->CFTR Mutual Activation NaDC1 NaDC-1 SLC26A6->NaDC1 Enhances SLC26A6 activity NaDC1->SLC26A6 Inhibits NaDC-1 activity PAT1inh_B01 This compound PAT1inh_B01->SLC26A6 Inhibits transport

Figure 2: Protein-protein interactions of SLC26A6 and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and SLC26A6.

Halide-Sensing YFP-Based Anion Exchange Assay

This cell-based fluorescence quenching assay is used for high-throughput screening of SLC26A6 inhibitors.[6][17]

  • Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP). The influx of iodide (I⁻) through SLC26A6 in exchange for intracellular chloride (Cl⁻) quenches the YFP fluorescence. Inhibitors of SLC26A6 will reduce the rate of I⁻ influx and thus prevent fluorescence quenching.

  • Cell Culture and Plating:

    • Maintain FRT cells stably expressing both murine slc26a6 and a halide-sensing YFP mutant (e.g., YFP-H148Q/I152L).

    • Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer within 48 hours.

  • Assay Procedure:

    • Wash the confluent cell monolayers twice with a phosphate-buffered saline (PBS) solution (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4).

    • Incubate the cells for 10-30 minutes at room temperature with the PBS solution containing various concentrations of this compound or vehicle control (e.g., DMSO).

    • Measure the baseline YFP fluorescence using a plate reader equipped with appropriate filters (e.g., excitation ~500 nm, emission ~530 nm).

    • Rapidly add an equal volume of a high-iodide solution (e.g., PBS with NaCl replaced by NaI) to initiate the Cl⁻/I⁻ exchange.

    • Immediately start recording the YFP fluorescence over time.

  • Data Analysis:

    • The initial rate of fluorescence quenching is determined for each well.

    • Plot the rate of quenching against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

In Vivo Intestinal Closed-Loop Model in Mice

This surgical model is used to assess the effect of SLC26A6 inhibitors on intestinal fluid absorption in live animals.[4][6][18][19]

  • Principle: A segment of the small or large intestine is ligated at both ends to create a closed loop. A solution containing the test compound is injected into the loop. The change in the weight of the loop over time reflects the net fluid movement (absorption or secretion).

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or Avertin).

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Identify the desired intestinal segment (e.g., jejunum, ileum, or colon).

    • Carefully ligate the intestine at two points, approximately 2-5 cm apart, using surgical silk sutures. Ensure the blood supply to the looped segment is not compromised.

    • Inject a precise volume (e.g., 100 µl) of a pre-warmed saline solution (e.g., PBS) containing this compound or vehicle control into the lumen of the ligated loop.

    • Return the intestine to the abdominal cavity and suture the abdominal wall and skin.

    • Maintain the mouse under anesthesia for the duration of the experiment (e.g., 30-60 minutes).

  • Measurement and Analysis:

    • After the designated time, euthanize the mouse and carefully excise the ligated intestinal loop.

    • Measure the length and weight of the loop.

    • Calculate the loop weight-to-length ratio (mg/cm).

    • A decrease in this ratio compared to the initial state (or a buffer-injected control) indicates net fluid absorption, while an increase indicates net fluid secretion. Compare the ratios between the this compound-treated and control groups to determine the effect on fluid absorption.

Experimental Workflow for Investigating SLC26A6 with this compound

The following diagram illustrates a logical workflow for the comprehensive investigation of SLC26A6 using this compound, from initial inhibitor characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Mechanism of Action cluster_invivo In Vivo Validation A1 Primary Screening: High-Throughput YFP Assay A2 Dose-Response Analysis: Determine IC50 for different anion exchange modes (Cl-, HCO3-, Oxalate) A1->A2 A3 Selectivity Profiling: Test against other SLC26 isoforms and relevant transporters A2->A3 B1 Investigate effect on regulatory pathways (PKA, PKC) A3->B1 B2 Co-immunoprecipitation: Assess impact on SLC26A6-CFTR and SLC26A6-NaDC-1 interactions B1->B2 C1 Intestinal Closed-Loop Model: Assess effect on fluid absorption in different intestinal segments B2->C1 C2 Disease Models: Evaluate efficacy in models of intestinal disorders (e.g., constipation) C1->C2

Figure 3: A logical workflow for the investigation of SLC26A6 using this compound.

Conclusion

This compound is a powerful and selective tool for dissecting the multifaceted roles of the SLC26A6 anion exchanger. Its use in a combination of in vitro and in vivo models, as detailed in this guide, allows for a thorough investigation of SLC26A6 function in health and its potential as a therapeutic target in various diseases. The provided protocols and workflows offer a framework for researchers to effectively utilize this inhibitor in their studies.

References

PAT1inh-B01 Target Validation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This document details the quantitative data supporting its selectivity and efficacy, in-depth experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target, SLC26A6

SLC26A6 is an anion exchanger primarily located on the apical membrane of epithelial cells in various tissues, including the small intestine, pancreas, and kidney.[1][2] It plays a crucial role in maintaining acid-base homeostasis and fluid absorption by mediating the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻) and oxalate.[1][2][3] Dysregulation of SLC26A6 has been implicated in several gastrointestinal and renal disorders.

This compound is a small molecule inhibitor designed to selectively target SLC26A6. Its validation as a potent and selective inhibitor is critical for its development as a potential therapeutic agent. This guide summarizes the key preclinical data that validate SLC26A6 as the target of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from target validation studies of this compound.

Table 1: Potency of this compound

Assay TypeParameterValueReference
Cl⁻/HCO₃⁻ Exchange InhibitionIC₅₀290 nM[4]
PAT1-mediated Anion ExchangeIC₅₀350 nM

Table 2: Selectivity Profile of this compound

Target% Inhibition at 25 µMCell LineAssay TypeReference
SLC26A3 (DRA)Not SignificantFRTCl⁻/I⁻ Exchange[4]
SLC26A4 (Pendrin)Not SignificantFRTCl⁻/I⁻ Exchange[4]
SLC26A9Not SignificantFRTCl⁻/I⁻ Exchange[4]
TMEM16ANot SignificantFRTCl⁻/I⁻ Exchange[4]

Table 3: Cytotoxicity Data

Cell LineCompound ConcentrationIncubation TimeResultAssay TypeReference
FRT10 µM48 hoursNo significant cytotoxicityAlamar Blue[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the validation of this compound.

In Vitro Anion Exchange Assay

This protocol describes the measurement of SLC26A6-mediated anion exchange in Fischer Rat Thyroid (FRT) cells stably expressing a halide-sensitive Yellow Fluorescent Protein (YFP).

Objective: To determine the potency and selectivity of this compound in inhibiting SLC26A6-mediated anion transport.

Materials:

  • FRT cells stably co-expressing human SLC26A6 and YFP-H148Q/I152L

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

  • Assay Buffer (e.g., PBS containing 1 mM CaCl₂, 1 mM MgCl₂)

  • Iodide Buffer (Assay Buffer with 100 mM NaI replacing 100 mM NaCl)

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Seeding: Seed the FRT-SLC26A6-YFP cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Pre-incubation: Wash the cell monolayer twice with Assay Buffer. Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include vehicle control (DMSO) wells.

  • Anion Exchange Measurement:

    • Place the 96-well plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading (Excitation ~485 nm, Emission ~520 nm).

    • Rapidly add an equal volume of Iodide Buffer to all wells to initiate iodide influx and subsequent YFP fluorescence quenching.

    • Monitor the decrease in fluorescence over time. The rate of quenching is proportional to the rate of I⁻ influx through SLC26A6.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each well.

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

In Vivo Intestinal Fluid Absorption Assay (Closed-Loop Model)

This protocol describes the measurement of intestinal fluid absorption in mice to evaluate the in vivo efficacy of this compound.

Objective: To assess the ability of this compound to inhibit SLC26A6-mediated fluid absorption in the mouse small intestine.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps, sutures)

  • 3-0 silk surgical thread

  • Saline solution (0.9% NaCl)

  • This compound formulation for in vivo use

  • Syringes and needles

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Place the animal on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the small intestine.

    • Identify the jejunum.

    • Create a closed intestinal loop (approximately 2-3 cm in length) by ligating both ends with silk sutures, being careful not to obstruct major blood vessels.

  • Compound Administration: Inject a precise volume (e.g., 100 µL) of the this compound solution or vehicle control directly into the lumen of the ligated loop using a fine-gauge needle.

  • Incubation: Return the intestinal loop to the abdominal cavity and close the incision with sutures. Allow the animal to recover from anesthesia for the duration of the experiment (e.g., 2 hours).

  • Measurement of Fluid Absorption:

    • After the incubation period, re-anesthetize the mouse and euthanize it.

    • Carefully excise the ligated intestinal loop.

    • Measure the length of the loop.

    • Weigh the loop (wet weight).

    • Carefully blot the loop dry and remove the luminal contents.

    • Weigh the empty loop (dry weight).

  • Data Analysis:

    • Calculate the fluid content by subtracting the dry weight from the wet weight.

    • Express the fluid absorption as the change in fluid volume per unit length of the intestine (µL/cm).

    • Compare the fluid absorption in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound target validation.

Signaling Pathway of SLC26A6 Regulation

SLC26A6_Regulation PKA PKA SLC26A6_active SLC26A6 (Apical Membrane) PKA->SLC26A6_active Phosphorylation & Activation PKC PKCδ SLC26A6_inactive SLC26A6 (Intracellular) PKC->SLC26A6_inactive Inhibition & Internalization SLC26A6_inactive->SLC26A6_active Trafficking Anion_Exchange Cl⁻/HCO₃⁻ Exchange SLC26A6_active->Anion_Exchange CFTR CFTR CFTR->SLC26A6_active Interaction & Enhanced Activity Fluid_Absorption Intestinal Fluid Absorption Anion_Exchange->Fluid_Absorption PAT1inh_B01 This compound PAT1inh_B01->SLC26A6_active Inhibition

Caption: Regulation of SLC26A6 activity and its inhibition by this compound.

Experimental Workflow for In Vitro Anion Exchange Assay

Anion_Exchange_Workflow start Start seed_cells Seed FRT-SLC26A6-YFP cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of this compound seed_cells->prepare_compounds pre_incubation Wash cells and pre-incubate with compound prepare_compounds->pre_incubation measure_fluorescence Measure baseline YFP fluorescence pre_incubation->measure_fluorescence add_iodide Add Iodide Buffer to initiate fluorescence quenching measure_fluorescence->add_iodide monitor_quenching Monitor fluorescence quenching over time add_iodide->monitor_quenching analyze_data Calculate quenching rate and determine IC₅₀ monitor_quenching->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound potency in vitro.

Experimental Workflow for In Vivo Closed-Loop Intestinal Fluid Absorption Assay

InVivo_Workflow start Start anesthetize Anesthetize mouse start->anesthetize surgery Perform midline laparotomy and create closed intestinal loop anesthetize->surgery administer_compound Inject this compound or vehicle into the loop surgery->administer_compound incubate Close abdomen and incubate administer_compound->incubate excise_loop Euthanize mouse and excise the intestinal loop incubate->excise_loop measure Measure loop length and wet/dry weight excise_loop->measure analyze Calculate fluid absorption and % inhibition measure->analyze end End analyze->end

Caption: Workflow for assessing in vivo efficacy of this compound.

Conclusion

The presented data provides strong evidence for the validation of SLC26A6 as the primary target of this compound. The inhibitor demonstrates potent and selective inhibition of SLC26A6-mediated anion exchange in vitro, which translates to effective inhibition of intestinal fluid absorption in vivo. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and characterization of this and similar compounds.

References

Unraveling the Cellular Impact of PAT1: A Technical Guide to its Role in mRNA Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: Initial analysis indicates a potential confusion in the query between PAT1inh-B01 , a selective inhibitor of the SLC26A6 (Putative Anion Transporter 1) anion exchanger involved in intestinal fluid absorption, and the Pat1 protein (Protein Associated with Topoisomerase II) , a key regulator of mRNA decapping and P-body formation. This guide will focus on the cellular pathways and experimental methodologies related to the Pat1 protein , as the depth and nature of the user's request align with the complex role of this protein in mRNA metabolism.

Abstract

The Pat1 protein is a highly conserved and critical regulator of eukaryotic gene expression, acting as a central scaffold in the 5'-to-3' mRNA decay pathway. It plays a pivotal role in orchestrating the transition of messenger RNA (mRNA) from a translationally active state to degradation within cytoplasmic foci known as processing bodies (P-bodies). This technical guide provides an in-depth overview of the cellular pathways modulated by the Pat1 protein, detailing its interactions and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers in molecular biology and drug development.

Core Cellular Pathways Influenced by Pat1

The Pat1 protein is a multifaceted regulator primarily involved in post-transcriptional gene silencing. Its main functions are centered around the decapping and subsequent degradation of mRNA.

The 5'-to-3' mRNA Decay Pathway

The canonical pathway for bulk mRNA turnover in eukaryotes begins with the shortening of the poly(A) tail, a process known as deadenylation. Following deadenylation, the mRNA can be degraded from the 3' end by the exosome or, more commonly in many organisms, the 5' cap is removed (decapping), exposing the transcript to 5'-to-3' exonucleolytic digestion by Xrn1. Pat1 is a crucial activator of the decapping step.[1][2]

The Pat1/Lsm1-7 complex binds to the 3' end of deadenylated mRNAs, which is thought to facilitate a conformational change in the mRNA-protein complex (mRNP) that promotes decapping at the 5' end by the Dcp1/Dcp2 enzyme complex.[1][3] Pat1 directly interacts with components of the decapping machinery, including Dcp1, Dcp2, and the helicase Dhh1, to enhance their activity.[1][4]

mRNA_Decay_Pathway mRNA mRNA with poly(A) tail Deadenylated_mRNA Deadenylated mRNA mRNA->Deadenylated_mRNA Deadenylation Decapped_mRNA Decapped mRNA Deadenylated_mRNA->Decapped_mRNA Decapping Degraded_mRNA Degraded Nucleotides Decapped_mRNA->Degraded_mRNA 5'-3' Degradation Deadenylase Deadenylase Complex (e.g., Ccr4-Not) Deadenylase->mRNA Pat1_Lsm1_7 Pat1/Lsm1-7 Complex Pat1_Lsm1_7->Deadenylated_mRNA Dcp1_Dcp2 Dcp1/Dcp2 Decapping Enzyme Dcp1_Dcp2->Deadenylated_mRNA Xrn1 Xrn1 Exonuclease Xrn1->Decapped_mRNA

Figure 1. The 5'-to-3' mRNA decay pathway highlighting the role of Pat1.
P-body Assembly and Dynamics

P-bodies are dynamic cytoplasmic granules that are enriched in non-translating mRNAs and proteins involved in mRNA decay, including the decapping machinery and the 5'-to-3' exonuclease Xrn1.[5][6] Pat1 is essential for the formation and integrity of P-bodies.[2][6] Overexpression of Pat1 leads to the accumulation of mRNAs in P-bodies, while its depletion can prevent their formation.[2] This suggests that Pat1 acts as a scaffold, bringing together the components of the decay machinery and their mRNA substrates into these specialized compartments.

P_body_Assembly cluster_Pbody P-body Pat1 Pat1 Dcp1_Dcp2 Dcp1/Dcp2 Pat1->Dcp1_Dcp2 Dhh1 Dhh1 Pat1->Dhh1 Lsm1_7 Lsm1-7 Pat1->Lsm1_7 mRNA non-translating mRNA Pat1->mRNA Dcp1_Dcp2->mRNA Lsm1_7->mRNA Xrn1 Xrn1

Figure 2. Pat1 as a central scaffold in P-body assembly.
Translational Repression

In addition to its role in mRNA decay, Pat1 is also involved in translational repression.[2][3] By promoting the assembly of mRNPs that are incompetent for translation initiation, Pat1 helps to sequester mRNAs away from the translational machinery.[2] This function is particularly important under conditions of cellular stress, such as glucose deprivation, where a global repression of translation is observed.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the Pat1 protein.

Table 1: Protein-Protein Interactions of Pat1b (Human)

Interacting ProteinFunctionMethod of Detection
Ccr4-Not complexDeadenylationCo-immunoprecipitation
Dcp1a-Dcp2DecappingCo-immunoprecipitation
Rck (DDX6)RNA helicase, translational repressionCo-immunoprecipitation
Lsm1Component of Lsm1-7 complexCo-immunoprecipitation
Xrn15'-3' exoribonucleaseCo-immunoprecipitation
HedlsDecapping activatorCo-immunoprecipitation

Data derived from studies on human Pat1b, a homolog of yeast Pat1.[5]

Experimental Protocols

Co-immunoprecipitation (Co-IP) to Detect Protein Interactions

This protocol is a standard method used to identify proteins that interact with a protein of interest (in this case, Pat1).

  • Cell Lysis: Cells expressing a tagged version of the protein of interest (e.g., HA-Pat1b) are harvested and lysed in a non-denaturing buffer to preserve protein complexes.

  • Immunoprecipitation: An antibody specific to the tag (e.g., anti-HA antibody) is added to the cell lysate and incubated to allow the antibody to bind to the tagged protein.

  • Complex Capture: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, thus capturing the antibody-protein complex.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against suspected interacting partners to confirm their presence in the complex.[5]

Co_IP_Workflow Start Cell Lysate with HA-Pat1b Add_Ab Add anti-HA Antibody Start->Add_Ab Add_Beads Add Protein A/G Beads Add_Ab->Add_Beads Wash Wash Beads Add_Beads->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot Analysis Elute->Analyze End Identify Interacting Proteins Analyze->End

Figure 3. Workflow for Co-immunoprecipitation.
In Vitro Decapping Assay

This assay measures the ability of a protein or complex to stimulate the decapping activity of the Dcp1/Dcp2 enzyme on a radiolabeled, capped RNA substrate.

  • Substrate Preparation: A short RNA oligonucleotide is synthesized with a 5' cap structure and radiolabeled (e.g., with ³²P).

  • Reaction Mixture: The purified Dcp1/Dcp2 enzyme is incubated with the radiolabeled RNA substrate in a reaction buffer. The protein of interest (e.g., Pat1) is added to test its effect on decapping.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Reaction Quenching: The reaction is stopped, typically by adding EDTA.

  • Analysis: The reaction products are separated by thin-layer chromatography (TLC). The capped RNA and the cleaved cap structure will migrate to different positions.

  • Quantification: The amount of cleaved cap is quantified using a phosphorimager to determine the rate of decapping.

Conclusion

The Pat1 protein is a central hub in the regulation of mRNA fate, connecting the processes of deadenylation, translational repression, and decapping. Its role as a scaffold for the assembly of P-bodies underscores its importance in compartmentalizing and coordinating mRNA decay. The experimental approaches outlined in this guide have been instrumental in dissecting the molecular mechanisms by which Pat1 exerts its function. Future research will likely focus on the intricate regulatory networks that control Pat1 activity and its role in various physiological and pathological states.

References

Methodological & Application

Application Notes and Protocols for PAT1inh-B01: A Selective SLC26A6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAT1inh-B01 is a potent and selective small-molecule inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a Cl⁻/HCO₃⁻ exchanger predominantly expressed on the apical membrane of intestinal epithelial cells, where it plays a crucial role in intestinal chloride and fluid absorption. By inhibiting SLC26A6, this compound effectively blocks this absorption process, making it a valuable research tool for studying intestinal ion transport and a potential therapeutic candidate for managing small intestinal hyposecretory disorders, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1][2]

These application notes provide detailed protocols for the experimental use of this compound to characterize its inhibitory effects on SLC26A6 function both in vitro and in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its potency, selectivity, and efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell LineIC₅₀Reference
SLC26A6 (PAT1)Anion Exchange (Cl⁻/I⁻)FRT-YFP-slc26a6~350 nM[1]

Table 2: Selectivity Profile of this compound

Transporter/ChannelAssay TypeCell LineConcentration TestedInhibitionReference
SLC26A3 (DRA)Anion Exchange (Cl⁻/I⁻)FRT-YFP-slc26a325 µMNo significant inhibition[1]
SLC26A4Anion Exchange (Cl⁻/I⁻)FRT-YFP-slc26a425 µMNo significant inhibition
SLC26A9Anion Exchange (Cl⁻/I⁻)FRT-YFP-SLC26A925 µMNo significant inhibition
TMEM16AAnion Exchange (Cl⁻/I⁻)FRT-YFP-TMEM16A25 µMNo significant inhibition

Table 3: In Vivo Efficacy of this compound in Mouse Intestinal Closed-Loop Model

Intestinal SegmentTreatment% Inhibition of Fluid AbsorptionReference
Mid-jejunumThis compound50%[1]
Mid-jejunumThis compound + DRAinh-A270>90%[1]
IleumThis compound>80%[1]
IleumDRAinh-A270No effect[1]
ColonThis compoundNo effect[1]
ColonDRAinh-A270Complete blockage[1]

Signaling Pathway and Mechanism of Action

This compound directly inhibits the anion exchange function of SLC26A6 located on the apical membrane of intestinal epithelial cells. In the small intestine, SLC26A6 facilitates the absorption of luminal Cl⁻ in exchange for intracellular HCO₃⁻. This process is a key component of electroneutral NaCl absorption, which drives water absorption from the intestinal lumen into the body. By blocking SLC26A6, this compound disrupts this Cl⁻/HCO₃⁻ exchange, leading to reduced chloride and fluid absorption. This mechanism is particularly relevant in the ileum, where SLC26A6 is the predominant anion exchanger.

PAT1inh_B01_Mechanism cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Cl- Cl- SLC26A6 SLC26A6 (PAT1) Cl-->SLC26A6 Absorption HCO3- HCO3- SLC26A6->HCO3- Secretion Intracellular_Cl- Cl- SLC26A6->Intracellular_Cl- PAT1inh_B01 This compound PAT1inh_B01->SLC26A6 Inhibition Intracellular_HCO3- HCO3- Intracellular_HCO3-->SLC26A6

Mechanism of this compound action on SLC26A6.

Experimental Protocols

In Vitro Anion Exchange Assay using a Halide-Sensing Fluorescent Protein

This protocol describes the measurement of SLC26A6-mediated anion exchange inhibition by this compound using a fluorescence-based assay in Fischer Rat Thyroid (FRT) cells stably co-expressing SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP).

Materials:

  • FRT cells stably co-expressing murine SLC26A6 (slc26a6) and YFP (FRT-YFP-slc26a6)

  • Cell culture medium: Kaighn's modified Ham's F12 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Niflumic acid (positive control, e.g., 500 mM in DMSO)

  • DMSO (vehicle control)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed FRT-YFP-slc26a6 cells into 96-well black-walled, clear-bottom plates at a density of 20,000 cells per well. Culture for 48 hours until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in PBS. Also, prepare working solutions of the positive control (500 µM niflumic acid) and vehicle control (e.g., 0.1% DMSO) in PBS.

  • Cell Treatment: Wash the cell monolayers twice with 100 µL of PBS. After the final wash, add 100 µL of PBS containing the test compounds (this compound dilutions), positive control, or vehicle control to the respective wells. Incubate for 10 minutes at room temperature.

  • Fluorescence Measurement: a. Place the 96-well plate in a fluorescence plate reader. b. Measure the baseline YFP fluorescence for 2 seconds. c. Using an automated syringe pump, inject 100 µL of NaI-substituted PBS into each well to initiate Cl⁻/I⁻ exchange. d. Immediately begin recording the YFP fluorescence quenching over time.

  • Data Analysis: a. The initial rate of Cl⁻/I⁻ exchange is determined by fitting the fluorescence time course data to a single exponential decay function. b. Normalize the rates of the compound-treated wells to the vehicle control (100% activity) and the positive control (0% activity). c. Plot the normalized rate of anion exchange against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Anion_Exchange_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Seed FRT-YFP-slc26a6 cells in 96-well plate A2 Culture for 48h to confluence A1->A2 B1 Wash cells with PBS A2->B1 A3 Prepare this compound dilutions B2 Incubate with this compound (10 min) A3->B2 B1->B2 B3 Measure baseline YFP fluorescence B2->B3 B4 Inject NaI solution B3->B4 B5 Record YFP fluorescence quenching B4->B5 C1 Calculate initial rate of quenching B5->C1 C2 Normalize data to controls C1->C2 C3 Generate dose-response curve C2->C3 C4 Determine IC50 value C3->C4

Workflow for the in vitro anion exchange assay.
Cell Viability (Cytotoxicity) Assay

This protocol assesses the potential cytotoxicity of this compound on FRT cells using the Alamar blue (resazurin) assay.

Materials:

  • FRT cells

  • Cell culture medium

  • This compound stock solution

  • DMSO

  • Alamar blue reagent

  • 96-well clear-bottom microplates

  • Fluorescence or absorbance plate reader

Procedure:

  • Cell Plating: Seed FRT cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with 10 µM this compound. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (20% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

  • Alamar Blue Addition: Add Alamar blue reagent to each well, typically at 10% of the total volume.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Compare the fluorescence or absorbance values of the this compound-treated wells to the vehicle control to determine the percentage of cell viability.

In Vivo Closed-Loop Intestinal Fluid Absorption Assay

This protocol details the procedure for measuring the effect of this compound on fluid absorption in a closed-loop model in the mouse intestine.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture

  • This compound

  • Vehicle solution (e.g., PBS with a small percentage of a solubilizing agent like DMSO)

  • 37°C saline solution

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Make a midline abdominal incision to expose the small intestine and colon.

  • Loop Creation: a. Identify the desired intestinal segment (e.g., mid-jejunum, ileum, or proximal colon). b. Create a closed loop of approximately 2-3 cm in length by ligating both ends with suture. Be careful not to obstruct the blood supply.

  • Injection: Gently inject a known volume (e.g., 100 µL) of the test solution (vehicle or this compound in vehicle) into the lumen of the closed loop using a fine-gauge needle.

  • Incubation: Return the intestinal loop to the abdominal cavity and close the incision with sutures. Allow the experiment to proceed for a set duration (e.g., 60 minutes).

  • Fluid Recovery and Measurement: a. Re-anesthetize the mouse (if necessary) and re-open the abdomen. b. Carefully excise the intestinal loop. c. Aspirate the remaining fluid from the loop and measure its volume or weight.

  • Data Analysis: Calculate the percentage of fluid absorption inhibition by comparing the remaining fluid volume in the this compound-treated loops to that in the vehicle-treated loops.

InVivo_Workflow cluster_surgery Surgical Procedure cluster_incubation Incubation cluster_measurement Measurement & Analysis S1 Anesthetize mouse S2 Expose intestine via midline incision S1->S2 S3 Create closed intestinal loop S2->S3 S4 Inject this compound or vehicle S3->S4 S5 Close abdominal incision S4->S5 I1 Incubate for a defined period (e.g., 60 min) S5->I1 M1 Re-open abdomen and excise loop I1->M1 M2 Aspirate and measure remaining fluid M1->M2 M3 Calculate % inhibition of fluid absorption M2->M3

Workflow for the in vivo closed-loop intestinal fluid absorption assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of SLC26A6 function in intestinal physiology and pathophysiology. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to further explore the role of SLC26A6 in health and disease, and to evaluate its potential as a therapeutic agent.

References

PAT1inh-B01 In Vivo Administration Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This compound has demonstrated efficacy in preclinical models by inhibiting intestinal fluid absorption, highlighting its potential as a therapeutic agent for small intestinal hyposecretory disorders. This guide synthesizes key data on its mechanism of action, physicochemical properties, and provides detailed protocols for its use in established murine models of intestinal fluid transport and constipation. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a potent and selective small-molecule inhibitor of SLC26A6 (PAT1), a chloride/bicarbonate (Cl⁻/HCO₃⁻) exchanger located on the luminal membrane of enterocytes. By blocking the activity of PAT1, this compound effectively reduces Cl⁻ and fluid absorption in the small intestine. Preclinical research has demonstrated its ability to modulate intestinal fluid dynamics, suggesting its therapeutic potential for conditions characterized by reduced intestinal fluid secretion.

Mechanism of Action

This compound selectively targets and inhibits the anion exchange activity of the SLC26A6 transporter. This transporter plays a crucial role in the electroneutral absorption of NaCl in the small intestine, which in turn drives water absorption. By inhibiting this process, this compound leads to a net reduction in fluid movement from the intestinal lumen into the body.

Signaling Pathway of PAT1-mediated Fluid Absorption and its Inhibition by this compound

Mechanism of this compound Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Lumen_Cl Cl⁻ PAT1 SLC26A6 (PAT1) Lumen_Cl->PAT1 Influx Lumen_HCO3 HCO₃⁻ PAT1->Lumen_HCO3 Efflux Fluid_Absorption Fluid Absorption PAT1->Fluid_Absorption Drives PAT1inhB01 This compound PAT1inhB01->PAT1 Inhibition PAT1inhB01->Fluid_Absorption Reduces

Caption: Inhibition of SLC26A6 (PAT1) by this compound blocks Cl⁻/HCO₃⁻ exchange, reducing intestinal fluid absorption.

Physicochemical and In Vitro Properties

A summary of the key physicochemical and in vitro properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₂H₁₈BrF₃N₆O₂Vendor Data
Molecular Weight 535.32 g/mol (free base)Vendor Data
Molecular Weight (HCl salt) 571.78 g/mol Vendor Data
IC₅₀ (PAT1-mediated anion exchange) ~350 nM[1]
Solubility Soluble in DMSOVendor Data
Cytotoxicity No significant cytotoxicity observed at 10 µM in FRT cells after 48 hoursN/A

In Vivo Administration Protocols

The following protocols are based on published preclinical studies in murine models.

Formulation for In Vivo Administration

A common formulation for creating a stock solution and subsequent dosing solution for in vivo use is outlined below.

ComponentPurpose
This compound Active Pharmaceutical Ingredient
DMSO Initial solvent for stock solution
PEG300 Solubilizing agent
Tween 80 Surfactant to improve solubility and stability
Saline (0.9% NaCl) Vehicle for final dilution

Protocol for Preparation of Dosing Solution:

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final dosing solution, take the required volume of the DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add saline to the desired final volume and mix until the solution is clear. Note: The exact ratios of the components should be optimized based on the desired final concentration and administration route.

Closed-Loop Intestinal Model

This model is used to directly assess the effect of this compound on fluid absorption in a specific segment of the intestine.

Experimental Workflow for the Closed-Loop Intestinal Model

Closed-Loop Intestinal Model Workflow Start Anesthetize Mouse Laparotomy Perform Midline Laparotomy Start->Laparotomy Isolate_Loop Isolate Jejunal or Ileal Segment Laparotomy->Isolate_Loop Ligate_Ends Ligate Both Ends of the Segment Isolate_Loop->Ligate_Ends Instill_Solution Instill this compound or Vehicle Solution Ligate_Ends->Instill_Solution Return_to_Cavity Return Intestine to Abdominal Cavity Instill_Solution->Return_to_Cavity Incubate Incubate for a Defined Period (e.g., 60 min) Return_to_Cavity->Incubate Euthanize Euthanize Mouse Incubate->Euthanize Excise_Loop Excise the Ligated Loop Euthanize->Excise_Loop Measure Measure Loop Weight and Length Excise_Loop->Measure Analyze Calculate Weight/Length Ratio to Determine Fluid Absorption Measure->Analyze

Caption: Workflow for assessing the effect of this compound on intestinal fluid absorption using a closed-loop model in mice.

Protocol:

  • Animal Model: Wild-type mice (e.g., C57BL/6).

  • Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Carefully exteriorize the small intestine.

    • Identify the jejunum or ileum.

    • Ligate a 2-3 cm segment of the intestine at both ends, ensuring not to obstruct major blood vessels.

  • Administration:

    • Gently inject the this compound dosing solution or vehicle control directly into the lumen of the ligated loop. The exact concentration should be determined based on the research question, starting with a concentration range informed by the IC₅₀ (e.g., 10-100 µM).

  • Incubation: Return the intestine to the abdominal cavity and suture the incision. Maintain the animal under anesthesia for the desired experimental duration (e.g., 60 minutes).

  • Endpoint Analysis:

    • At the end of the incubation period, euthanize the animal.

    • Excise the ligated intestinal loop.

    • Measure the weight and length of the loop.

    • Calculate the weight-to-length ratio as an indicator of fluid absorption (a lower ratio indicates more absorption).

Loperamide-Induced Constipation Model

This model is used to evaluate the pro-motility and secretagogue effects of this compound in a functional model of constipation.

Protocol:

  • Animal Model: Wild-type mice.

  • Induction of Constipation:

    • Administer loperamide (e.g., 5 mg/kg, subcutaneously or orally) to induce constipation. The dosing regimen may vary, for example, twice daily for 2-3 days.

  • This compound Administration:

    • Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection). The dosage should be determined through dose-response studies.

    • In some studies, this compound has been co-administered with an inhibitor of the SLC26A3 (DRA) transporter, such as DRAinh-A270, to achieve a synergistic effect on stool output.[1]

  • Endpoint Analysis:

    • Monitor and quantify fecal parameters, including:

      • Total stool count over a defined period.

      • Total stool weight.

      • Fecal water content.

    • Gastrointestinal transit time can also be measured by administering a non-absorbable marker (e.g., carmine red or charcoal meal) and measuring the time to its expulsion.

Pharmacokinetics and Toxicology

As of the latest available information, detailed pharmacokinetic (e.g., half-life, bioavailability, Cmax) and comprehensive toxicology (e.g., LD₅₀, long-term safety) data for this compound have not been extensively published in peer-reviewed literature. Researchers should perform their own assessments to determine the pharmacokinetic profile and safety of this compound in their specific experimental settings.

Data Interpretation and Troubleshooting

  • Variability in Animal Response: As with any in vivo study, expect some inter-animal variability. Ensure adequate group sizes to achieve statistical power.

  • Solubility Issues: If the dosing solution is not clear, consider optimizing the formulation by adjusting the ratios of the solubilizing agents.

  • Surgical Complications: In the closed-loop model, careful surgical technique is critical to avoid tissue damage and inflammation, which can affect experimental outcomes.

  • Off-Target Effects: While this compound is reported to be selective, it is good practice to include appropriate controls to rule out potential off-target effects in your model system.

Conclusion

This compound is a valuable research tool for investigating the role of SLC26A6 in intestinal physiology and pathophysiology. The protocols outlined in this guide provide a framework for its in vivo application. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs while adhering to all relevant animal welfare guidelines.

References

Application Notes and Protocols for PAT1inh-B01 in FRT Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAT1inh-B01 is a potent and selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial anion exchanger, primarily facilitating chloride/bicarbonate (Cl⁻/HCO₃⁻) exchange at the apical membrane of epithelial cells.[1][2] This transporter plays a significant role in electroneutral NaCl absorption in the small intestine, making it a key target for therapeutic intervention in intestinal disorders.[1][2] Fischer Rat Thyroid (FRT) epithelial cells are a widely used model system for studying ion transport due to their ability to form polarized monolayers with high electrical resistance and low endogenous transporter activity.[1] These application notes provide detailed protocols for utilizing this compound in FRT cell-based assays to investigate the function and inhibition of SLC26A6.

Key Characteristics of this compound

PropertyValueReference
Target SLC26A6 (PAT1)[1][2]
Mechanism of Action Inhibition of Cl⁻/HCO₃⁻ exchange[1][2]
IC₅₀ ~350 nM[1][2]
Solubility Soluble in DMSO[1]

Selectivity Profile of this compound

This compound exhibits high selectivity for SLC26A6 over other related SLC26A family members. At a concentration of 25 µM, this compound showed no significant inhibition of SLC26A3, SLC26A4, or SLC26A9 in FRT cell assays.[1]

Transporter% Inhibition by 25 µM this compound
SLC26A6 (PAT1) >95%
SLC26A3 (DRA) Not significant
SLC26A4 (Pendrin) Not significant
SLC26A9 Not significant

Signaling Pathway of Apical Anion Exchange in Intestinal Epithelial Cells

The following diagram illustrates the role of SLC26A6 (PAT1) in the apical membrane of an intestinal epithelial cell, functioning in concert with the Na⁺/H⁺ exchanger NHE3 to mediate electroneutral NaCl absorption.

cluster_lumen Apical Lumen cluster_cell Epithelial Cell Lumen_Na Na⁺ NHE3 NHE3 Lumen_Na->NHE3 Lumen_Cl Cl⁻ PAT1 SLC26A6 (PAT1) Lumen_Cl->PAT1 Lumen_HCO3 HCO₃⁻ Lumen_H H⁺ NHE3->Lumen_H Cell_Na Na⁺ NHE3->Cell_Na PAT1->Lumen_HCO3 Cell_Cl Cl⁻ PAT1->Cell_Cl Cell_H H⁺ Cell_H->NHE3 Cell_HCO3 HCO₃⁻ Cell_HCO3->PAT1 PAT1inhB01 This compound PAT1inhB01->PAT1 Inhibition

Caption: Apical ion exchangers in intestinal epithelial cells.

Experimental Protocols

Protocol 1: YFP-Based Halide Exchange Assay for this compound Potency Determination

This assay measures the rate of iodide (I⁻) influx in exchange for intracellular chloride (Cl⁻) in FRT cells co-expressing SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP). Iodide quenches YFP fluorescence, and the rate of quenching is proportional to the anion exchange activity.

Materials:

  • FRT cells stably co-expressing murine slc26a6 (PAT1) and YFP-H148Q/I152L.

  • Cell Culture Medium: Kaighn's Modified Ham's F-12 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.

  • Iodide-Containing Buffer: PBS with 140 mM NaCl replaced by 140 mM NaI.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with syringe pump for additions.

Procedure:

  • Cell Plating: Seed the FRT-PAT1-YFP cells into 96-well plates at a density of 20,000 cells per well.[1]

  • Cell Culture: Culture the cells for 48 hours at 37°C and 5% CO₂ until they form a confluent monolayer.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in PBS. A final concentration range of 1 nM to 10 µM is recommended. Include a DMSO vehicle control.

  • Assay Protocol: a. Wash the cells twice with 100 µL of PBS per well. b. Add 100 µL of PBS containing the desired concentration of this compound or DMSO vehicle to each well. c. Incubate the plate at room temperature for 10 minutes.[1] d. Place the plate in the fluorescence plate reader and measure the baseline YFP fluorescence for 2 seconds. e. Using the plate reader's injector, add 100 µL of the iodide-containing buffer to each well. f. Immediately begin kinetic measurement of YFP fluorescence for at least 30 seconds.

  • Data Analysis: a. Determine the initial rate of fluorescence quenching for each well by fitting the fluorescence decay curve to a single exponential function. b. Normalize the rates to the DMSO control. c. Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Start Seed FRT-PAT1-YFP cells in 96-well plate Culture Culture for 48h (37°C, 5% CO₂) Start->Culture Wash Wash cells twice with PBS Culture->Wash Incubate Incubate with this compound or DMSO for 10 min Wash->Incubate Measure Measure baseline YFP fluorescence Incubate->Measure Inject Inject Iodide Buffer Measure->Inject Kinetic_Read Kinetic fluorescence measurement Inject->Kinetic_Read Analyze Data Analysis: - Calculate quench rate - Normalize to control - Determine IC₅₀ Kinetic_Read->Analyze

Caption: Workflow for YFP-based halide exchange assay.

Protocol 2: BCECF-Based Cl⁻/HCO₃⁻ Exchange Assay

This assay measures the Cl⁻/HCO₃⁻ exchange activity by monitoring intracellular pH (pHi) changes using the pH-sensitive fluorescent dye BCECF. The exchange of extracellular HCO₃⁻ for intracellular Cl⁻ leads to an increase in pHi.

Materials:

  • FRT cells expressing SLC26A6 (PAT1).

  • BCECF-AM (pH-sensitive dye).

  • Chloride-Containing Buffer: 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

  • Chloride-Free Bicarbonate Buffer: 140 mM Sodium Gluconate, 5 mM Potassium Gluconate, 1 mM Calcium Gluconate, 1 mM Magnesium Gluconate, 25 mM NaHCO₃, 10 mM HEPES, gassed with 5% CO₂/95% air.

  • This compound stock solution (10 mM in DMSO).

  • Fluorescence plate reader capable of ratiometric measurements (e.g., excitation at 440 nm and 490 nm, emission at 535 nm).

Procedure:

  • Cell Plating and Culture: Plate and culture FRT-PAT1 cells in 96-well plates as described in Protocol 1.

  • BCECF Loading: a. Wash cells once with Chloride-Containing Buffer. b. Load cells with 5 µM BCECF-AM in Chloride-Containing Buffer for 30-60 minutes at 37°C. c. Wash cells three times with Chloride-Containing Buffer to remove extracellular dye.

  • Compound Incubation: Add Chloride-Containing Buffer with the desired concentrations of this compound or DMSO vehicle and incubate for 10 minutes.

  • Assay Protocol: a. Place the plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence ratio. c. Replace the buffer with the Chloride-Free Bicarbonate Buffer (pre-warmed and gassed). d. Immediately start recording the ratiometric fluorescence signal over time. The influx of HCO₃⁻ will cause an increase in pHi and a change in the fluorescence ratio.

  • Data Analysis: a. Calculate the initial rate of change in the fluorescence ratio after the buffer exchange. This rate is proportional to the Cl⁻/HCO₃⁻ exchange activity. b. Normalize the rates to the DMSO control and plot against the this compound concentration to determine the inhibitory effect.

cluster_prep Cell Preparation cluster_assay Assay Execution Seed Seed FRT-PAT1 cells Culture Culture for 48h Seed->Culture Load Load with BCECF-AM Culture->Load Wash_BCECF Wash to remove extracellular dye Load->Wash_BCECF Incubate_Inhibitor Incubate with this compound Wash_BCECF->Incubate_Inhibitor Baseline Measure baseline fluorescence ratio Incubate_Inhibitor->Baseline Buffer_Exchange Replace with Cl⁻-free, HCO₃⁻-containing buffer Baseline->Buffer_Exchange Measure_pH Record pHi change Buffer_Exchange->Measure_pH Analyze Data Analysis Measure_pH->Analyze Calculate rate of pHi change

Caption: Workflow for BCECF-based Cl⁻/HCO₃⁻ exchange assay.

Protocol 3: Short-Circuit Current (Isc) Measurements in Polarized FRT Monolayers

This electrophysiological technique measures the net ion transport across a polarized epithelial monolayer mounted in an Ussing chamber. While SLC26A6 is electroneutral, its activity can be coupled to electrogenic transporters, and Isc measurements can provide insights into the overall ion transport physiology.

Materials:

  • FRT cells expressing SLC26A6 (PAT1).

  • Permeable filter supports (e.g., Transwell®).

  • Ussing chamber system with voltage-clamp amplifier.

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM Glucose), gassed with 5% CO₂/95% O₂.

  • This compound stock solution.

  • Other pharmacological agents as needed (e.g., amiloride to block ENaC, forskolin to activate CFTR).

Procedure:

  • Cell Culture on Filters: Seed FRT-PAT1 cells on permeable filter supports and culture for 7-14 days to allow for polarization and formation of a high-resistance monolayer (Transepithelial Electrical Resistance, TEER > 1000 Ω·cm²).

  • Ussing Chamber Setup: a. Mount the filter support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments. b. Fill both compartments with pre-warmed and gassed Ringer's solution. c. Maintain the temperature at 37°C.

  • Isc Measurement: a. Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc). b. Allow the baseline Isc to stabilize. c. Add this compound to the apical chamber and record the change in Isc. d. Other compounds can be added sequentially to dissect the contributions of different transporters. For example, amiloride can be added to inhibit sodium absorption, followed by forskolin to stimulate chloride secretion if CFTR is present.

  • Data Analysis: a. Measure the change in Isc (ΔIsc) following the addition of this compound. b. Compare the ΔIsc in treated versus untreated monolayers.

Troubleshooting and Considerations

  • Cell Line Stability: Regularly verify the expression and function of SLC26A6 and YFP in the stable cell line.

  • DMSO Concentration: Ensure the final DMSO concentration in the assays is low (typically ≤ 0.1%) to avoid solvent effects.

  • Buffer pH and Gassing: For bicarbonate-based assays, it is critical to maintain the pH and CO₂ levels by continuous gassing of the solutions.

  • TEER Measurement: For Ussing chamber experiments, monitor the TEER of the monolayers to ensure their integrity and polarization.

  • Light Sensitivity: Fluorescent dyes like YFP and BCECF are sensitive to photobleaching. Minimize light exposure during the experiments.

These detailed application notes and protocols should enable researchers to effectively utilize this compound as a tool to study the function and pharmacology of the SLC26A6 anion exchanger in FRT cells.

References

Application Notes and Protocols for PAT1inh-B01 in Closed-Loop Intestinal Perfusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAT1inh-B01 is a potent and selective small-molecule inhibitor of the Solute Carrier family 26 member A6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial chloride/bicarbonate (Cl⁻/HCO₃⁻) exchanger located on the apical membrane of intestinal epithelial cells, where it plays a significant role in intestinal fluid and electrolyte absorption.[1][2] The targeted inhibition of this transporter by this compound provides a valuable tool for investigating the physiological roles of SLC26A6 in health and disease, particularly in conditions characterized by altered intestinal fluid transport such as cystic fibrosis and certain diarrheal diseases.

This document provides detailed application notes and a comprehensive protocol for the use of this compound in murine closed-loop intestinal perfusion studies, a robust in vivo model for assessing intestinal ion and fluid transport.

Mechanism of Action of PAT1 (SLC26A6) and Inhibition by this compound

SLC26A6 (PAT1) facilitates the electroneutral exchange of chloride (Cl⁻) into the enterocyte for bicarbonate (HCO₃⁻) secreted into the intestinal lumen. This process is a key component of intestinal salt absorption, which in turn drives water absorption. By inhibiting SLC26A6, this compound blocks this anion exchange, leading to a reduction in chloride and, consequently, fluid absorption from the intestinal lumen.

Below is a diagram illustrating the mechanism of SLC26A6-mediated ion transport and its inhibition by this compound.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte HCO3- HCO3- Cl- Cl- PAT1 SLC26A6 (PAT1) Cl-->PAT1 Cl⁻ This compound This compound This compound->PAT1 Inhibition PAT1->HCO3- HCO₃⁻

Caption: Mechanism of SLC26A6 (PAT1) and inhibition by this compound.

Quantitative Data from Preclinical Studies

This compound has demonstrated significant efficacy in inhibiting intestinal fluid absorption in preclinical models. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Efficacy of this compound

ParameterValueReference
TargetSLC26A6 (PAT1)[1]
IC₅₀350 nM[1]
SelectivityNo inhibition of SLC26A3 (DRA)[1]

Table 2: In Vivo Efficacy of this compound in Murine Closed-Loop Intestinal Perfusion

Intestinal SegmentTreatmentInhibition of Fluid AbsorptionReference
Mid-jejunumThis compound~50%[1]
Mid-jejunumThis compound + DRAinh-A270>90%[1]
IleumThis compound>80%[1]
IleumDRAinh-A270No effect[1]

Experimental Protocol: Closed-Loop Intestinal Perfusion in Mice

This protocol describes an in vivo method to measure the effect of this compound on intestinal fluid absorption. The closed-loop model, also known as the Doluisio method, is a well-established technique for studying intestinal transport processes.[3][4][5]

Materials and Reagents
  • This compound

  • Vehicle (e.g., DMSO, saline with appropriate solubilizing agents)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane)

  • Surgical instruments (scissors, forceps, sutures)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4)

  • Non-absorbable marker (e.g., phenol red)

  • Syringes and needles

  • Heating pad to maintain body temperature

  • Male Wistar rats or C57BL/6 mice (fasted overnight with free access to water)

Experimental Workflow

A 1. Animal Preparation & Anesthesia BB BB A->BB B 2. Surgical Procedure: Laparotomy C 3. Intestinal Segment Isolation D 4. Loop Flushing & Ligation C->D E 5. Instillation of Test Solution D->E F 6. Incubation Period E->F G 7. Sample & Tissue Collection F->G H 8. Data Analysis G->H BB->C

Caption: Workflow for the closed-loop intestinal perfusion study.

Detailed Methodology
  • Animal Preparation and Anesthesia:

    • Fast adult mice (e.g., C57BL/6, 8-12 weeks old) overnight (12-18 hours) before the experiment, ensuring free access to water.

    • Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Place the anesthetized animal on a heating pad to maintain a body temperature of 37°C.

  • Surgical Procedure:

    • Make a midline abdominal incision (laparotomy) of approximately 2-3 cm to expose the small intestine.

    • Carefully handle the intestine with saline-moistened gauze to prevent tissue damage and dehydration.

  • Intestinal Segment Isolation:

    • Identify the desired intestinal segment (e.g., jejunum or ileum).

    • Isolate a segment of approximately 3-5 cm in length. Be careful not to disrupt the local blood supply.

  • Loop Flushing and Ligation:

    • Gently flush the isolated segment with pre-warmed (37°C) saline to remove residual contents.

    • Securely ligate both ends of the segment with surgical silk suture, creating a "closed loop."

  • Instillation of Test Solution:

    • Prepare the perfusion solution containing the vehicle control or this compound at the desired concentration. Include a non-absorbable marker if necessary for water flux calculations.

    • Using a fine-gauge needle and syringe, inject a precise volume of the test solution into the ligated loop. The volume should be sufficient to distend the loop without causing excessive pressure.

  • Incubation Period:

    • Return the intestinal loop to the abdominal cavity.

    • Cover the incision with saline-moistened gauze or close the abdominal wall with sutures or clips.

    • Allow the perfusion to proceed for a defined period (e.g., 30-60 minutes).

  • Sample and Tissue Collection:

    • At the end of the incubation period, re-expose the loop.

    • Carefully aspirate the entire fluid content from the loop into a pre-weighed tube.

    • Excise the intestinal loop, remove any adhering mesenteric tissue, and measure its length.

  • Data Analysis:

    • Determine the final volume of the recovered fluid by weight (assuming a density of 1 g/mL).

    • Calculate the net fluid absorption using the following formula: Net Fluid Absorption (µL/cm/hr) = [(Initial Volume - Final Volume) / (Loop Length x Incubation Time)]

    • If a non-absorbable marker was used, its concentration change can also be used to calculate water flux.

    • Compare the net fluid absorption in the this compound-treated group to the vehicle control group to determine the percentage of inhibition.

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of SLC26A6 (PAT1)-mediated intestinal transport. The closed-loop intestinal perfusion model provides a robust and reproducible method to quantify the effects of this compound on intestinal fluid absorption. These studies are essential for understanding the role of PAT1 in intestinal physiology and for the preclinical development of novel therapeutics targeting this transporter.

References

Measuring SLC26A6 Activity with the Selective Inhibitor PAT1inh-B01: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solute Carrier Family 26, member A6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1), is a versatile anion exchanger crucial for various physiological processes. It is predominantly expressed on the apical membrane of epithelial cells in organs such as the small intestine, kidney, and pancreas. SLC26A6 facilitates the exchange of chloride (Cl⁻) with other anions, including bicarbonate (HCO₃⁻), oxalate, and sulfate. This transport activity is integral to maintaining ion homeostasis, regulating intracellular pH, and absorbing essential nutrients. Dysregulation of SLC26A6 function has been implicated in several pathologies, including congenital chloride-losing diarrhea and calcium oxalate kidney stones.

The development of selective inhibitors is paramount for elucidating the precise physiological roles of SLC26A6 and for its validation as a therapeutic target. PAT1inh-B01 has been identified as a potent and selective inhibitor of SLC26A6, making it an invaluable tool for studying its function. These application notes provide detailed protocols for utilizing this compound to measure SLC26A6 activity in a laboratory setting.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the fundamental transport mechanism of SLC26A6 and a typical experimental workflow for its inhibition by this compound.

SLC26A6_Transport cluster_membrane Apical Membrane SLC26A6 SLC26A6 (PAT1) Cl⁻ HCO₃⁻/Oxalate²⁻ Extracellular Lumen / Extracellular SLC26A6:out->Extracellular HCO₃⁻/Oxalate²⁻ Intracellular Cytoplasm / Intracellular SLC26A6:in->Intracellular Cl⁻ Extracellular->SLC26A6:in Cl⁻ Intracellular->SLC26A6:out HCO₃⁻/Oxalate²⁻

Caption: SLC26A6-mediated anion exchange at the apical membrane.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Anion Exchange Assay cluster_analysis Data Analysis A Seed cells expressing SLC26A6 and YFP B Culture cells to form a confluent monolayer A->B C Incubate with this compound or vehicle control B->C D Initiate anion exchange by replacing extracellular anions C->D E Monitor YFP fluorescence quenching over time D->E F Calculate the rate of fluorescence quenching E->F G Determine IC₅₀ of this compound F->G

Caption: Experimental workflow for measuring SLC26A6 inhibition.

Quantitative Data: Inhibition of SLC26A6 by this compound

The following table summarizes the inhibitory potency of this compound on different SLC26A6-mediated anion exchange modes. This data is crucial for designing experiments and interpreting results.

Anion Exchange ModeInhibitorIC₅₀ (nM)Cell SystemReference
Cl⁻/HCO₃⁻This compound290FRT cells[1]
Cl⁻/SCN⁻This compound260FRT cells[1]
Cl⁻/I⁻This compound~350FRT cells[2]

Experimental Protocols

Protocol 1: Cell-Based Anion Exchange Assay Using a Halide-Sensitive YFP

This protocol describes the measurement of SLC26A6-mediated Cl⁻/I⁻ exchange in Fischer Rat Thyroid (FRT) cells co-expressing SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L). The influx of iodide (I⁻) quenches the YFP fluorescence, and the rate of quenching is proportional to the anion exchange activity.

Materials and Reagents:

  • FRT cells stably co-expressing human SLC26A6 and YFP-H148Q/I152L

  • Cell culture medium (e.g., Coon’s modified Ham’s F-12 medium) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate-buffered saline (PBS)

  • Chloride buffer: 135 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

  • Iodide buffer: 135 mM NaI, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

  • This compound (stock solution in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with bottom-read capabilities (Excitation: ~485 nm, Emission: ~525 nm)

Procedure:

  • Cell Seeding: Seed the FRT-SLC26A6-YFP cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer after 48-72 hours of culture.

  • Inhibitor Incubation:

    • Prepare serial dilutions of this compound in the Chloride buffer. A typical concentration range to determine the IC₅₀ would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Aspirate the culture medium from the wells and wash the cell monolayer twice with 200 µL of PBS.

    • Add 100 µL of the appropriate this compound dilution or vehicle control to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the 96-well plate in a fluorescence plate reader pre-set to 37°C.

    • Set the instrument to record fluorescence from the bottom of the wells every 1-2 seconds.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injection system, rapidly add 100 µL of the Iodide buffer to each well to initiate the anion exchange.

    • Continue recording the fluorescence for at least 60-120 seconds to monitor the quenching.

  • Data Analysis:

    • For each well, calculate the initial rate of fluorescence quenching (dF/dt) from the linear portion of the curve immediately following the iodide addition.

    • Normalize the rates by expressing them as a percentage of the rate observed in the vehicle-treated control wells (representing 100% activity).

    • Plot the normalized rates against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Measurement of Cl⁻/HCO₃⁻ Exchange Using BCECF

This protocol measures SLC26A6-mediated Cl⁻/HCO₃⁻ exchange by monitoring changes in intracellular pH (pHi) using the pH-sensitive fluorescent dye BCECF. The efflux of HCO₃⁻ in exchange for extracellular Cl⁻ will cause intracellular acidification.

Materials and Reagents:

  • Cells expressing SLC26A6 (e.g., HEK293 or FRT cells)

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

  • Pluronic F-127

  • Chloride-containing, bicarbonate-free buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Chloride-free, bicarbonate-containing buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 25 mM NaHCO₃, 10 mM HEPES, 10 mM glucose, pH 7.4, gassed with 5% CO₂)

  • This compound (stock solution in DMSO)

  • Fluorescence microscopy system or plate reader capable of ratiometric measurements (Excitation: ~490 nm and ~440 nm, Emission: ~535 nm)

Procedure:

  • Cell Seeding and Dye Loading:

    • Seed cells on glass coverslips or in 96-well plates suitable for fluorescence measurements.

    • Once confluent, load the cells with 2-5 µM BCECF-AM in the presence of 0.02% Pluronic F-127 in the Chloride-containing buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with the Chloride-containing buffer to remove extracellular dye.

  • Intracellular Alkalinization:

    • To load the cells with HCO₃⁻, perfuse or replace the buffer with the Chloride-free, bicarbonate-containing buffer. This will cause an initial intracellular alkalinization.

  • Inhibitor Incubation:

    • Once a stable, elevated pHi is reached, add this compound at the desired concentration (or vehicle control) to the bicarbonate-containing buffer and incubate for 15-30 minutes.

  • Initiation of Exchange and pHi Measurement:

    • To initiate Cl⁻/HCO₃⁻ exchange, rapidly switch back to the Chloride-containing, bicarbonate-free buffer. This will drive HCO₃⁻ out of the cell in exchange for Cl⁻, causing a decrease in pHi.

    • Monitor the fluorescence ratio (F₄₉₀/F₄₄₀) over time.

  • Data Analysis:

    • Convert the fluorescence ratios to pHi values using a calibration curve (e.g., using the nigericin/high K⁺ method).

    • Calculate the initial rate of pHi decrease (dpHi/dt) after the switch to the chloride-containing buffer.

    • Compare the rates in the presence and absence of this compound to determine the percentage of inhibition.

Selectivity of this compound

It is crucial to assess the selectivity of an inhibitor. This compound has been shown to be highly selective for SLC26A6 over other members of the SLC26A family.

Transporter% Inhibition by 25 µM this compound
SLC26A3 (DRA)Not significant
SLC26A4 (Pendrin)Not significant
SLC26A9Not significant

Data from Cil O, et al. JCI Insight. 2021.[1]

Conclusion

This compound is a potent and selective inhibitor of SLC26A6, providing a critical tool for investigating the transporter's function in health and disease. The protocols outlined above offer robust methods for quantifying SLC26A6 activity and its inhibition in a cellular context. Careful experimental design and data analysis are essential for obtaining reliable and reproducible results, which will ultimately contribute to a deeper understanding of SLC26A6 physiology and its potential as a therapeutic target.

References

Application Notes and Protocols: Determination of PAT1inh-B01 IC50 for the SLC26A6 (PAT1) Anion Exchanger

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PAT1inh-B01 is a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a versatile anion exchanger crucial for various physiological processes, including intestinal chloride and fluid absorption, bicarbonate secretion in the pancreas, and oxalate transport in the kidney. Its dysfunction is implicated in several gastrointestinal and renal disorders. Accurate determination of the half-maximal inhibitory concentration (IC50) of inhibitors like this compound is fundamental for pharmacological characterization and drug development.

This document provides a detailed protocol for determining the IC50 of this compound using a cell-based fluorescence quenching assay that measures SLC26A6-mediated anion exchange.

Quantitative Data Summary

The following table summarizes the reported IC50 value for this compound against the SLC26A6 (PAT1) transporter.

CompoundTargetAssay TypeReported IC50Reference
This compoundSLC26A6 (PAT1)Cell-based Cl⁻/I⁻ exchange~350 nM[1]
This compoundSLC26A6 (PAT1)Cell-based Cl⁻/HCO₃⁻ exchange290 nM[1]

Signaling and Functional Pathway

SLC26A6 (PAT1) is not a classical signaling molecule that activates downstream kinase cascades. Instead, it is a transporter protein located on the apical membrane of epithelial cells that directly mediates the exchange of anions, such as chloride (Cl⁻), bicarbonate (HCO₃⁻), and oxalate, across the cell membrane. Its activity is crucial for maintaining ion homeostasis and pH regulation. This compound directly inhibits this transport function. The functional role of SLC26A6 in an intestinal epithelial cell is depicted below.

cluster_cell Intestinal Epithelial Cell Lumen Intestinal Lumen Blood Bloodstream PAT1 SLC26A6 (PAT1) Anion Exchanger HCO3_out HCO₃⁻ PAT1->HCO3_out Exchange NHE3 NHE3 Na+/H+ Exchanger H_out H⁺ NHE3->H_out Exchange Cl_in Cl⁻ Cl_in->PAT1 Na_in Na⁺ Na_in->NHE3 Inhibitor This compound Inhibitor->PAT1

Caption: Functional role of SLC26A6 (PAT1) in intestinal ion exchange.

Experimental Protocol: IC50 Determination of this compound

This protocol is based on a fluorescence quenching assay that measures SLC26A6-mediated iodide (I⁻) transport in cells stably expressing the transporter and a halide-sensitive yellow fluorescent protein (YFP).

Materials and Reagents
  • Fischer Rat Thyroid (FRT) cells stably co-expressing human SLC26A6 (PAT1) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Cell culture medium (e.g., Coon’s modified Ham’s F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Phosphate-buffered saline (PBS).

  • Assay Buffer (Cl⁻-containing): 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4.

  • Assay Buffer (I⁻-containing): Same as Cl⁻-containing buffer, but with 137 mM NaI instead of NaCl.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.

Experimental Workflow

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed FRT cells expressing SLC26A6 and YFP in a 96-well plate B Culture cells to form a confluent monolayer (24-48 hours) A->B C Wash cells with PBS D Incubate with varying concentrations of this compound in Cl⁻-containing buffer C->D E Establish baseline fluorescence reading D->E F Rapidly exchange with I⁻-containing buffer (containing this compound) E->F G Monitor YFP fluorescence quenching over time F->G H Calculate the initial rate of fluorescence quenching I Plot quenching rate vs. log[this compound] H->I J Fit a dose-response curve (e.g., four-parameter logistic) I->J K Determine the IC50 value J->K

Caption: Experimental workflow for this compound IC50 determination.

Step-by-Step Procedure
  • Cell Seeding: Seed the FRT cells expressing SLC26A6 and YFP into 96-well black, clear-bottom microplates at a density that allows them to reach confluence within 24-48 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the Cl⁻-containing assay buffer. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor dilution.

  • Assay Initiation:

    • Wash the confluent cell monolayers twice with PBS.

    • Add 100 µL of the appropriate this compound dilution or vehicle control in Cl⁻-containing buffer to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Fluorescence Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well (Excitation: ~485 nm, Emission: ~520 nm).

    • Program the plate reader to rapidly add 100 µL of the I⁻-containing assay buffer (also containing the corresponding concentrations of this compound) to each well.

    • Immediately begin kinetic measurements of YFP fluorescence quenching every 1-2 seconds for 1-2 minutes.

  • Data Analysis:

    • For each concentration of this compound, determine the initial rate of fluorescence quenching (dF/dt) by calculating the slope of the initial linear portion of the fluorescence decay curve.

    • Normalize the quenching rates to the vehicle control (representing 0% inhibition) and a maximal inhibition control (if available, or use the lowest rate observed at the highest inhibitor concentration as ~100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the anion exchange rate.

Selectivity and Off-Target Effects

To confirm the selectivity of this compound, similar anion exchange assays can be performed on cell lines expressing other members of the SLC26A family (e.g., SLC26A3, SLC26A4, SLC26A9). As reported, this compound shows high selectivity for SLC26A6.[1]

Conclusion

This application note provides a comprehensive protocol for the accurate determination of the IC50 value of this compound against its target, the SLC26A6 (PAT1) anion exchanger. Adherence to this detailed methodology will enable researchers to reliably assess the potency of this and other potential inhibitors, facilitating further research and development in areas where SLC26A6 modulation is of therapeutic interest.

References

Application Notes and Protocols for PAT1inh-B01 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAT1inh-B01 is a potent and selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial anion exchanger, primarily mediating the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻) across the apical membrane of epithelial cells. This transporter plays a significant role in various physiological processes, including intestinal fluid absorption, renal oxalate secretion, and maintaining intracellular pH. Dysregulation of SLC26A6 has been implicated in several diseases, making it an attractive target for therapeutic intervention.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, protocols for key assays, and expected outcomes.

Mechanism of Action

This compound directly inhibits the anion exchange activity of the SLC26A6 transporter. By blocking the Cl⁻/HCO₃⁻ exchange, this compound can modulate intracellular and extracellular ion concentrations, leading to changes in intracellular pH and fluid transport. Research suggests that the regulation of SLC26A6 itself can be influenced by signaling pathways such as Protein Kinase C (PKC), which can induce the redistribution of the transporter from the plasma membrane. Furthermore, SLC26A6 has been shown to interact with and modulate the activity of other ion transporters, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Signaling Pathway of SLC26A6 and Inhibition by this compound

SLC26A6_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SLC26A6 SLC26A6 (PAT1) CFTR CFTR SLC26A6->CFTR Functional Interaction HCO3_in HCO₃⁻ SLC26A6->HCO3_in Cl_in Cl⁻ SLC26A6->Cl_in Cl_out Cl⁻ Cl_out->SLC26A6 Influx HCO3_out HCO₃⁻ HCO3_out->SLC26A6 Efflux PAT1inh_B01 This compound PAT1inh_B01->SLC26A6 Inhibition PKC PKC PKC->SLC26A6 Negative Regulation (Internalization) Regulation Regulation

Caption: Signaling pathway of SLC26A6 and its inhibition by this compound.

Data Presentation

Quantitative Data for this compound
ParameterValueCell LineComments
IC₅₀ (Anion Exchange) ~350 nMFRT cells expressing murine SLC26A6General anion exchange inhibition.
IC₅₀ (Cl⁻/HCO₃⁻ Exchange) 290 nMNot specifiedSpecific for chloride/bicarbonate exchange.[1]
Selectivity No significant inhibition of SLC26A3, SLC26A4, SLC26A9, TMEM16A at 25 µMFRT cells expressing respective transportersDemonstrates high selectivity for SLC26A6.[1]
Cytotoxicity No significant cytotoxicity observed at 10 µM for 48 hoursFRT cellsAssessed by Alamar Blue assay.[1]
Time to 50% Inhibition ~3 minutes (at 1 µM)Not specifiedSuggests a possible intracellular site of action.[1]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat cells with This compound start->treatment viability Cell Viability Assay (Alamar Blue) treatment->viability western Western Blot Analysis treatment->western qpcr qPCR Analysis treatment->qpcr data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis qpcr->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for studying the effects of this compound.

Cell Viability Assay (Alamar Blue)

This protocol is designed to assess the cytotoxicity of this compound on a given cell line.

Materials:

  • Cells of interest (e.g., FRT, Caco-2, or other epithelial cell lines expressing SLC26A6)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Alamar Blue reagent

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 50 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., 10% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a good starting point based on existing data.

  • Alamar Blue Assay:

    • After the incubation period, add Alamar Blue reagent to each well at 10% of the total volume (10 µL for a 100 µL well volume).

    • Incubate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized based on the metabolic activity of the cell line.

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm reference wavelength) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance (from wells with medium and Alamar Blue but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).

    • Plot the dose-response curve (Cell Viability % vs. This compound Concentration) to determine the IC₅₀ for cytotoxicity, if any.

Western Blot Analysis

This protocol is for detecting changes in the protein expression of SLC26A6 or other target proteins upon treatment with this compound.

Materials:

  • Cells of interest cultured in 6-well plates or larger flasks

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SLC26A6 (see table below)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Recommended Primary Antibodies for SLC26A6:

ProviderCatalog NumberTypeApplications
Thermo Fisher ScientificPA5-37970Polyclonal (Goat)WB, IHC (P)
Novus BiologicalsNBP1-88123Polyclonal (Rabbit)WB, IHC
Santa Cruz Biotechnologysc-515230Monoclonal (Mouse)WB, IP, IF, ELISA
St John's LaboratorySTJ72195Polyclonal (Goat)ELISA, WB

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) and a vehicle control for a specified time (e.g., 24 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against SLC26A6 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) Analysis

This protocol is for measuring changes in the mRNA expression of SLC26A6 or other target genes following treatment with this compound.

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for target genes and housekeeping genes

  • qPCR instrument

Potential Target Genes for qPCR Analysis:

GeneFunctionRationale for Analysis
SLC26A6 The direct target of this compound.To assess if inhibition affects its own gene expression (feedback loop).
SLC26A3 (DRA) Another major intestinal anion exchanger.To investigate potential compensatory changes in expression.[2]
CFTR Interacts functionally with SLC26A6.To determine if SLC26A6 inhibition affects CFTR expression.[2]
Carbonic Anhydrases (e.g., CA2, CA4) Provide substrate (HCO₃⁻) for SLC26A6.To explore effects on bicarbonate metabolism-related genes.
Genes involved in pH regulation e.g., NHE3 (SLC9A3)To assess broader impacts on cellular pH homeostasis.

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound as described for the Western Blot protocol.

    • Wash cells with PBS and lyse them directly in the culture dish using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for your target gene(s) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M).

    • Perform the qPCR reaction using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run for SYBR Green assays to ensure primer specificity.

  • Data Analysis:

    • Determine the Cq (quantification cycle) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the geometric mean of the housekeeping genes.

    • Compare the relative expression in this compound-treated samples to the vehicle-treated control.

References

Application Notes and Protocols for PAT1inh-B01 in Cystic Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder characterized by defects in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel crucial for ion and fluid balance across epithelial surfaces. While significant advancements have been made in CFTR modulator therapies, gastrointestinal complications, such as meconium ileus and distal intestinal obstruction syndrome (DIOS), remain a challenge. These conditions are associated with reduced fluid secretion and obstruction of the intestinal lumen.

PAT1inh-B01 is a potent and selective small-molecule inhibitor of the Solute Carrier Family 26 member A6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a Cl⁻/HCO₃⁻ exchanger expressed on the apical membrane of intestinal epithelial cells, where it plays a significant role in intestinal chloride and fluid absorption. By inhibiting SLC26A6, this compound reduces intestinal fluid absorption, offering a promising therapeutic strategy for CF-related intestinal hyposecretory disorders.[1]

These application notes provide detailed protocols for utilizing this compound as a research tool to study its effects on intestinal ion and fluid transport in in vitro and in vivo models of cystic fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (this compound)~350 nMHEK293 cells expressing SLC26A6[1][2]

Table 2: Selectivity Profile of this compound

Transporter/ChannelInhibition by this compound (at 25 µM)Cell Line/SystemReference
SLC26A3 (DRA)No significant inhibitionFRT cells[1]
SLC26A4 (Pendrin)No significant inhibitionFRT cells
SLC26A9No significant inhibitionFRT cells
CFTRNo significant effect on activityHuman Bronchial Epithelial (HBE) cells[1]
ENaCNo significant effect on activityHuman Bronchial Epithelial (HBE) cells[1]
CaCCNo significant effect on activityHuman Bronchial Epithelial (HBE) cells[1]

Table 3: In Vivo Efficacy of this compound in a Mouse Model

Experimental ModelTreatmentEffect on Fluid AbsorptionReference
Closed mid-jejunal loops in wild-type miceThis compound~50% inhibition[1]
Closed mid-jejunal loops in wild-type miceThis compound + DRA inhibitor (DRAinh-A270)>90% inhibition[1]
Closed ileal loops in wild-type miceThis compound>80% inhibition[1]
Closed ileal loops in CF mice (F508del homozygous)This compoundComplete blockage of fluid absorption[1]

Signaling Pathway

The functional relationship between SLC26A6 and CFTR is critical in maintaining intestinal fluid balance. CFTR provides a Cl⁻ conductance pathway, which is necessary for the Cl⁻/HCO₃⁻ exchange activity of SLC26A6. In cystic fibrosis, the dysfunction of CFTR impairs this coordinated activity.

cluster_lumen Intestinal Lumen cluster_cell Epithelial Cell Lumen_Cl Cl⁻ SLC26A6 SLC26A6 (PAT1) Lumen_Cl->SLC26A6 Absorption Lumen_HCO3 HCO₃⁻ SLC26A6->Lumen_HCO3 Secretion Cell_Cl Cl⁻ SLC26A6->Cell_Cl CFTR CFTR CFTR->Lumen_Cl Cell_Cl->CFTR Recycling Cell_HCO3 HCO₃⁻ Cell_HCO3->SLC26A6 PAT1inh_B01 This compound PAT1inh_B01->SLC26A6 Inhibition

Figure 1: SLC26A6 and CFTR Interaction in Intestinal Epithelial Cells.

Experimental Protocols

YFP-Based Halide Transport Assay for Screening SLC26A6 Inhibitors

This high-throughput assay is used to identify and characterize inhibitors of SLC26A6 by measuring halide transport in cells co-expressing SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP).

start Plate FRT cells co-expressing SLC26A6 and YFP in 96-well plates wash Wash cells with PBS start->wash incubate Incubate with this compound or vehicle control (10 min) wash->incubate measure_baseline Measure baseline YFP fluorescence incubate->measure_baseline add_iodide Add NaI-containing solution to initiate Cl⁻/I⁻ exchange measure_baseline->add_iodide measure_quench Measure YFP fluorescence quenching over time add_iodide->measure_quench analyze Analyze rate of fluorescence quenching to determine SLC26A6 activity measure_quench->analyze

Figure 2: Experimental Workflow for YFP-Based Halide Transport Assay.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing murine Slc26a6 and a halide-sensing YFP (e.g., YFP-H148Q/I152L).

  • 96-well black-walled, clear-bottom microplates.

  • Phosphate-Buffered Saline (PBS).

  • NaI solution (PBS with NaCl replaced by NaI).

  • This compound stock solution in DMSO.

  • Fluorescence plate reader.

Protocol:

  • Cell Plating: Seed the FRT cells in 96-well plates at a density that allows them to reach confluency within 48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in PBS. Include a vehicle control (DMSO in PBS).

  • Cell Treatment:

    • Wash the confluent cell monolayers twice with 100 µL of PBS.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 10 minutes at room temperature.

  • Assay:

    • Place the 96-well plate in a fluorescence plate reader.

    • Measure the baseline YFP fluorescence for 2-5 seconds.

    • Using an automated injector, add 100 µL of NaI solution to each well to initiate Cl⁻/I⁻ exchange.

    • Immediately begin recording the decrease in YFP fluorescence over time as iodide enters the cells and quenches the YFP signal.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the rate of iodide influx and thus SLC26A6 activity.

    • Calculate the initial rate of quenching for each concentration of this compound.

    • Normalize the rates to the vehicle control (100% activity) and a well with no SLC26A6 expression or a maximally inhibiting concentration of a known inhibitor (0% activity).

    • Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.

Short-Circuit Current (Isc) Measurement in Human Bronchial Epithelial (HBE) Cells

This protocol assesses the selectivity of this compound by measuring its effect on the activity of other key ion channels, such as CFTR, ENaC, and CaCC, in well-differentiated HBE cells using an Ussing chamber.

Materials:

  • Well-differentiated primary human bronchial epithelial (HBE) cells cultured on permeable supports.

  • Ussing chamber system.

  • Ringer's solution.

  • Amiloride (ENaC inhibitor).

  • Forskolin (CFTR activator).

  • CFTRinh-172 (CFTR inhibitor).

  • ATP or UTP (CaCC activator).

  • This compound.

Protocol:

  • Cell Mounting: Mount the HBE cell culture inserts in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Add Ringer's solution to both compartments and allow the system to equilibrate until a stable baseline short-circuit current (Isc) is achieved.

  • ENaC Inhibition: Add amiloride to the apical chamber to block ENaC-mediated sodium absorption. The resulting decrease in Isc represents the ENaC activity.

  • This compound Treatment: Add this compound to the apical chamber and observe for any change in the Isc to assess its direct effect on baseline ion transport.

  • CFTR Activation and Inhibition:

    • Add forskolin to the basolateral chamber to activate CFTR-mediated chloride secretion, observed as an increase in Isc.

    • After the forskolin-stimulated current has stabilized, add CFTRinh-172 to the apical chamber to inhibit CFTR. The magnitude of the current decrease reflects CFTR activity.

  • CaCC Activation: Add ATP or UTP to the apical chamber to activate CaCC-mediated chloride secretion, observed as a transient increase in Isc.

  • Data Analysis: Compare the changes in Isc in response to the activators and inhibitors in the presence and absence of this compound to determine its effect on ENaC, CFTR, and CaCC activity.

In Vivo Closed-Loop Intestinal Fluid Absorption in Mice

This in vivo model directly measures the effect of this compound on intestinal fluid absorption in wild-type and CF mouse models.

start Anesthetize mouse laparotomy Perform midline laparotomy to expose the small intestine start->laparotomy ligate Ligate a segment of the jejunum or ileum to create a closed loop laparotomy->ligate inject Inject test solution (vehicle or this compound) into the closed loop ligate->inject incubate Return the loop to the abdominal cavity and incubate for a set time (e.g., 30-60 min) inject->incubate excise Excise the intestinal loop incubate->excise weigh Measure the weight and length of the loop excise->weigh calculate Calculate the loop weight-to-length ratio to determine fluid absorption weigh->calculate

Figure 3: Experimental Workflow for In Vivo Closed-Loop Intestinal Fluid Absorption.

Materials:

  • Wild-type or CF (e.g., F508del homozygous) mice.

  • Anesthetics.

  • Surgical instruments.

  • Surgical sutures.

  • Test solution (e.g., saline) containing either vehicle (DMSO) or this compound.

  • Micro-syringe.

Protocol:

  • Animal Preparation: Anesthetize the mouse according to approved institutional protocols.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the small intestine.

    • Identify the desired intestinal segment (jejunum or ileum).

    • Create a closed intestinal loop (approximately 2-3 cm in length) by ligating both ends with surgical sutures, being careful not to obstruct major blood vessels.

  • Compound Administration:

    • Inject a precise volume (e.g., 100 µL) of the test solution (vehicle or this compound) into the lumen of the closed loop using a micro-syringe.

    • Carefully return the loop to the abdominal cavity and close the incision.

  • Incubation: Allow the mouse to recover from anesthesia and maintain it for a predetermined period (e.g., 30-60 minutes).

  • Sample Collection:

    • Re-anesthetize the mouse and excise the ligated intestinal loop.

    • Gently blot the loop to remove any adherent tissue or fluid.

  • Measurement and Analysis:

    • Measure the weight and length of the excised loop.

    • Calculate the weight-to-length ratio (mg/cm). A decrease in this ratio compared to the initial injected volume indicates fluid absorption.

    • Compare the weight-to-length ratios between the vehicle-treated and this compound-treated groups to determine the extent of inhibition of fluid absorption.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of SLC26A6 in intestinal physiology and pathophysiology, particularly in the context of cystic fibrosis. The protocols outlined in these application notes provide a framework for researchers to study the efficacy and mechanism of action of this compound in relevant in vitro and in vivo models. These studies will contribute to a better understanding of intestinal fluid transport in CF and may support the development of novel therapeutic strategies for CF-related gastrointestinal disorders.

References

PAT1inh-B01: A Potent and Selective Tool for Investigating SLC26A6 (PAT1) Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PAT1inh-B01 is a synthetic small molecule, a pyrazolo-pyrido-pyrimidinone, identified through high-throughput screening as a potent and selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1).[1][2] SLC26A6 is a crucial anion exchanger, primarily facilitating chloride/bicarbonate (Cl⁻/HCO₃⁻) exchange, and is also involved in the transport of other anions like oxalate and sulfate.[3][4][5] It plays a significant role in intestinal chloride and fluid absorption, making it a key area of research in gastrointestinal physiology and related disorders.[1][2] this compound serves as an invaluable tool for elucidating the specific roles of SLC26A6 in these processes, distinguishing its functions from other intestinal transporters like SLC26A3 (DRA).[1][6] These application notes provide comprehensive data and detailed protocols for the effective use of this compound in SLC26A6 research.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating easy comparison and experimental planning.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssay TypeReference
IC₅₀~350 nMFRT cells expressing SLC26A6Anion Exchange Assay[1][6][7][8][9]

Table 2: Selectivity of this compound

TransporterInhibition at 25 µMCell LineAssay TypeReference
SLC26A3 (DRA)No significant inhibitionFRT cellsAnion Exchange Assay[1][2]
SLC26A4No significant inhibitionFRT cellsAnion Exchange Assay[2]
SLC26A9No significant inhibitionFRT cellsAnion Exchange Assay[2]
TMEM16ANo significant inhibitionFRT cellsAnion Exchange Assay[2]
CFTRNo significant effect on activityHuman Bronchial Epithelial (HBE) cellsShort-circuit current (Isc)[2]
ENaCNo significant effect on activityHuman Bronchial Epithelial (HBE) cellsShort-circuit current (Isc)
CaCCsNo significant effect on activityHuman Bronchial Epithelial (HBE) cellsShort-circuit current (Isc)

Table 3: In Vivo Efficacy of this compound in Mice (Closed-Loop Model)

Intestinal SegmentThis compound (30 µM) Effect on Fluid AbsorptionCo-administration with DRAinh-A270 (10 µM)Reference
Mid-jejunum~50% inhibition>90% inhibition[1][2]
Ileum>80% inhibitionNot applicable (DRAinh-A270 has no effect)[1][2]
Distal ColonNo effectComplete inhibition (by DRAinh-A270 alone)[1]

Signaling Pathways and Experimental Workflows

SLC26A6-Mediated Anion Exchange and Inhibition by this compound

SLC26A6, located on the apical membrane of epithelial cells, mediates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻). This process is crucial for intestinal fluid absorption. This compound acts as a selective inhibitor of this exchange, effectively blocking the transport activity of SLC26A6.

cluster_membrane Apical Membrane SLC26A6 SLC26A6 (PAT1) Cl_cell Cl⁻ (Cell) SLC26A6->Cl_cell HCO3_lumen HCO₃⁻ (Lumen) SLC26A6->HCO3_lumen Cl_lumen Cl⁻ (Lumen) Cl_lumen->SLC26A6 Influx HCO3_cell HCO₃⁻ (Cell) HCO3_cell->SLC26A6 Efflux PAT1inhB01 This compound PAT1inhB01->SLC26A6 Inhibition

Caption: SLC26A6-mediated Cl⁻/HCO₃⁻ exchange and its inhibition by this compound.

Experimental Workflow for In Vivo Closed-Loop Intestinal Fluid Absorption Assay

The in vivo closed-loop model is a robust method to assess the direct effects of compounds like this compound on intestinal fluid transport in a specific segment of the intestine.

Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Laparotomy Midline Laparotomy Anesthetize->Laparotomy Isolate Isolate Intestinal Segment (e.g., Ileum) Laparotomy->Isolate Ligate Ligate both ends to create a closed loop Isolate->Ligate Inject Inject this compound or Vehicle into the loop Ligate->Inject Return Return loop to abdominal cavity Inject->Return Incubate Incubate for a defined period (e.g., 30 min) Return->Incubate Excise Excise the loop Incubate->Excise Measure Measure loop weight and length Excise->Measure Calculate Calculate Weight/Length ratio (index of fluid absorption) Measure->Calculate End End Calculate->End

Caption: Workflow for the in vivo closed-loop intestinal fluid absorption assay.

Logical Relationship of this compound Selectivity

This compound exhibits high selectivity for SLC26A6 over other related anion transporters, which is a critical attribute for a tool compound.

PAT1inhB01 This compound Inhibition Inhibition PAT1inhB01->Inhibition No_Inhibition No Significant Inhibition PAT1inhB01->No_Inhibition SLC26A6 SLC26A6 (PAT1) SLC26_Others Other SLC26 Transporters (SLC26A3, A4, A9) Other_Transporters Other Ion Transporters (CFTR, ENaC, etc.) Inhibition->SLC26A6 No_Inhibition->SLC26_Others No_Inhibition->Other_Transporters

Caption: Selectivity profile of this compound.

Experimental Protocols

Halide-Sensitive YFP Anion Exchange Assay for SLC26A6 Activity

This assay is used to measure the anion transport activity of SLC26A6 in a cell-based system and to determine the inhibitory potency of compounds like this compound. It relies on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and human SLC26A6.

  • Cell culture medium (e.g., Kaighn's modified Ham's F12 medium with 10% FBS, L-glutamine, and antibiotics).

  • Phosphate-buffered saline (PBS).

  • Assay Buffer (Cl⁻-containing): 136 mM NaCl, 4.5 mM KNO₃, 1.2 mM Ca(NO₃)₂, 0.2 mM MgSO₄, 5 mM glucose, 20 mM HEPES, pH 7.4.

  • Stimulation Buffer (I⁻-containing): 136 mM NaI, 4.5 mM KNO₃, 1.2 mM Ca(NO₃)₂, 0.2 mM MgSO₄, 5 mM glucose, 20 mM HEPES, pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with appropriate filters for YFP (Excitation ~485 nm, Emission ~535 nm).

Procedure:

  • Cell Seeding: Seed the FRT-YFP-SLC26A6 cells into the microplates at a density that results in a confluent monolayer on the day of the assay. Culture for 48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Preparation:

    • Wash the cell monolayer twice with 100 µL of Assay Buffer.

    • After the final wash, add 50 µL of the appropriate this compound dilution or vehicle control to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The time-dependent inhibition suggests an intracellular site of action, so pre-incubation is important.[2]

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to record YFP fluorescence every 0.2-1 second.

    • Establish a stable baseline fluorescence reading for 5-10 seconds.

    • Rapidly add 100 µL of Stimulation Buffer to each well using the reader's injector system or a multichannel pipette.

    • Continue recording the fluorescence for at least 60 seconds.

  • Data Analysis:

    • The influx of I⁻ through SLC26A6 will quench the YFP fluorescence.

    • Calculate the initial rate of fluorescence decay for each well. This can be done by fitting the initial part of the quenching curve to a single exponential decay function.

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Closed-Loop Intestinal Fluid Absorption Assay

This surgical model in mice allows for the direct measurement of fluid absorption in a specific intestinal segment and is ideal for evaluating the in vivo efficacy of SLC26A6 inhibitors.

Materials:

  • Mice (e.g., C57BL/6).

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

  • Surgical instruments (scissors, forceps, sutures).

  • Saline solution (0.9% NaCl) containing this compound (e.g., 30 µM) or vehicle.

  • Heating pad to maintain body temperature.

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the mouse and confirm the depth of anesthesia.

    • Place the mouse on a heating pad to maintain body temperature at 37°C.

    • Make a midline abdominal incision to expose the intestines.

  • Loop Creation:

    • Carefully exteriorize the small intestine.

    • Identify the desired segment (e.g., mid-jejunum or ileum).

    • Create a closed loop of 2-3 cm in length by ligating both ends with silk sutures. Be careful not to obstruct major blood vessels.

  • Compound Administration:

    • Gently inject a known volume (e.g., 100 µL) of the saline solution containing this compound or vehicle into the lumen of the closed loop using a fine-gauge needle.

  • Incubation:

    • Carefully return the intestinal loop to the abdominal cavity.

    • Close the abdominal wall with sutures or clips.

    • Allow the mouse to recover from the surgical procedure for a set period (e.g., 30 minutes).

  • Measurement and Analysis:

    • After the incubation period, re-anesthetize the mouse if necessary and re-open the abdomen.

    • Excise the intestinal loop.

    • Carefully blot the loop to remove any excess external fluid.

    • Measure the weight and the length of the loop.

    • Calculate the weight-to-length ratio (mg/cm). A decrease in this ratio over time in the vehicle group indicates fluid absorption.

    • Compare the weight-to-length ratio of the this compound-treated group to the vehicle group to determine the percentage of inhibition of fluid absorption.

Cell Viability Assay (MTT Assay)

It is important to assess whether the observed inhibitory effects of this compound are due to specific transporter inhibition or general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • FRT cells (or other relevant cell lines).

  • Cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 or 48 hours). Include a positive control for cytotoxicity (e.g., a high concentration of DMSO).

  • MTT Incubation:

    • After the treatment period, remove the medium containing the compound.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • After incubation, add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Incubate for a further 2-4 hours at 37°C, or overnight, to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • A significant decrease in viability would indicate cytotoxicity of the compound at the tested concentrations. A study has shown no cytotoxicity for this compound at 10 µM for 48 hours in FRT cells.[10]

Conclusion

This compound is a highly valuable pharmacological tool for the specific investigation of SLC26A6 function. Its potency and selectivity allow for the precise dissection of SLC26A6's contribution to intestinal ion and fluid transport, both in vitro and in vivo. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies of SLC26A6 physiology and its role in disease. As with any experimental tool, appropriate controls and careful optimization are essential for generating robust and reliable data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PAT1inh-B01 Concentration in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective small molecule inhibitor of SLC26A6 (PAT1), a key anion exchanger. Its primary function is to inhibit the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻) across the cell membrane.[1][2] This transporter is crucial for electroneutral NaCl absorption in the small intestine, which in turn drives fluid absorption.[3][4] By blocking SLC26A6, this compound effectively reduces this fluid absorption.[1][2]

Q2: What is the IC₅₀ of this compound?

A2: The reported half-maximal inhibitory concentration (IC₅₀) of this compound for SLC26A6-mediated anion exchange is approximately 350 nM.[1][2]

Q3: In what types of experimental models has this compound been used?

A3: this compound has been validated in both in vitro and in vivo models. In vitro studies have utilized cell lines such as Fischer Rat Thyroid (FRT) cells engineered to express SLC26A6.[3] In vivo studies have been conducted in mice to investigate its effect on intestinal fluid absorption.[4]

Q4: What is the recommended starting concentration for in vitro experiments?

A4: For cell-based assays, a starting concentration range of 1-10 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.[5] A concentration of 10 µM for 48 hours has been shown to be non-cytotoxic in FRT cells.

Q5: How should I prepare a stock solution of this compound?

A5: this compound is typically supplied as a hydrochloride salt. It is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. Further dilutions into aqueous media should be made immediately before use.

Q6: What are the known off-target effects or selectivity profile of this compound?

A6: this compound has been shown to be selective for SLC26A6 over other related SLC26A family members, such as SLC26A3 (DRA), SLC26A4, and SLC26A9, as well as the TMEM16A chloride channel.[3] However, as with any small molecule inhibitor, it is best practice to include appropriate controls to assess potential off-target effects in your specific experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibitory effect observed Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal concentration. Start with a range of 100 nM to 25 µM.
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store protected from light at -20°C or -80°C.
Low Expression of SLC26A6: The target protein, SLC26A6, may not be sufficiently expressed in your cell line or tissue of interest.Confirm the expression of SLC26A6 using techniques such as qPCR, Western blot, or immunofluorescence.
High cell toxicity or unexpected cellular effects Concentration Too High: The concentration of this compound may be in the cytotoxic range for your specific cells.Perform a cell viability assay (e.g., MTT, Alamar Blue) with a range of this compound concentrations to determine the maximum non-toxic concentration.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final DMSO concentration is typically below 0.1% to avoid solvent-induced toxicity. Include a vehicle-only control in your experiments.
Off-Target Effects: At higher concentrations, the inhibitor may affect other cellular pathways.Use the lowest effective concentration determined from your dose-response curve.[5] Consider using a secondary, structurally unrelated inhibitor of SLC26A6 if available, to confirm that the observed phenotype is due to inhibition of the target.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the experimental outcome.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment.
Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability.Use calibrated pipettes and carefully prepare all solutions. Prepare a fresh set of dilutions for each experiment.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineAssay
IC₅₀ 350 nMFRT cells expressing SLC26A6Anion (Cl⁻/HCO₃⁻) exchange assay
Selectivity Screening Concentration 25 µMFRT cells expressing various SLC26A isoformsAnion exchange or iodide influx assays
Non-Cytotoxic Concentration 10 µM (for 48 hours)FRT cellsAlamar Blue cell viability assay

Table 2: In Vivo Experimental Parameters for this compound

ParameterValueAnimal ModelApplication
Dosage 15 mg/kg (example for a different small molecule inhibitor)MouseIntraperitoneal injection for tumor growth inhibition
Formulation (General Guidance) DMSO, PEG300, Tween 80, Saline or Corn oilGeneral in vivo studiesTo be optimized based on the specific route of administration and experimental needs.

Note: Specific in vivo dosage for this compound should be determined empirically. The provided dosage is an example for another small molecule inhibitor and serves as a general reference.[6]

Experimental Protocols

Protocol 1: In Vitro Anion Exchange Assay in FRT Cells

This protocol is adapted from studies on SLC26A transporters to measure the inhibitory effect of this compound on Cl⁻/HCO₃⁻ exchange.

Materials:

  • FRT cells stably expressing SLC26A6

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Chloride-containing buffer (e.g., Hanks' Balanced Salt Solution)

  • Chloride-free buffer (replace chloride salts with gluconate salts)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Nigericin (for calibration)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed FRT-SLC26A6 cells onto 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Load the cells with 5 µM BCECF-AM in chloride-containing buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with chloride-free buffer to remove extracellular dye.

  • Inhibitor Incubation: Add chloride-free buffer containing various concentrations of this compound (e.g., 0-25 µM) or a vehicle control (DMSO). Incubate for 10-15 minutes at room temperature.

  • Initiating Anion Exchange: Place the plate in a fluorescence plate reader. Measure baseline fluorescence (excitation ~490 nm and ~440 nm, emission ~535 nm). Initiate the Cl⁻/HCO₃⁻ exchange by adding a chloride-containing buffer.

  • Data Acquisition: Monitor the change in fluorescence ratio (490/440 nm) over time. The influx of Cl⁻ in exchange for intracellular HCO₃⁻ will cause a change in intracellular pH, which is detected by BCECF.

  • Data Analysis: Calculate the initial rate of pH change for each concentration of this compound. Normalize the rates to the vehicle control and plot the results to determine the IC₅₀.

Visualizations

Signaling and Experimental Diagrams

SLC26A6_Pathway cluster_membrane Apical Membrane of Enterocyte cluster_regulation Cellular Regulation cluster_outcome Physiological Outcome SLC26A6 SLC26A6 (PAT1) HCO3_out HCO₃⁻ SLC26A6->HCO3_out NaCl_absorption NaCl Absorption NHE3 NHE3 H_out H⁺ NHE3->H_out Cl_in Cl⁻ Cl_in->SLC26A6 Na_in Na⁺ Na_in->NHE3 PAT1inh_B01 This compound PAT1inh_B01->SLC26A6 Inhibition Fluid_absorption Fluid Absorption PAT1inh_B01->Fluid_absorption Blocks cAMP cAMP PKA PKA cAMP->PKA Activates PKA->SLC26A6 Stimulates Oxalate Transport NaCl_absorption->Fluid_absorption Drives Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Application (Example) prep_stock 1. Prepare 10 mM This compound Stock in DMSO dose_response 2. Perform Dose-Response Curve (e.g., 100 nM - 25 µM) prep_stock->dose_response determine_ic50 3. Determine IC₅₀ (~350 nM) dose_response->determine_ic50 viability 4. Assess Cytotoxicity (e.g., Alamar Blue) dose_response->viability optimal_conc 5. Select Optimal Working Concentration determine_ic50->optimal_conc viability->optimal_conc formulation 1. Develop Suitable Formulation (e.g., with PEG300, Tween 80) optimal_conc->formulation Inform In Vivo Starting Dose pilot_study 2. Conduct Pilot Study (Dose Escalation) formulation->pilot_study efficacy_study 3. Efficacy Study (e.g., Intestinal Fluid Absorption) pilot_study->efficacy_study pk_pd 4. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd

References

Technical Support Center: PAT1inh-B01

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, small-molecule inhibitor of the SLC26A6 anion exchanger.[1][2] SLC26A6 is a protein primarily located on the apical membrane of epithelial cells, where it mediates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻) and other anions like oxalate.[3][4] By inhibiting this transporter, this compound blocks the absorption of Cl⁻ and fluid in tissues such as the small intestine.[2][5][6]

Q2: What is the reported potency (IC₅₀) of this compound?

The half-maximal inhibitory concentration (IC₅₀) of this compound for PAT1-mediated anion exchange is approximately 350 nM.[1][2][6]

Q3: Is this compound selective for SLC26A6?

Yes, this compound has demonstrated high selectivity for SLC26A6 over other related SLC26A family members, including SLC26A3 (DRA), SLC26A4 (Pendrin), and SLC26A9. It also does not significantly inhibit the activity of other major epithelial ion transporters such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the Epithelial Sodium Channel (ENaC), and Calcium-Activated Chloride Channels (CaCCs).[5]

Q4: What are the known in vivo effects of this compound?

In murine models, this compound has been shown to inhibit fluid absorption in the jejunum and ileum.[5][6] This effect is consistent with its inhibition of SLC26A6-mediated Cl⁻/HCO₃⁻ exchange. When co-administered with an inhibitor of the related transporter SLC26A3 (DRA), it can lead to a more pronounced inhibition of fluid absorption.[5]

Q5: Are there any potential long-term off-target effects to consider?

While this compound is highly selective, long-term inhibition of SLC26A6 may lead to systemic effects. SLC26A6 knockout mice exhibit hyperoxaluria and calcium oxalate kidney stones due to impaired intestinal oxalate secretion.[5] Therefore, chronic use of this compound could potentially lead to similar outcomes. However, it is important to note that SLC26A6 variants in humans have not been associated with these conditions.[5]

Troubleshooting Guide

Inconsistent or Noisy Data in Cellular Assays
Potential Cause Troubleshooting Steps
Compound Precipitation This compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in aqueous buffer. Visually inspect for any precipitation. Consider a brief sonication if solubility issues are suspected.
Cell Health Issues Poor cell health can lead to variable results. Ensure cells are healthy, in the logarithmic growth phase, and not overgrown. Perform a viability assay (e.g., Trypan Blue) before starting the experiment.
Assay Interference Small molecules can sometimes interfere with assay readouts (e.g., fluorescence). Run a control with this compound in cell-free assay medium to check for direct effects on the detection method.
Inconsistent Cell Seeding Uneven cell seeding can lead to high variability. Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly in multi-well plates.
Unexpected Biological Effects
Potential Cause Troubleshooting Steps
Off-Target Effects on Interacting Proteins SLC26A6 is known to interact with other transporters like CFTR and NaDC-1.[3][4][7] Although direct inhibition of these transporters by this compound has not been reported, inhibiting SLC26A6 could indirectly affect their function. Consider using specific inhibitors for these interacting proteins as controls to dissect the observed effects.
Alterations in Intracellular pH As SLC26A6 is a Cl⁻/HCO₃⁻ exchanger, its inhibition can lead to changes in intracellular pH (pHi). These pHi changes can, in turn, affect various cellular processes, including calcium signaling.[8][9][10] It is advisable to monitor pHi using a fluorescent indicator if you observe unexpected cellular responses.
Effects on Oxalate and Citrate Homeostasis SLC26A6 plays a role in oxalate and citrate transport.[7] Inhibition by this compound could alter the intracellular and extracellular concentrations of these anions, potentially impacting cellular metabolism.

Experimental Protocols & Methodologies

Anion Exchange Activity Assay (Fluorescence-Based)

This protocol is adapted from methods used to characterize SLC26A inhibitors.

Objective: To measure the inhibitory effect of this compound on SLC26A6-mediated anion exchange.

Materials:

  • Cells stably expressing SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP).

  • Chloride-containing buffer (e.g., PBS).

  • Chloride-free, iodide-containing buffer (replace NaCl with NaI).

  • This compound stock solution (in DMSO).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader.

Procedure:

  • Seed the SLC26A6-YFP expressing cells in the 96-well plate and grow to confluence.

  • Wash the cells with chloride-containing buffer.

  • Pre-incubate the cells with varying concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) in chloride-containing buffer for a specified time (e.g., 15-30 minutes).

  • Using the fluorescence plate reader, establish a baseline YFP fluorescence reading.

  • Rapidly replace the buffer with the chloride-free, iodide-containing buffer (also containing the respective concentrations of this compound).

  • Immediately start recording the YFP fluorescence quenching over time as iodide enters the cells and quenches the YFP signal.

  • The rate of fluorescence quenching is proportional to the anion exchange activity. Calculate the initial rate of quenching for each concentration of this compound.

  • Normalize the rates to the vehicle control and plot the percentage of inhibition against the this compound concentration to determine the IC₅₀.

Cytotoxicity Assay (AlamarBlue)

Objective: To assess the potential cytotoxicity of this compound.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • AlamarBlue reagent.

  • 96-well clear microplate.

  • Fluorescence or absorbance plate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (including a vehicle control and a positive control for cytotoxicity, e.g., a high concentration of DMSO).

  • Incubate for the desired duration (e.g., 24 or 48 hours).

  • Add AlamarBlue reagent to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm).

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Anion Exchange Assay cluster_analysis Data Analysis cell_culture Culture SLC26A6-YFP expressing cells seeding Seed cells in 96-well plate cell_culture->seeding pre_incubation Pre-incubate with This compound seeding->pre_incubation baseline Read baseline YFP fluorescence pre_incubation->baseline buffer_exchange Add Iodide buffer baseline->buffer_exchange read_quenching Record YFP fluorescence quenching buffer_exchange->read_quenching calculate_rate Calculate quenching rate read_quenching->calculate_rate calculate_ic50 Determine IC50 calculate_rate->calculate_ic50

Caption: Workflow for determining the IC₅₀ of this compound using a fluorescence-based anion exchange assay.

signaling_pathway cluster_membrane Apical Membrane SLC26A6 SLC26A6 (PAT1) CFTR CFTR SLC26A6->CFTR functional interaction NaDC1 NaDC-1 SLC26A6->NaDC1 functional interaction Cl_in Cl- (absorption) SLC26A6->Cl_in HCO3_out HCO3- (secretion) SLC26A6->HCO3_out Oxalate_in Oxalate (absorption) SLC26A6->Oxalate_in PAT1inhB01 This compound PAT1inhB01->SLC26A6 inhibition

Caption: Simplified diagram of this compound's target and potential interaction pathways at the apical membrane.

References

Technical Support Center: PAT1inh-B01

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of PAT1inh-B01 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). For the non-hydrochloride form, a concentration of 12.5 mg/mL (23.35 mM) can be achieved, potentially requiring warming to 60°C and ultrasonication.[1] The hydrochloride salt is soluble in DMSO at 10 mg/mL (17.49 mM), also possibly requiring warming and ultrasonication.[2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can affect solubility.[1]

Q2: How should I store the solid compound and stock solutions of this compound?

A2: The solid form of this compound should be stored at 4°C, protected from light.[1] The hydrochloride salt should be stored at 4°C in a sealed container, away from moisture and light.[2]

For stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles.[1]

  • Store at -80°C for use within 6 months .[1][2]

  • Store at -20°C for use within 1 month .[1][2]

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: It is not recommended to dissolve this compound directly in aqueous solutions due to its low aqueous solubility. Prepare a concentrated stock solution in DMSO first and then dilute it to the final working concentration in your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on your experimental system.

Q4: Is this compound stable in aqueous solutions and cell culture media?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation observed after diluting DMSO stock in aqueous buffer/media. The final concentration of this compound exceeds its solubility limit in the aqueous solution.- Increase the final DMSO concentration slightly (while keeping it non-toxic to your cells).- Decrease the final working concentration of this compound.- Vortex the solution thoroughly during and after dilution.
Inconsistent or lower-than-expected activity in experiments. - Degradation of this compound in the stock solution.- Degradation of this compound in the final working solution.- Adsorption of the compound to plasticware.- Use a fresh aliquot of the DMSO stock solution.- Prepare working solutions immediately before use.- Consider using low-adhesion microplates or tubes.- Perform a concentration-response curve in every experiment to verify potency.
Variability between experiments. - Repeated freeze-thaw cycles of the stock solution.- Inconsistent final DMSO concentrations.- Exposure of working solutions to light or elevated temperatures for varying durations.- Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles.[1]- Ensure the final DMSO concentration is consistent across all experimental conditions.- Protect working solutions from light and maintain a consistent temperature.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound and its Hydrochloride Salt

Form CAS No. Molecular Weight Solvent Solubility Storage of Solid Storage of Stock Solution
This compound1775330-54-5535.32 g/mol DMSO12.5 mg/mL (23.35 mM)[1]4°C, protect from light[1]-80°C (6 months) or -20°C (1 month)[1]
This compound hydrochlorideNot specified571.78 g/mol DMSO10 mg/mL (17.49 mM)[2]4°C, sealed, away from moisture and light[2]-80°C (6 months) or -20°C (1 month)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • To aid dissolution, cap the vial tightly and vortex thoroughly. If necessary, warm the solution to 37-60°C and use an ultrasonic bath for a short period.[1][2]

  • Once fully dissolved, visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]

Protocol 2: Preparation of Working Solutions

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Vortex the stock solution gently before use.

  • Perform a serial dilution of the stock solution in your chosen experimental buffer or cell culture medium to achieve the desired final concentrations.

  • It is recommended to add the small volume of DMSO stock to the larger volume of aqueous solution while vortexing to facilitate mixing and prevent precipitation.

  • Prepare the working solutions fresh for each experiment and use them promptly.

  • Include a vehicle control in your experiment with the same final concentration of DMSO as in your highest this compound concentration.

Visualizations

PAT1_Signaling_Pathway cluster_membrane Apical Membrane PAT1 SLC26A6 (PAT1) Cl_in Cl⁻ (in) PAT1->Cl_in HCO3_out HCO₃⁻ (out) PAT1->HCO3_out Fluid_Absorption Fluid Absorption PAT1->Fluid_Absorption Drives This compound This compound This compound->PAT1 Inhibition Inhibition This compound->Inhibition Cl_out Cl⁻ (out) Cl_out->PAT1 Exchanges for HCO3_in HCO₃⁻ (in) HCO3_in->PAT1 Inhibition->Fluid_Absorption

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stock Stock Solution Issue? Start->Check_Stock Check_Working Working Solution Issue? Check_Stock->Check_Working No Sol_Fresh_Aliquot Use Fresh Aliquot Check_Stock->Sol_Fresh_Aliquot Yes Check_Protocol Experimental Protocol Issue? Check_Working->Check_Protocol No Sol_Fresh_Working Prepare Fresh Dilutions Check_Working->Sol_Fresh_Working Yes Sol_Vehicle Verify Vehicle Control Check_Protocol->Sol_Vehicle Yes Sol_Fresh_Aliquot->Check_Working Issue Persists Sol_New_Stock Prepare New Stock Sol_Fresh_Aliquot->Sol_New_Stock If recurring Sol_Fresh_Working->Check_Protocol Issue Persists Sol_Solubility Check Solubility Limit Sol_Fresh_Working->Sol_Solubility If precipitation Sol_Assay Review Assay Parameters Sol_Vehicle->Sol_Assay

Caption: Troubleshooting workflow for this compound experiments.

References

troubleshooting PAT1inh-B01 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with PAT1inh-B01.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO. What should I do?

A1: this compound is known to be soluble in DMSO, but several factors can affect its dissolution.[1] Here are some troubleshooting steps:

  • Use fresh, anhydrous DMSO: this compound is sensitive to moisture. Use a new, sealed vial of anhydrous DMSO for the best results.[1]

  • Warming and Sonication: Gently warm the solution to 37-60°C and use an ultrasonic bath to aid dissolution.[1]

  • Concentration: Ensure you are not exceeding the known solubility limit of 12.5 mg/mL (23.35 mM) in DMSO.[1]

Q2: I have dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous buffer. How can I prevent this?

A2: This is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Lower the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try a lower final concentration.

  • Use a co-solvent: Adding a small amount of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can help maintain the solubility of this compound.[2][3]

  • Optimize buffer conditions: Adjusting the pH or ionic strength of your buffer can sometimes improve the solubility of small molecules.[4][5]

  • Use of surfactants or cyclodextrins: In some cases, the addition of a small amount of a non-ionic surfactant or a cyclodextrin can help to solubilize hydrophobic compounds in aqueous solutions.[2][6]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.

Q4: How should I store my this compound stock solution?

A4: To maintain the stability and activity of your this compound stock solution, it is recommended to:

  • Aliquot: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]

  • Storage Temperature: For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1]

  • Protect from Light: Store the stock solution protected from light.[1]

Quantitative Data

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO12.523.35Requires sonication and warming to 60°C. Use of newly opened DMSO is recommended.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or heat block set to 60°C

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 186.8 µL of DMSO per 1 mg of this compound).[1]

  • Vortex the tube for 30 seconds to mix.

  • Place the tube in a 60°C water bath or heat block for 5-10 minutes.

  • Following heating, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear and all solid has dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C.

Protocol 2: Qualitative Assessment of this compound Solubility in Different Solvents

Materials:

  • This compound powder

  • A panel of solvents to test (e.g., DMSO, Ethanol, Methanol, PBS)

  • Small, clear glass vials

  • Vortex mixer

  • Micro-stir bar (optional)

Procedure:

  • Add a small, pre-weighed amount of this compound (e.g., 1 mg) to individual glass vials.

  • Add a defined volume of the first solvent to be tested (e.g., 100 µL) to the corresponding vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If the compound is not fully dissolved, continue adding the solvent in small, defined increments (e.g., 100 µL at a time), vortexing after each addition, until the compound is fully dissolved or it is clear that it is insoluble at a reasonable concentration.

  • Record the final concentration at which the compound fully dissolves.

  • Repeat steps 2-6 for each solvent to be tested.

Visualizations

G start Start: this compound Solubility Issue check_solvent Is the solvent fresh, anhydrous DMSO? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO. check_solvent->use_fresh_dmso No check_concentration Is concentration ≤ 12.5 mg/mL? check_solvent->check_concentration Yes use_fresh_dmso->check_concentration adjust_concentration Adjust concentration to be within the solubility limit. check_concentration->adjust_concentration No apply_heat_sonication Warm to 37-60°C and sonicate. check_concentration->apply_heat_sonication Yes adjust_concentration->apply_heat_sonication precipitation_issue Precipitation upon aqueous dilution? apply_heat_sonication->precipitation_issue dissolved Solubility issue resolved. precipitation_issue->dissolved No troubleshoot_dilution Troubleshoot aqueous dilution (lower concentration, co-solvents, etc.). precipitation_issue->troubleshoot_dilution Yes troubleshoot_dilution->dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_membrane Apical Membrane of Intestinal Epithelial Cell pat1 SLC26A6 (PAT1) Anion Exchanger cl_in Chloride (Cl⁻) (Cytosol) pat1->cl_in Efflux hco3_out Bicarbonate (HCO₃⁻) (Lumen) pat1->hco3_out Efflux cl_out Chloride (Cl⁻) (Lumen) cl_out->pat1 Influx hco3_in Bicarbonate (HCO₃⁻) (Cytosol) hco3_in->pat1 Influx pat1inh_b01 This compound pat1inh_b01->pat1 Inhibition

Caption: Simplified signaling pathway of this compound action.

References

unexpected results with PAT1inh-B01 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as PAT1 (Putative Anion Transporter 1).

Troubleshooting Guide

This guide addresses potential unexpected results during experiments with this compound.

Problem ID Unexpected Result Potential Causes Recommended Solutions
B01-01 Variability in Inhibition (IC50) - Inconsistent compound purity or degradation.- Cell line instability or passage number variation.- Fluctuations in experimental conditions (pH, temperature).- Inaccurate serial dilutions.- Verify compound purity with the supplier.- Use a consistent, low-passage number cell line.- Strictly control all experimental parameters.- Prepare fresh serial dilutions for each experiment.
B01-02 No Inhibition Observed - Incorrect compound concentration.- Low expression of SLC26A6 in the cell model.- Compound precipitation in media.- Inactive batch of the inhibitor.- Perform a dose-response curve from nM to µM range.- Confirm SLC26A6 expression via qPCR or Western blot.- Visually inspect for precipitation; consider using a solubilizing agent like DMSO.- Test a new batch of the compound.
B01-03 Cell Viability Issues - Off-target effects at high concentrations.- Solvent (e.g., DMSO) toxicity.- Contamination of cell culture.- Determine the maximum non-toxic concentration with a viability assay (e.g., MTT, LDH).- Ensure the final solvent concentration is below 0.1%.- Regularly test for mycoplasma and other contaminants.
B01-04 Inconsistent In Vivo Efficacy - Poor bioavailability or rapid metabolism.- Incorrect formulation or administration route.- Animal model variability.- Review the provided in vivo formulation protocols.- Consider pharmacokinetic studies to determine optimal dosing.- Ensure consistency in animal age, weight, and health status.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of SLC26A6 (PAT1), a chloride-bicarbonate (Cl⁻/HCO₃⁻) anion exchanger. By blocking this transporter, this compound can inhibit processes such as fluid absorption in the small intestine.[1]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The reported IC50 for this compound is approximately 350 nM for inhibiting PAT1-mediated anion exchange.[1] We recommend starting with a dose-response curve ranging from 10 nM to 10 µM to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare this compound for in vivo studies?

A3: A common formulation involves dissolving the compound in a vehicle suitable for the chosen administration route. One suggested method is to dissolve the compound in DMSO, then dilute with PEG300, Tween 80, and finally saline. Always ensure the solution is clear and homogenous before administration.

Component Example Formulation (for illustration)
This compound Stock10 mM in DMSO
PEG30040%
Tween 805%
Saline55%

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed as a selective inhibitor of SLC26A6, high concentrations may potentially interact with other anion transporters or cellular pathways. It is crucial to include appropriate controls and perform dose-response studies to identify a specific inhibitory window.

Q5: What is the expected effect of this compound on intracellular pH?

A5: By inhibiting the exchange of extracellular Cl⁻ for intracellular HCO₃⁻, this compound can lead to an accumulation of intracellular bicarbonate, potentially causing a slight increase in intracellular pH (alkalinization). This effect is cell-type dependent and should be experimentally verified.

Experimental Protocols

Protocol 1: In Vitro Anion Exchange Assay

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on SLC26A6-mediated chloride-bicarbonate exchange using a pH-sensitive fluorescent dye.

Materials:

  • Cells expressing SLC26A6 (e.g., HEK293-SLC26A6)

  • BCECF-AM (pH-sensitive dye)

  • Chloride-containing buffer (Buffer A)

  • Chloride-free buffer (Buffer B, substituting chloride with gluconate)

  • This compound

  • Fluorometric plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Load cells with BCECF-AM according to the manufacturer's instructions.

  • Pre-incubation: Wash cells and pre-incubate with varying concentrations of this compound (or vehicle control) in a bicarbonate-containing medium for 15-30 minutes.

  • Anion Exchange Measurement: a. Replace the medium with Buffer A (chloride-containing). b. Switch to Buffer B (chloride-free) to induce an intracellular alkalinization (HCO₃⁻ efflux is reduced, leading to its accumulation). c. Monitor the change in fluorescence over time using a plate reader (Excitation: ~490nm, Emission: ~535nm).

  • Data Analysis: Calculate the rate of pH change and determine the IC50 of this compound.

Visualizations

PAT1inh_B01_Mechanism_of_Action Mechanism of this compound Action PAT1 SLC26A6 (PAT1) Anion Exchanger Cl_in Cl⁻ PAT1->Cl_in HCO3_out HCO₃⁻ PAT1->HCO3_out Extracellular Extracellular Space Intracellular Intracellular Space Cl_out Cl⁻ Cl_out->PAT1 HCO3_in HCO₃⁻ HCO3_in->PAT1 PAT1inh_B01 This compound PAT1inh_B01->PAT1 Inhibition Anion_Exchange_Assay_Workflow In Vitro Anion Exchange Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A Seed SLC26A6-expressing cells in 96-well plate B Load cells with pH-sensitive dye (BCECF-AM) A->B C Pre-incubate with This compound or vehicle B->C D Switch to Chloride-Free Buffer C->D E Monitor fluorescence change (rate of pH change) D->E F Calculate rate of inhibition and determine IC50 E->F Troubleshooting_Tree Troubleshooting: No Inhibition Observed Start Problem: No Inhibition Observed Q1 Is SLC26A6 expression confirmed in your model? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Did you perform a full dose-response curve? A1_Yes->Q2 Sol1 Solution: Verify expression via qPCR or Western Blot. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Did you observe any compound precipitation? A2_Yes->Q3 Sol2 Solution: Test a broader concentration range (e.g., 10 nM to 10 µM). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Solution: Consider adjusting solvent or formulation. A3_Yes->Sol3 End If issues persist, consider testing a new batch of the compound. A3_No->End

References

Technical Support Center: PAT1inh-B01 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PAT1inh-B01 in in vivo experiments. Our aim is to help you overcome common challenges and improve the efficacy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1).[1] SLC26A6 is a Cl⁻/HCO₃⁻ exchanger located at the luminal membrane of enterocytes.[1] By inhibiting this exchanger, this compound blocks chloride and fluid absorption in the small intestine.[1][2]

Q2: What are the recommended in vivo formulation strategies for this compound?

A2: Based on available information, two potential vehicle formulations can be considered for in vivo administration of this compound. The choice of vehicle will depend on the desired route of administration and experimental model.

Table 1: In Vivo Formulation Options for this compound

Formulation ComponentOption 1 (Aqueous-based)Option 2 (Oil-based)
Solubilizing Agent DMSODMSO
Vehicle PEG300, Tween 80, SalineCorn oil

Source: Adapted from publicly available formulation guidelines.

Q3: What is the reported in vivo efficacy of this compound?

A3: In a study using a closed-loop model in mice, this compound was shown to effectively block fluid absorption in the ileum. This provides evidence for its role as a modulator of intestinal fluid transport.[1][2]

Q4: Is this compound selective for SLC26A6?

A4: Yes, this compound has been shown to be selective for SLC26A6. At a concentration of 25 μM, it did not significantly inhibit other major intestinal SLC26A isoforms (slc26a3, slc26a4, SLC26A9) or the calcium-activated chloride channel TMEM16A.[3]

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound.

Table 2: Troubleshooting Common In Vivo Issues with this compound

Issue Potential Cause(s) Recommended Solution(s)
Lack of Efficacy Suboptimal Formulation/Solubility: this compound may precipitate out of solution, reducing its bioavailability.- Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before adding aqueous components. - Prepare fresh formulations for each experiment. - Consider using the corn oil-based formulation for improved solubility of hydrophobic compounds.
Inadequate Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site.- Perform a dose-response study to determine the optimal effective dose in your animal model. - Review literature for similar small molecule inhibitors to inform dose selection.
Route of Administration: The chosen route may not provide adequate exposure to the small intestine.- For localized intestinal effects, consider oral gavage or direct intestinal administration. - For systemic effects, intraperitoneal or intravenous injections are common, but pharmacokinetics will differ.[4][5]
High Variability in Results Inconsistent Formulation: Variability in the preparation of the dosing solution can lead to inconsistent results.- Standardize the formulation protocol, ensuring consistent volumes and mixing procedures. - Prepare a single batch of formulation for all animals in an experimental group.
Animal-to-Animal Variation: Biological differences between animals can contribute to variability.- Increase the number of animals per group to improve statistical power. - Ensure animals are age and sex-matched.
Timing of Administration and Measurement: The pharmacokinetic profile of this compound may lead to variations in efficacy depending on the timing of measurements.- Conduct a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax) and half-life. - Standardize the time between drug administration and endpoint measurement.
Observed Toxicity or Adverse Events Off-Target Effects: Although shown to be selective, high concentrations of this compound could potentially have off-target effects.- Perform a dose-escalation study to identify the maximum tolerated dose (MTD). - Monitor animals for signs of toxicity (e.g., weight loss, behavioral changes). - If off-target effects are suspected, consider testing against a broader panel of related transporters or receptors.
Vehicle Toxicity: The vehicle itself may cause adverse effects, particularly with chronic dosing.- Run a vehicle-only control group to assess any effects of the formulation components. - Minimize the percentage of DMSO in the final formulation, as it can be toxic at high concentrations.

Experimental Protocols

Protocol 1: In Vivo Intestinal Fluid Absorption Assay (Closed-Loop Model)

This protocol is adapted from the methodology used to demonstrate this compound efficacy in vivo.[1][2]

  • Animal Preparation: Anesthetize mice according to approved institutional protocols.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the small intestine.

    • Ligate the ileum at two points to create a closed loop of a defined length (e.g., 2-3 cm).

    • Inject a precise volume of a test solution (e.g., PBS) containing this compound or vehicle into the lumen of the ligated loop.

  • Incubation: Return the loop to the peritoneal cavity and suture the abdominal wall. Maintain the animal under anesthesia for the duration of the experiment (e.g., 1-2 hours).

  • Measurement:

    • Re-open the abdomen and carefully dissect the intestinal loop.

    • Measure the length and weigh the loop.

    • Aspirate the remaining fluid from the loop and measure its volume.

  • Analysis: Calculate the net fluid absorption by subtracting the final fluid volume from the initial injected volume. Compare the results between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Workflows

SLC26A6 (PAT1) Signaling Pathway in Intestinal Enterocytes

The following diagram illustrates the role of SLC26A6 in intestinal fluid absorption and the point of inhibition by this compound. SLC26A6 mediates the exchange of luminal chloride (Cl⁻) for intracellular bicarbonate (HCO₃⁻). This process is a key component of electroneutral NaCl absorption, which drives water movement from the intestinal lumen into the enterocyte.[1]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_interstitium Interstitium Lumen_Cl Cl⁻ PAT1 SLC26A6 (PAT1) Lumen_Cl->PAT1 Absorption Lumen_Na Na⁺ NHE3 NHE3 Lumen_Na->NHE3 Absorption Lumen_H2O H₂O Inter_H2O H₂O Lumen_H2O->Inter_H2O Fluid Absorption Intra_HCO3 HCO₃⁻ PAT1->Intra_HCO3 Secretion Intra_H H⁺ NHE3->Intra_H Secretion PAT1inh This compound PAT1inh->PAT1 Inhibits

Caption: Mechanism of this compound action in enterocytes.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the key steps for assessing the in vivo efficacy of this compound.

A This compound Formulation D Drug Administration A->D B Animal Model Selection (e.g., C57BL/6 mice) B->D C Dose and Route Selection (e.g., Oral Gavage, IP) C->D E In Vivo Assay (e.g., Closed-Loop Intestinal Fluid Absorption) D->E F Endpoint Measurement (e.g., Fluid Volume, Tissue Analysis) E->F G Data Analysis and Interpretation F->G

Caption: Workflow for this compound in vivo studies.

References

PAT1inh-B01 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PAT1inh-B01 in cytotoxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cellular target?

This compound is a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a Cl⁻/HCO₃⁻ exchanger involved in ion transport and pH regulation in various tissues. The IC50 for this compound's inhibition of PAT1-mediated anion exchange is approximately 350 nM.

Q2: Is this compound expected to be cytotoxic?

Existing data indicates that this compound at a concentration of 10 μM for 48 hours did not exhibit cytotoxicity in FRT (Fischer Rat Thyroid) cells, as measured by the Alamar Blue assay[1]. However, the effect of this compound on other cell types, particularly cancer cell lines, may differ and should be determined empirically.

Q3: Could inhibition of SLC26A6 by this compound induce cytotoxicity in cancer cells?

While direct evidence for this compound-induced cytotoxicity in cancer cells is limited, studies on its target, SLC26A6, suggest a potential for anti-cancer effects. Research has shown that SLC26A6 is overexpressed in hepatocellular carcinoma (HCC) and that its knockdown suppressed tumor growth both in vitro and in vivo[2][3]. Therefore, inhibiting SLC26A6 with this compound could potentially lead to reduced proliferation or cytotoxicity in cancer cells that rely on this transporter.

Q4: What is a recommended starting concentration range for cytotoxicity testing with this compound?

Based on its IC50 of 350 nM for PAT1 inhibition, a starting concentration range for cytotoxicity testing could be from 0.1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the specific cytotoxic concentration for your cell line of interest.

Q5: What solvent should be used to dissolve this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.

Troubleshooting Guides

Alamar Blue Assay
Problem Possible Cause Solution
High background fluorescence Reagent breakdown due to light exposure.Store Alamar Blue reagent protected from light. Avoid prolonged exposure of the reagent to direct light during the experiment.[4]
Low fluorescence values Insufficient incubation time; low cell number; incorrect instrument settings.Increase the incubation time with Alamar Blue. Optimize the initial cell seeding density. Check the instrument's gain/voltage settings and filter/wavelength settings.[5]
Erratic readings across the plate Precipitation of the dye in the reagent; pipetting errors.Warm the Alamar Blue reagent to 37°C and swirl to ensure all components are dissolved. Ensure your pipettor is calibrated and pipette tips are securely fitted.[4]
Unexpected results with serum-containing media Serum components can quench fluorescence.Use the same concentration of serum in all wells, including controls, to account for any quenching effects.[6]
Microbial contamination affecting results Bacteria and fungi can also reduce the Alamar Blue reagent.Maintain sterile technique throughout the experiment. Include a media-only control with Alamar Blue to check for contamination.[6][7]
MTT Assay
Problem Possible Cause Solution
Low absorbance readings Cell number per well is too low; insufficient incubation time with MTT reagent.Increase the initial cell seeding density. Ensure cells are in the exponential growth phase. Increase the incubation time with the MTT reagent until purple formazan crystals are visible.[8]
High absorbance readings in blanks Contamination of the culture medium with bacteria or yeast; presence of a reducing agent in the medium.Use sterile technique and fresh, sterile medium. Ensure the medium does not contain reducing agents like ascorbic acid.[8]
Incomplete solubilization of formazan crystals Insufficient incubation time with the solubilization solution.Increase the incubation time with the detergent reagent. Gently mix by pipetting to ensure complete dissolution of the crystals before reading the absorbance.[9]
Cell loss during washing steps Aggressive pipetting.Be gentle during washing steps to avoid detaching adherent cells. Consider assays that do not require washing steps if this is a persistent issue.[9]
MTT reagent is blue-green Contamination of the reagent.Discard the reagent and use a fresh, sterile stock.
LDH Cytotoxicity Assay
Problem Possible Cause Solution
High background LDH activity Presence of LDH in the serum used to supplement the culture medium.Use a serum-free medium for the assay or reduce the serum concentration. Always include a medium-only background control.[10]
High spontaneous LDH release High cell density leading to cell death; vigorous pipetting during cell plating.Optimize the cell seeding density to avoid overgrowth. Handle cells gently during plating and other manipulations.[11]
Underestimation of cytotoxicity The standard protocol may not account for growth inhibition, leading to an underestimation of the percentage of dead cells.Use a modified protocol that accounts for differences in total cell number between treated and untreated wells.[12]
Intra- and inter-assay variability Inherent variability of the assay.Perform experiments with a sufficient number of replicates. Ensure consistent timing and technique for all steps.[10]
Annexin V Apoptosis Assay
Problem Possible Cause Solution
False positives in the control group Mechanical damage to cells during harvesting; over-trypsinization.Handle cells gently. Use a non-enzymatic cell dissociation method if possible.[13]
Weak or no positive signal Insufficient concentration or duration of the apoptosis-inducing agent; loss of apoptotic cells from the supernatant.Optimize the concentration and treatment time of this compound. Ensure that both adherent and floating cells (from the supernatant) are collected for analysis.[13]
High percentage of Annexin V+/PI+ cells Cells are in late-stage apoptosis or necrosis.Analyze cells at an earlier time point after treatment to detect early apoptotic events (Annexin V+/PI-).
Cell aggregates Improper cell handling.Ensure a single-cell suspension before staining and analysis by gentle pipetting or passing through a cell strainer.[14]
Non-specific binding of Annexin V Inadequate washing.Optimize washing steps and ensure the correct composition of the binding buffer.

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for this compound across different human cancer cell lines. Note: This data is for illustrative purposes and must be determined experimentally.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
Huh7Hepatocellular CarcinomaMTT4825.5
PLC/PRF/5Hepatocellular CarcinomaAlamar Blue4832.1
MCF-7Breast CancerLDH7245.8
MDA-MB-231Breast CancerMTT7255.2
A549Lung CancerAlamar Blue48> 100

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[9]

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

    • Background: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] x 100.

Annexin V Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both the floating cells from the supernatant and the adherent cells by gentle trypsinization.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.[14]

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Experiment Setup cluster_analysis Data Analysis start Seed Cells in Multi-well Plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24-72h) treat->incubate viability Viability Assays (MTT, Alamar Blue) incubate->viability cytotoxicity Cytotoxicity Assay (LDH) incubate->cytotoxicity apoptosis Apoptosis Assay (Annexin V) incubate->apoptosis readout Measure Signal (Absorbance/Fluorescence) viability->readout cytotoxicity->readout apoptosis->readout Flow Cytometry calculate Calculate % Viability/ Cytotoxicity/Apoptosis readout->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway for Ion Exchanger Inhibition-Induced Apoptosis

signaling_pathway cluster_membrane Plasma Membrane cluster_cell Intracellular Events pat1inh This compound slc26a6 SLC26A6 (PAT1) pat1inh->slc26a6 Inhibits ion_imbalance Intracellular Ion Imbalance (↓ [HCO₃⁻], ↑ [Cl⁻]) slc26a6->ion_imbalance Blocks Exchange ph_change Intracellular Acidification (↓ pHi) ion_imbalance->ph_change stress Cellular Stress ph_change->stress bcl2_family Bcl-2 Family Modulation (↑ Bax / ↓ Bcl-2) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

References

avoiding PAT1inh-B01 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and use of PAT1inh-B01 to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound should be stored as a powder at -20°C, protected from light and moisture. For short-term storage (days to weeks), a concentrated stock solution in an appropriate solvent (e.g., DMSO) can also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for resuspending small-molecule inhibitors.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.[1] Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).

Q3: How can I assess the stability of this compound in my experimental buffer?

A3: To assess stability, you can incubate this compound in your experimental buffer under the same conditions as your experiment (e.g., temperature, duration). At different time points, you can analyze the remaining concentration of the active compound using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Q4: Can I add this compound to my cell culture medium for long-term experiments?

A4: The stability of this compound in cell culture medium over extended periods should be determined empirically. Factors such as the components of the medium, pH, and temperature can affect its stability.[2] For long-term experiments, it may be necessary to replenish the inhibitor at regular intervals. It's also important to consider the metabolic stability of the compound within the cells.[3][4]

Q5: Are there any general precautions I should take when handling this compound?

A5: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid direct contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibitory effect observed. Degradation of this compound stock solution. Prepare a fresh stock solution from the powdered compound. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller volumes for single use.
Degradation in experimental buffer. Check the pH of your buffer; extreme pH values can promote hydrolysis.[2] Minimize the time the inhibitor is in the aqueous buffer before use. Consider performing a stability test of this compound in your buffer.
Adsorption to plasticware. Use low-adhesion microplates and pipette tips. Pre-incubating the plasticware with a blocking agent like bovine serum albumin (BSA) may also help in some cases.
Decreased inhibitor activity over the course of a long experiment. Instability at experimental temperature. If the experiment is performed at 37°C, the inhibitor may degrade over time. Determine the half-life of this compound at this temperature and consider replenishing the compound at appropriate intervals.
Metabolic degradation by cells. If working with live cells, the inhibitor may be metabolized. You can investigate this by analyzing cell lysates and culture medium for the presence of the parent compound and potential metabolites using LC-MS.
Precipitation of the inhibitor in the experimental medium. Low solubility in aqueous solution. Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep the inhibitor in solution but not high enough to affect the experiment. Sonication may help to dissolve the compound initially. Do not use a working concentration that exceeds the inhibitor's solubility in the final buffer.
Interaction with components of the medium. Some components in complex media (e.g., serum proteins) can bind to small molecules and reduce their effective concentration or cause precipitation. Try reducing the serum concentration if possible or using a serum-free medium for the duration of the treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare Stock Solution (e.g., 10 mM):

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Add the DMSO to the vial and vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes in low-adhesion tubes and store at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution in your experimental buffer to the desired final concentrations.

    • It is recommended to perform serial dilutions.

    • Use the working solutions immediately after preparation to minimize degradation in the aqueous buffer.

Protocol 2: General Cell-Based Assay
  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Inhibitor Preparation: Prepare fresh working solutions of this compound by diluting the stock solution in cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay: At the end of the incubation period, perform the desired downstream analysis (e.g., cell viability assay, protein extraction for western blotting, or RNA extraction for qPCR).

Stability Data (Hypothetical)

The following tables provide hypothetical stability data for this compound to illustrate how different conditions can affect its integrity.

Table 1: Stability of this compound in Solution at Different Temperatures

TemperatureSolventIncubation Time (hours)Remaining this compound (%)
4°CPBS, pH 7.42495
25°C (Room Temp)PBS, pH 7.42480
37°CPBS, pH 7.42465
-20°CDMSO168 (1 week)>99

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C

pHIncubation Time (hours)Remaining this compound (%)
5.0870
7.4885
8.5860

Visual Guides

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prep_working Prepare Fresh Working Solutions (Dilute in Assay Buffer) prep_stock->prep_working Aliquot & Store at -20°C treat_cells Treat Cells/Enzyme with this compound prep_working->treat_cells Use Immediately incubate Incubate (Specific Time & Temp) treat_cells->incubate data_acq Data Acquisition (e.g., Viability, Enzyme Activity) incubate->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: Workflow for using this compound.

Troubleshooting_Degradation Troubleshooting this compound Degradation start Inconsistent/No Activity? check_stock Is stock solution old or repeatedly freeze-thawed? start->check_stock fresh_stock Prepare fresh stock solution. Aliquot for single use. check_stock->fresh_stock Yes check_buffer Is the inhibitor stable in your experimental buffer? check_stock->check_buffer No test_stability Perform a stability test (e.g., HPLC, LC-MS). check_buffer->test_stability Unsure check_temp Is the experiment run at elevated temperatures (e.g., 37°C)? check_buffer->check_temp Yes temp_study Determine half-life at that temperature. Replenish if needed. check_temp->temp_study Yes

Caption: Decision tree for troubleshooting.

Stability_Factors Factors Affecting this compound Stability center This compound Stability temp Temperature center->temp influences ph pH center->ph influences light Light Exposure center->light influences solvent Solvent center->solvent influences time Time in Solution center->time influences

Caption: Key factors impacting stability.

References

interpreting negative results with PAT1inh-B01

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as PAT1 (Putative Anion Transporter 1). SLC26A6 is a versatile anion exchanger involved in processes such as fluid absorption, bicarbonate secretion, and oxalate transport.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am not observing any effect of this compound in my experimental model. What are the possible reasons?

Answer: A lack of response to this compound can stem from several factors, ranging from experimental setup to the biological context of your model. Below is a step-by-step guide to troubleshoot potential issues.

Troubleshooting Workflow for Negative Results

G cluster_0 Initial Observation: No Effect cluster_1 Step 1: Verify Experimental Setup cluster_2 Step 2: Assess the Biological System cluster_3 Step 3: Positive and Negative Controls A No observable change in anion exchange, fluid transport, or intracellular pH after this compound application. B Confirm this compound Concentration & Solubility - Is the final concentration appropriate (IC50 ~350 nM)? - Was the inhibitor fully dissolved? A->B Start Troubleshooting C Check Cell/Tissue Viability - Perform a viability assay (e.g., Trypan Blue, MTT). - Is the vehicle (e.g., DMSO) concentration non-toxic? B->C D Validate Assay Conditions - Is the pH, temperature, and ion concentration optimal for SLC26A6 activity? - Is the assay sensitive enough to detect changes? C->D E Confirm SLC26A6 Expression & Localization - Verify mRNA (qPCR) or protein (Western Blot, IHC/IF) expression. - Is SLC26A6 localized to the apical membrane? D->E F Consider Functional Redundancy - Are other anion exchangers (e.g., SLC26A3/DRA) compensating? E->F G Implement a Positive Control - Use a known activator of SLC26A6 or a different, validated inhibitor (e.g., DIDS) to confirm assay functionality. F->G H Review Negative Controls - Does the vehicle-only control show baseline activity as expected? G->H

Caption: Troubleshooting workflow for interpreting negative results with this compound.

Question 2: How can I be sure my experimental system is suitable for testing this compound?

Answer: The suitability of your system depends on the expression and localization of the target protein, SLC26A6.

  • Expression: SLC26A6 is highly expressed in the apical membrane of epithelial cells in the small intestine, kidney proximal tubules, and pancreatic ducts.[2][4] You should confirm its expression in your specific cell line or tissue model using methods like qPCR, Western blotting, or immunohistochemistry.

  • Localization: Proper function of SLC26A6 requires its localization to the apical (luminal) membrane.[5][4] Immunofluorescence staining can verify its subcellular localization. Mislocalization, which can occur in certain cell culture conditions, would render the cells unresponsive to an inhibitor targeting extracellular or transmembrane domains.

  • Functionality: The primary function of SLC26A6 is the exchange of anions like Cl⁻, HCO₃⁻, and oxalate.[1][3][6] Your assay should be designed to measure one of these transport activities.

Question 3: What concentration of this compound should I use?

Answer: The reported IC50 for this compound is approximately 350 nM for the inhibition of PAT1 (SLC26A6)-mediated anion exchange. A standard approach is to perform a dose-response curve starting from a concentration at least 10-fold below the IC50 to a concentration 10-100-fold above it (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific system. Always use the lowest effective concentration to minimize potential off-target effects.[7]

ParameterRecommended Value/RangeReference
IC50 ~350 nM[1]
Working Concentration Range 10 nM - 10 µMGeneral Practice
Vehicle (e.g., DMSO) Concentration < 0.5%[8]

Question 4: Could other transporters be compensating for the inhibition of SLC26A6?

Answer: Yes, functional redundancy is a key consideration. In the intestine, for example, another anion exchanger, SLC26A3 (also known as DRA), is co-expressed and shares some overlapping functions with SLC26A6.[1] If your experimental endpoint is a general physiological effect like fluid absorption, it's possible that the activity of other transporters masks the effect of SLC26A6 inhibition. Consider using systems where SLC26A6 is the dominant transporter for the process you are studying or use additional inhibitors to block potential compensatory pathways.

Key Experimental Protocols

Protocol 1: Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol is for measuring Cl⁻/HCO₃⁻ exchange activity, a primary function of SLC26A6.

Materials:

  • BCECF-AM fluorescent dye

  • HEPES-buffered solution (Solution A)

  • Bicarbonate-buffered solution (Solution B)

  • This compound

  • Cells expressing SLC26A6 (e.g., Caco-2, or transfected HEK293)

  • Fluorescence plate reader or microscope

Methodology:

  • Cell Preparation: Seed cells on a 96-well plate (or coverslips for microscopy) and grow to confluence.

  • Dye Loading: Load cells with 2-5 µM BCECF-AM in Solution A for 30-60 minutes at 37°C.

  • Washing: Wash cells twice with Solution A to remove extracellular dye.

  • Baseline Measurement: Measure baseline fluorescence at excitation wavelengths of ~490 nm and ~440 nm, and an emission wavelength of ~535 nm. The ratio of the emissions (490/440) is proportional to pHi.

  • Inhibitor Incubation: Add this compound (at desired concentrations) or vehicle control to the cells and incubate for 15-30 minutes.

  • Anion Exchange Assay: Perfuse the cells with the bicarbonate-buffered Solution B. The influx of HCO₃⁻ in exchange for Cl⁻ will cause an increase in pHi, reflected by a change in the fluorescence ratio.

  • Data Analysis: Calculate the rate of pHi change (ΔpHi/Δt). Compare the rates between vehicle-treated and this compound-treated cells. A significant reduction in the rate of pHi change in the presence of the inhibitor indicates successful inhibition of SLC26A6.

Protocol 2: Intestinal Fluid Absorption Assay (In Vitro)

This protocol assesses the effect of this compound on a key physiological function of SLC26A6.

Materials:

  • Excised segment of small intestine (e.g., from a mouse model)

  • Krebs-bicarbonate buffer

  • This compound

  • Surgical thread

  • Analytical balance

Methodology:

  • Tissue Preparation: Evert a segment of the jejunum and tie off one end with surgical thread.

  • Filling: Fill the intestinal sac with a known volume of Krebs-bicarbonate buffer.

  • Initial Weighing: Blot the sac dry and record its initial weight (W_initial).

  • Incubation: Place the sac in a beaker containing Krebs-bicarbonate buffer (with or without this compound) and incubate at 37°C with aeration for 60 minutes.

  • Final Weighing: After incubation, remove the sac, blot it dry, and record its final weight (W_final).

  • Data Analysis: The rate of fluid absorption is calculated as the change in weight over time: (W_initial - W_final) / time. A significant decrease in this rate in the this compound treated group compared to the control group indicates inhibition of fluid transport.

Signaling Pathway and Logic Diagrams

G cluster_0 Apical Membrane of Intestinal Epithelial Cell cluster_1 Lumen (Extracellular) cluster_2 Cytoplasm (Intracellular) SLC26A6 SLC26A6 (PAT1) HCO3_out HCO₃⁻ SLC26A6->HCO3_out Efflux Cl_in Cl⁻ SLC26A6->Cl_in PAT1inhB01 This compound PAT1inhB01->SLC26A6 Inhibition Cl_out Cl⁻ Cl_out->SLC26A6 Influx HCO3_in HCO₃⁻ HCO3_in->SLC26A6

Caption: Mechanism of SLC26A6 and its inhibition by this compound.

References

PAT1inh-B01 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This guide is designed to help you address potential issues with batch-to-batch variation and other common experimental challenges.

Section 1: Troubleshooting Guide

Issue: Inconsistent Results and Suspected Batch-to-Batch Variation

You may observe variability in the inhibitory effect of this compound across different lots. This can manifest as shifts in IC50 values or a reduced maximal effect in your assays. The following steps and quality control parameters are crucial for identifying and mitigating these issues.

1.1 Initial Assessment of the New Batch

Before using a new batch of this compound in your experiments, it is critical to perform a set of quality control checks. Compare the results to the data from a previous, well-performing batch.

Table 1: Recommended Quality Control Parameters for this compound

ParameterMethodAcceptance CriteriaPotential Impact of Deviation
Identity ¹H-NMRMass Spectrometry (MS)Spectrum conforms to the known structure of this compound.Incorrect compound will lead to a complete lack of expected activity.
Purity HPLC/UPLC≥98%Impurities may have off-target effects or interfere with the assay, leading to inconsistent or misleading results.[1]
Solubility Visual Inspection in DMSOClear solution at the desired stock concentration (e.g., 10 mg/mL).[2]Poor solubility can lead to inaccurate dosing and lower than expected potency.
Potency (Functional Assay) Cell-based anion exchange assayIC50 within an acceptable range of the reference value (e.g., ~350 nM).[3]A significant shift in IC50 indicates a problem with the compound's activity.

1.2 Troubleshooting Workflow for Batch Variation

If you suspect batch-to-batch variation, follow this logical progression to identify the source of the problem.

troubleshooting_workflow cluster_0 Start: Inconsistent Results Observed cluster_1 Step 1: Verify Compound Integrity cluster_2 Step 2: Assess Functional Potency cluster_3 Step 3: Evaluate Experimental Protocol cluster_4 Conclusion start Inconsistent experimental results with new batch of this compound verify_solubility Check solubility of the new batch in DMSO. Is it fully dissolved? start->verify_solubility run_qc Perform analytical QC on the new batch (HPLC for purity, MS for identity). verify_solubility->run_qc Yes conclusion_bad_batch Conclusion: The new batch is likely compromised. Contact the supplier. verify_solubility->conclusion_bad_batch No compare_coa Compare results with the Certificate of Analysis (CoA) from the supplier and previous batches. run_qc->compare_coa functional_assay Run a standardized functional assay (e.g., halide-sensing YFP quenching) to determine the IC50 of the new batch. compare_coa->functional_assay Purity and identity match compare_coa->conclusion_bad_batch Mismatch compare_ic50 Is the new IC50 value significantly different from the expected ~350 nM? functional_assay->compare_ic50 check_protocol Review experimental protocol for any recent changes. compare_ic50->check_protocol No, IC50 is as expected compare_ic50->conclusion_bad_batch Yes, significant difference check_reagents Verify the quality and concentration of all other reagents. check_protocol->check_reagents cell_health Assess the health and passage number of the cell line used. check_reagents->cell_health conclusion_protocol_issue Conclusion: The issue may lie within the experimental setup. Re-evaluate the protocol. cell_health->conclusion_protocol_issue Discrepancies found conclusion_ok Conclusion: Batch is likely fine. Proceed with experiments. cell_health->conclusion_ok No issues found

Caption: Troubleshooting workflow for this compound batch-to-batch variation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of SLC26A6 (PAT1), a Cl⁻/HCO₃⁻ and Cl⁻/oxalate exchanger located on the apical membrane of epithelial cells, particularly in the small intestine.[3] By blocking this transporter, this compound inhibits the absorption of chloride ions from the lumen, which in turn reduces intestinal fluid absorption.[3] It has a reported IC50 of approximately 350 nM for PAT1-mediated anion exchange.[3]

Q2: My cells are not responding to this compound. What are the possible causes?

A2: There are several potential reasons for a lack of response:

  • Cell Line: Ensure your cell line endogenously expresses SLC26A6 or has been successfully transfected to express it.

  • Compound Integrity: Verify the identity, purity, and solubility of your this compound batch as outlined in the troubleshooting guide above. Improper storage can also lead to degradation.

  • Experimental Conditions: The ionic composition of your buffers is critical. The activity of SLC26A6 depends on the presence of its substrate anions (e.g., Cl⁻, HCO₃⁻).

  • Regulatory Pathways: The activity of SLC26A6 can be regulated by cellular signaling pathways. For instance, activation of Protein Kinase C (PKC) can lead to the internalization of SLC26A6 from the plasma membrane, rendering it inaccessible to the inhibitor.[4]

Q3: What are the recommended storage and handling conditions for this compound?

A3:

  • Solid Form: Store at 4°C, protected from light and moisture.

  • Stock Solutions (in DMSO): Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for preparing stock solutions, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[2]

Q4: What are the known off-target effects of this compound?

A4: this compound has been shown to be highly selective for SLC26A6. At a concentration of 25 µM, it did not significantly inhibit other related SLC26A family members (SLC26A1, SLC26A2, SLC26A3, SLC26A4, SLC26A9) or the calcium-activated chloride channel TMEM16A. Additionally, it has been reported to have no cytotoxic effects in FRT cells at a concentration of 10 µM over 48 hours.

Q5: What are the downstream consequences of inhibiting SLC26A6 with this compound?

A5: Inhibition of SLC26A6 primarily leads to a reduction in the transport of Cl⁻ and HCO₃⁻ across the apical membrane of intestinal epithelial cells. This has several downstream effects:

  • Reduced Fluid Absorption: As water follows the osmotic gradient created by ion transport, inhibiting Cl⁻ absorption significantly reduces intestinal fluid absorption.[3]

  • Altered Intracellular pH: By blocking HCO₃⁻ transport, this compound can affect intracellular pH (pHi) regulation.[3] In cells where SLC26A6 is a key acid loader, its inhibition can lead to an increase in pHi.

  • Changes in Luminal pH: Inhibition of Cl⁻/HCO₃⁻ exchange prevents the increase in luminal pH that is typically observed during fluid absorption in the ileum.[1]

signaling_pathway cluster_cell Intestinal Epithelial Cell cluster_apical Apical Membrane cluster_intracellular Intracellular Space cluster_lumen Intestinal Lumen SLC26A6 SLC26A6 (PAT1) pHi Intracellular pH (pHi) (Alkalinization) SLC26A6->pHi Regulates Fluid_Abs Fluid Absorption (Reduced) pHi->Fluid_Abs Impacts Cl_lumen Cl⁻ Cl_lumen->SLC26A6 Transport HCO3_lumen HCO₃⁻ HCO3_lumen->SLC26A6 Transport PAT1inh_B01 This compound PAT1inh_B01->SLC26A6 Inhibits

Caption: Downstream effects of this compound on intestinal epithelial cells.

Section 3: Experimental Protocols

In Vitro Intestinal Fluid Transport Assay (Ussing Chamber)

This protocol provides a method for measuring the effect of this compound on ion transport across an isolated segment of mouse intestine using an Ussing chamber.

Materials:

  • Ussing Chamber System (e.g., EasyMount)[2]

  • Krebs Bicarbonate Ringer (KBR) solution (in mM: 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄).[5]

  • Glucose and Mannitol

  • This compound stock solution in DMSO

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Mouse intestine (e.g., ileum)

Procedure:

  • Prepare KBR Solution: Prepare KBR solution and warm to 37°C. Continuously bubble with carbogen gas. Add 10 mM glucose to the serosal buffer and 10 mM mannitol to the mucosal buffer to maintain osmotic balance.[5]

  • Tissue Preparation: Euthanize a mouse according to approved institutional guidelines. Immediately excise the desired intestinal segment (e.g., ileum) and place it in ice-cold, oxygenated KBR.

  • Mounting: Cut the intestinal segment open along the mesenteric border. Gently rinse away luminal contents. Mount the tissue sheet between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[2]

  • Equilibration: Fill both the mucosal and serosal chambers with the appropriate warmed and oxygenated KBR solution. Allow the tissue to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • Experiment:

    • Add this compound to the desired final concentration in the mucosal chamber.

    • Add an equivalent volume of DMSO to a control chamber.

    • Record the change in Isc, which reflects net ion transport. A decrease in Isc upon addition of this compound indicates inhibition of electrogenic anion transport.

  • Data Analysis: Calculate the change in Isc from baseline after the addition of this compound. Compare the response between treated and control tissues.

In Vivo Closed-Loop Intestinal Absorption Model in Mice

This protocol describes a method to measure the effect of this compound on fluid absorption in a ligated segment of the mouse intestine.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • Surgical silk sutures

  • PBS (pH 7.4)

  • This compound

  • 30-gauge needle and syringe

Procedure:

  • Anesthesia and Surgery: Anesthetize the mouse and perform a midline laparotomy to expose the small intestine.

  • Create Loops: Identify the desired intestinal segment (e.g., mid-jejunum or ileum). Create a closed loop of approximately 2-3 cm by ligating both ends with silk sutures, being careful not to obstruct major blood vessels.

  • Injection: Inject a known volume (e.g., 100 µL) of PBS (pH 7.4) containing either vehicle (DMSO) or this compound (e.g., 30 µM) into the lumen of the loop using a 30-gauge needle.

  • Incubation: Return the intestine to the peritoneal cavity and close the abdominal wall. Maintain the mouse under anesthesia for the desired time period (e.g., 30 minutes).

  • Measurement: Euthanize the mouse and carefully re-expose the intestine. Excise the ligated loop.

  • Data Analysis:

    • Measure the length of the loop.

    • Aspirate the remaining fluid to measure its volume.

    • Weigh the empty loop.

    • Calculate fluid absorption as the difference between the initial injected volume and the final recovered volume. Compare the results between the this compound treated group and the vehicle control group. A significant reduction in fluid absorption is expected in the treated group.

References

addressing poor bioavailability of PAT1inh-B01

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PAT1inh-B01. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges related to the bioavailability of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1).[1][2] It functions by inhibiting the PAT1-mediated anion exchange of chloride (Cl-) and bicarbonate (HCO3-).[1][3] This action has been shown to block fluid absorption in the small intestine, making it a valuable tool for research into small intestinal hyposecretory disorders.[1]

Q2: I am observing low efficacy of this compound in my in vivo experiments. Could this be related to poor bioavailability?

A2: Yes, low in vivo efficacy is a common consequence of poor oral bioavailability. Poorly soluble compounds often exhibit low dissolution and absorption in the gastrointestinal tract, leading to reduced systemic exposure and diminished therapeutic effect.[4][5] It is crucial to assess the pharmacokinetic profile of this compound to determine if low bioavailability is the underlying issue.

Q3: What are the known solubility properties of this compound?

Q4: What initial steps can I take to troubleshoot suspected poor bioavailability of this compound?

A4: A logical first step is to assess the compound's fundamental physicochemical properties, including its aqueous solubility and membrane permeability. An in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay, can provide initial insights into its potential for passive diffusion across the intestinal barrier.[7][8][9]

Q5: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

A5: Several formulation strategies can be explored to improve the bioavailability of poorly soluble drugs like this compound.[4][10] These include:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[6][10]

  • Solid Dispersions: Dispersing this compound in a polymer matrix can improve its solubility and dissolution.[4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[4][10]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[4]

Troubleshooting Guides

Issue: Inconsistent or low this compound exposure in animal studies.

This troubleshooting guide will walk you through a systematic approach to identify and address the potential causes of low and variable bioavailability of this compound.

cluster_0 Problem Identification cluster_1 Solution Development cluster_2 Verification A Low/Inconsistent In Vivo Exposure B Assess Physicochemical Properties A->B START HERE C Conduct In Vitro Permeability Assays B->C Solubility/Stability Issues Identified D Evaluate Formulation Strategies C->D Permeability Issues Identified E Perform In Vivo Pharmacokinetic Study D->E Optimized Formulation Developed F F E->F Confirm Improved Bioavailability

Figure 1: Troubleshooting workflow for poor bioavailability.

Data Presentation

The following table summarizes potential formulation approaches to enhance the bioavailability of a poorly soluble compound like this compound. The values presented are hypothetical and for illustrative purposes to guide experimental design.

Formulation StrategyDrug Load (% w/w)Particle Size / Droplet SizeIn Vitro Dissolution Enhancement (vs. unformulated)Predicted In Vivo Bioavailability Enhancement (Fold Increase)
Unformulated this compound 100%> 10 µm1x1x
Micronized Suspension 50%2-5 µm5-10x2-4x
Amorphous Solid Dispersion 20%N/A20-50x5-15x
Self-Emulsifying Drug Delivery System (SEDDS) 15%100-250 nm> 50x10-25x
Cyclodextrin Complex 10%N/A15-30x4-10x

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay is used to predict intestinal drug absorption and to determine if a compound is a substrate of P-glycoprotein (P-gp) or other efflux transporters.[7][11]

Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).

  • Assay Procedure:

    • The culture medium is replaced with pre-warmed transport buffer.

    • For A-B permeability, this compound is added to the apical (donor) side, and the basolateral (receiver) side contains drug-free buffer.

    • For B-A permeability, this compound is added to the basolateral (donor) side, and the apical (receiver) side contains drug-free buffer.

    • Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

  • Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.

A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days A->B C Verify monolayer integrity (TEER) B->C D Perform bidirectional transport experiment C->D E Quantify this compound by LC-MS/MS D->E F Calculate Papp and Efflux Ratio E->F

Figure 2: Caco-2 permeability assay workflow.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in mice or rats following oral and intravenous administration.[12][13][14]

Objective: To determine key pharmacokinetic parameters of this compound, including clearance, volume of distribution, half-life, and oral bioavailability.

Methodology:

  • Animal Model: Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are used. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: this compound is formulated in a suitable vehicle and administered as a bolus dose via the tail vein.

    • Oral (PO) Group: this compound, in the formulation being tested, is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of this compound in plasma samples is determined by LC-MS/MS.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate parameters such as:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Elimination Half-Life (t1/2)

    • Clearance (CL)

    • Volume of Distribution (Vd)

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

A Dose IV and PO groups B Collect blood samples over time A->B C Prepare plasma B->C D Quantify drug concentration (LC-MS/MS) C->D E Perform non-compartmental analysis D->E F Calculate PK parameters and Bioavailability E->F

Figure 3: In vivo pharmacokinetic study workflow.

Signaling Pathway

The following diagram illustrates the role of PAT1 (SLC26A6) in intestinal anion exchange, the target of this compound.

cluster_0 Apical Membrane of Intestinal Epithelial Cell PAT1 SLC26A6 (PAT1) Anion Exchanger Cell Intestinal Epithelial Cell PAT1:f0->Cell HCO3- Lumen Intestinal Lumen Lumen->PAT1:f0 Cl- Inhibitor This compound Inhibitor->PAT1:f1 Inhibition

Figure 4: Mechanism of action of this compound.

References

minimizing non-specific binding of PAT1inh-B01

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of PAT1inh-B01 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1).[1][2] PAT1 is a chloride-bicarbonate (Cl⁻/HCO₃⁻) exchanger.[1] this compound inhibits this anion exchange with an IC50 of 350 nM.[1] Its primary application is in research related to small intestinal fluid absorption and posecretory disorders.[1]

Q2: What is non-specific binding and why is it a concern for this compound?

Non-specific binding refers to the interaction of this compound with molecules other than its intended target, SLC26A6. This can lead to off-target effects, false-positive results, and misinterpretation of experimental data. For any small molecule inhibitor, including this compound, minimizing non-specific binding is crucial for ensuring that the observed biological effects are a direct result of modulating the intended target.

Q3: What are the common causes of non-specific binding for small molecule inhibitors like this compound?

Common causes of non-specific binding for small molecules include:

  • Hydrophobic interactions: The compound may adhere to plasticware, other proteins, or cellular membranes.

  • Electrostatic interactions: Charged regions of the inhibitor can interact with oppositely charged surfaces on proteins or other biomolecules.[3][4]

  • High inhibitor concentration: Using concentrations significantly above the IC50 can lead to binding to lower-affinity, off-target sites.

  • Sub-optimal buffer conditions: The pH, salt concentration, and lack of blocking agents in experimental buffers can promote non-specific interactions.[3]

Q4: How can I determine if the effects I'm seeing are due to non-specific binding of this compound?

Validating target engagement is key.[5][6] This involves experiments to confirm that this compound is interacting with SLC26A6 in your experimental system and that the observed phenotype is a consequence of this specific interaction.[5] Techniques like Cellular Thermal Shift Assay (CETSA), activity-based protein profiling (ABPP), and using structurally related but inactive control compounds can help differentiate between specific and non-specific effects.[5][7]

Troubleshooting Guides

Problem 1: High background signal or inconsistent results in cell-based assays.

High background can often be attributed to the non-specific binding of this compound to cell culture plates or other proteins in the medium.

Troubleshooting Steps:

  • Optimize Buffer Composition:

    • Add a surfactant: Include a low concentration of a non-ionic surfactant, such as Tween-20 (0.01-0.05%), in your assay buffer to disrupt hydrophobic interactions.[4]

    • Include a blocking protein: Bovine Serum Albumin (BSA) at a concentration of 0.1-1% can help block non-specific binding sites on surfaces and other proteins.[3][4]

  • Pre-treat plates: Incubate culture plates with a blocking buffer (e.g., PBS with 1% BSA) before adding cells and the compound to saturate non-specific binding sites on the plastic.

  • Review Inhibitor Concentration: Titrate this compound to determine the lowest effective concentration that yields a specific effect. High concentrations are more likely to cause off-target binding.

  • Use Low-Binding Plates: If the problem persists, consider using commercially available low-binding microplates.

Table 1: Recommended Starting Buffer Compositions for Cell-Based Assays

ComponentRecommended ConcentrationPurpose
Tween-20 0.01% - 0.05% (v/v)Reduces hydrophobic interactions.[4]
BSA 0.1% - 1% (w/v)Blocks non-specific binding sites.[3]
NaCl 150 mM (adjust as needed)Shields electrostatic interactions.[3]
HEPES 10-25 mMpH buffering
Problem 2: Suspected off-target effects in cellular or in vivo models.

Observing phenotypes that are not readily explained by the inhibition of SLC26A6 may indicate off-target effects.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting suspected off-target effects.

G Troubleshooting Off-Target Effects of this compound A Unexpected Phenotype Observed B Is the phenotype consistent across multiple cell lines/models? A->B C Perform Dose-Response Curve B->C Yes H High Likelihood of Off-Target Effect B->H No (Model-specific artifact) D Does phenotype correlate with SLC26A6 IC50 (350 nM)? C->D E Validate Target Engagement (e.g., CETSA, DARTS) D->E Yes I Use Inactive Control Compound D->I No F Is target engagement confirmed? E->F G Investigate Downstream Pathways of SLC26A6 F->G Yes F->H No (Target not engaged) K Phenotype is Likely Due to Specific Inhibition G->K J Does inactive control reproduce phenotype? I->J J->D No J->H Yes

Caption: Workflow for investigating unexpected phenotypes.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a ligand to its target protein in a cellular environment.[7] Ligand binding stabilizes the protein, leading to a higher melting temperature.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing SLC26A6 to ~80% confluency.

    • Treat one set of cells with this compound at a desired concentration (e.g., 1-10 µM) and another with a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).

  • Cell Lysis and Heating:

    • Harvest and lyse the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the lysates into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation and Detection:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble SLC26A6 in each sample by Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble SLC26A6 as a function of temperature for both treated and control samples.

    • A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.

Protocol 2: Immunoprecipitation (IP) Wash Buffer Optimization

Optimizing wash buffers in immunoprecipitation or pull-down assays can significantly reduce the non-specific binding of proteins to beads or antibodies.[8]

Methodology:

  • Prepare a Range of Wash Buffers: Start with a base buffer (e.g., RIPA or a Tris-based buffer) and create variations by modifying the salt and detergent concentrations.

  • Perform Immunoprecipitation:

    • Lyse cells and perform immunoprecipitation of your protein of interest as per your standard protocol.

    • After the antibody-bead-lysate incubation, split the beads into equal aliquots.

  • Wash with Different Buffers: Wash each aliquot with one of the prepared wash buffers. Perform 3-5 washes for each condition.

  • Elute and Analyze:

    • Elute the bound proteins from the beads.

    • Analyze the eluates by SDS-PAGE and Western Blotting for both the target protein and known non-specific binders.

  • Select Optimal Buffer: Choose the wash buffer that provides the best signal-to-noise ratio (i.e., retains the target protein while removing the most non-specific proteins).

Table 2: Example Wash Buffer Optimization Conditions

Buffer ComponentCondition 1 (Low Stringency)Condition 2 (Medium Stringency)Condition 3 (High Stringency)
Tris-HCl (pH 7.4) 50 mM50 mM50 mM
NaCl 150 mM300 mM500 mM
NP-40 or Triton X-100 0.1%0.5%1.0%
SDS 0%0.05%0.1%

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for validating a small molecule inhibitor and characterizing its specificity.

G Workflow for Inhibitor Validation and Specificity cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 Advanced Profiling A Biochemical Assay (e.g., Anion Exchange Assay) B Determine IC50 of this compound on SLC26A6 A->B C Selectivity Profiling (Test against related transporters) B->C D Cell-Based Functional Assay (e.g., Fluid Absorption) B->D F Assess Non-Specific Binding (Inactive controls, washout) C->F E Confirm Target Engagement (CETSA, ABPP) D->E E->F I In Vivo Model Testing E->I G Chemoproteomics (Identify off-targets) F->G H Phenotypic Screening G->H H->I

Caption: General workflow for inhibitor validation.

References

Validation & Comparative

A Comparative Guide to PAT1inh-B01 and Other SLC26A6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member A6 (SLC26A6), with other known inhibitors. SLC26A6, also known as Putative Anion Transporter 1 (PAT1), is a crucial anion exchanger involved in chloride/bicarbonate and chloride/oxalate exchange, playing a significant role in intestinal fluid absorption and acid-base homeostasis. Its inhibition is a promising therapeutic strategy for small intestinal hyposecretory disorders, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1][2]

Quantitative Comparison of SLC26A6 Inhibitors

The following table summarizes the quantitative data for this compound and other notable SLC26A6 inhibitors. The data highlights the potency and selectivity of these compounds, which are critical parameters for their utility as research tools and potential therapeutic agents.

InhibitorChemical ClassIC50 (SLC26A6)Selectivity ProfileKey Findings
This compound Pyrazolo-pyrido-pyrimidinone350 nM[1][2][3][4][5]Highly selective; no significant inhibition of SLC26A3 (DRA), SLC26A4, SLC26A9, or TMEM16A at 25 µM.[2]Identified through high-throughput screening, effectively blocks fluid absorption in the small intestine.[1][2][3]
PAT1inh-A0030 Isoxazolopyrimidine1.0 µM[6][7][8][9][10]Selective; no activity on SLC26A3, SLC26A4, SLC26A9, CFTR, or TMEM16A.[6][7][10]An optimized analog with improved potency over the initial hit compound (PAT1inh-A0001).[6][8]
PAT1inh-A0001 Isoxazolopyrimidine5.2 µM[6][8][9][11]Lead compound identified from a high-throughput screen.Served as the basis for the development of more potent analogs like PAT1inh-A0030.[8]
Niflumic Acid Fenamate (NSAID)~200 µM[2]Non-selective; inhibits various anion transporters and channels.A commonly used, but non-selective, anion transport inhibitor.[2]
DRAinh-A270 (Data not specific to SLC26A6)(Data not specific to SLC26A6)Selective inhibitor of SLC26A3 (DRA).Used in comparative studies with this compound to differentiate the roles of SLC26A6 and SLC26A3 in intestinal fluid transport.[2][12]

Experimental Methodologies

The characterization of these inhibitors relies on robust experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.

High-Throughput Screening and IC50 Determination: Halide-Sensitive YFP Quenching Assay

This assay is the primary method used to identify and characterize SLC26A6 inhibitors.

Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express both SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP). The assay measures the rate of iodide (I⁻) influx into the cells, which is mediated by the SLC26A6 transporter in exchange for intracellular chloride (Cl⁻). The entry of iodide quenches the YFP fluorescence. Inhibitors of SLC26A6 will slow down the rate of iodide influx and thus reduce the rate of YFP fluorescence quenching.[2]

Protocol:

  • Cell Culture: FRT cells stably co-expressing SLC26A6 and YFP are seeded in 96-well black-walled, clear-bottom plates and grown to confluence.

  • Compound Incubation: Cells are washed with a phosphate-buffered saline (PBS) solution. The test compounds, including this compound and its analogs, are then added to the wells at various concentrations and incubated for a specified period (e.g., 10 minutes).

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline YFP fluorescence is measured.

  • Anion Exchange and Quenching: An equal volume of a high-iodide solution (e.g., PBS with NaCl replaced by NaI) is rapidly added to each well.

  • Data Analysis: The rate of fluorescence decay is monitored over time. The initial rate of quenching is proportional to the SLC26A6 activity. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_preparation Cell Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep1 Seed FRT cells co-expressing SLC26A6 and YFP in 96-well plates prep2 Culture to confluence prep1->prep2 assay1 Wash cells with PBS prep2->assay1 assay2 Incubate with test compounds (e.g., this compound) assay1->assay2 assay3 Measure baseline YFP fluorescence assay2->assay3 assay4 Add high-iodide solution assay3->assay4 assay5 Monitor YFP fluorescence quenching assay4->assay5 analysis1 Calculate initial rate of fluorescence quenching assay5->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3

References

PAT1inh-B01: A Highly Selective Inhibitor of SLC26A6 (PAT1) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, PAT1inh-B01 emerges as a potent and selective tool for investigating the physiological and pathological roles of the SLC26A6 (Putative Anion Transporter 1, PAT1) anion exchanger. This guide provides a comprehensive comparison of this compound's selectivity against other members of the SLC26 transporter family, supported by experimental data and detailed methodologies.

This compound is a small molecule inhibitor of SLC26A6, a crucial transporter involved in chloride and bicarbonate exchange in various tissues. With a half-maximal inhibitory concentration (IC50) in the nanomolar range for SLC26A6, this compound offers a significant advantage for targeted studies.[1][2]

Unparalleled Selectivity Profile

Experimental data demonstrates the exceptional selectivity of this compound for SLC26A6 over other closely related SLC26 family members. This high degree of selectivity is critical for elucidating the specific functions of SLC26A6 without confounding effects from the inhibition of other transporters.

A key study evaluated the inhibitory activity of this compound against several SLC26 transporters using a cell-based halide exchange assay with a halide-sensitive Yellow Fluorescent Protein (YFP). The results, summarized in the table below, highlight the remarkable selectivity of this compound.

TransporterAliasIC50 of this compound
SLC26A6 PAT1 ~350 nM [1][2]
SLC26A1SAT1> 25 µM
SLC26A2DTDST> 25 µM
SLC26A3DRA> 25 µM[1][2]
SLC26A4Pendrin> 25 µM
SLC26A9-> 25 µM

Data sourced from studies utilizing a halide-sensing fluorescent protein assay. The ">" symbol indicates no significant inhibition was observed at the highest tested concentration of 25 µM.

The IC50 value for SLC26A6 can vary slightly depending on the specific anions being transported, with values of approximately 260 nM for Cl⁻/SCN⁻ exchange and 290 nM for Cl⁻/HCO₃⁻ exchange also being reported.[1]

Experimental Methodologies

The selectivity of this compound was primarily determined using a robust and high-throughput fluorescence-based assay.

YFP-Based Halide Exchange Assay

This assay utilizes Fischer Rat Thyroid (FRT) cells co-transfected with a specific SLC26 transporter and a halide-sensitive mutant of Yellow Fluorescent Protein (YFP-H148Q/I152L). The principle of the assay is based on the quenching of YFP fluorescence by iodide ions (I⁻).

Detailed Protocol:

  • Cell Culture and Transfection: FRT cells are stably co-transfected with the plasmid for the specific human SLC26 transporter of interest (e.g., SLC26A6, SLC26A3, etc.) and the YFP-based halide sensor. Cells are seeded in 96-well black-walled microplates and cultured to confluence.

  • Assay Buffer Preparation: A standard chloride-containing buffer (e.g., PBS) and a chloride-free, iodide-containing buffer are prepared.

  • Compound Incubation: The cells are washed to remove culture medium and then incubated with varying concentrations of this compound or a vehicle control (DMSO) in the chloride-containing buffer for a specified period.

  • Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. The baseline YFP fluorescence is recorded.

  • Initiation of Anion Exchange: The iodide-containing buffer is added to the wells to create an inwardly directed iodide gradient, initiating anion exchange mediated by the expressed SLC26 transporter (Cl⁻ efflux and I⁻ influx).

  • Data Acquisition: The decrease in YFP fluorescence over time due to iodide influx is monitored by the plate reader. The initial rate of fluorescence decrease is proportional to the transporter activity.

  • Data Analysis: The rates of fluorescence quenching in the presence of different concentrations of this compound are compared to the vehicle control to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

This methodology allows for the precise and quantitative assessment of the inhibitory effect of compounds on specific SLC26 transporters, enabling the determination of their selectivity profile.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the selectivity of this compound using the YFP-based halide exchange assay.

G cluster_setup Cell Preparation cluster_assay Inhibition Assay cluster_measurement Data Acquisition cluster_analysis Data Analysis start FRT cells co-transfected with SLC26 transporter and YFP sensor seed Seed cells in 96-well plate start->seed culture Culture to confluence seed->culture wash Wash cells culture->wash incubate Incubate with this compound (various concentrations) wash->incubate read_baseline Measure baseline YFP fluorescence incubate->read_baseline add_iodide Add Iodide Buffer (Initiate Exchange) read_baseline->add_iodide read_quench Monitor fluorescence quenching add_iodide->read_quench calculate Calculate rate of quenching read_quench->calculate inhibition Determine % Inhibition calculate->inhibition ic50 Calculate IC50 inhibition->ic50

Caption: Experimental workflow for assessing SLC26 transporter inhibition.

Proposed Mechanism of Action

While the precise binding site of this compound on SLC26A6 has not yet been fully elucidated, experimental evidence suggests a potential intracellular site of action. The inhibition of SLC26A6 by this compound exhibits a time-dependent onset, with approximately 50% inhibition observed after about 3 minutes of exposure.[1] This delayed effect is consistent with the compound needing to first traverse the cell membrane to interact with an intracellular domain of the transporter or a regulatory protein.

The following diagram provides a conceptual illustration of this proposed mechanism.

G transporter SLC26A6 (PAT1) Transporter inhibition Inhibition of Anion Exchange transporter->inhibition Blocks Function inhibitor_out This compound (Extracellular) inhibitor_in This compound (Intracellular) inhibitor_out->inhibitor_in Membrane Permeation inhibitor_in->transporter Binding to intracellular domain (Proposed)

Caption: Proposed intracellular mechanism of this compound action.

References

Validating PAT1inh-B01: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in gastroenterology, epithelial transport, and drug development, the selective inhibition of the SLC26A6 anion exchanger, also known as Putative Anion Transporter 1 (PAT1), presents a promising avenue for therapeutic intervention in intestinal disorders. This guide provides a comprehensive validation of PAT1inh-B01 as a potent and selective research tool, comparing its performance against other relevant inhibitors and detailing the experimental protocols for its characterization.

This compound is a pyrazolo-pyrido-pyrimidinone identified through high-throughput screening as a selective inhibitor of PAT1.[1][2] It has been shown to effectively block PAT1-mediated anion exchange, a key process in intestinal chloride and fluid absorption.[1][2] This guide will delve into the quantitative data supporting its efficacy and selectivity, outline the methods for its experimental validation, and visualize the underlying biological pathways and experimental workflows.

Performance Comparison of Intestinal Ion Transport Inhibitors

The following table summarizes the inhibitory potency of this compound in comparison to its precursors and inhibitors of other key intestinal ion transporters.

InhibitorTargetIC50Reference
This compound SLC26A6 (PAT1) ~350 nM [2][3]
PAT1inh-A0030SLC26A6 (PAT1)1.0 µM[1][4]
PAT1inh-A01SLC26A6 (PAT1)5.2 µM[1][3]
DRAinh-A270SLC26A3 (DRA)Not specified for PAT1[2]
TenapanorNHE3Not applicable[2][5]

Selectivity and Cytotoxicity Profile of this compound

A critical aspect of a research tool's utility is its specificity. This compound has been demonstrated to be highly selective for SLC26A6 over other related anion transporters. Furthermore, it exhibits a favorable cytotoxicity profile.

Selectivity Data:

Transporter% Inhibition by 25 µM this compound
SLC26A3 (DRA)Not significant
SLC26A4 (Pendrin)Not significant
SLC26A9Not significant
TMEM16ANot significant

Data sourced from Cil O, et al. JCI Insight. 2021.[2]

Cytotoxicity Data:

Cell LineConcentration of this compoundIncubation TimeResult
Fischer Rat Thyroid (FRT)10 µM48 hoursNo significant cytotoxicity observed

Data sourced from Cil O, et al. JCI Insight. 2021.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are the key experimental protocols used to characterize this compound.

Anion Exchange Activity Assay using YFP-Expressing FRT Cells

This assay is the primary method for identifying and characterizing inhibitors of SLC26A6.

Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express both the target transporter (SLC26A6) and a halide-sensitive Yellow Fluorescent Protein (YFP). The influx of iodide (I⁻) through the transporter in exchange for intracellular chloride (Cl⁻) quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the transporter activity.

Protocol:

  • Cell Culture: Plate FRT cells stably co-expressing SLC26A6 and YFP in 96-well black-walled, clear-bottom plates at a density of 20,000 cells/well. Culture for 48 hours until confluent.[2]

  • Compound Incubation: Wash cells twice with Phosphate-Buffered Saline (PBS). Incubate the cells for 10 minutes in 100 µL of PBS containing the test compound (e.g., this compound) at the desired concentration.[2]

  • Fluorescence Measurement: Measure the baseline cellular fluorescence for 2 seconds using a fluorescence plate reader.

  • Data Analysis: Record the time course of YFP fluorescence quenching. The initial rate of fluorescence decay is determined by fitting the data to a single exponential function. This rate is then used to calculate the percentage of inhibition by the test compound relative to a vehicle control (e.g., DMSO).

Short-Circuit Current (Isc) Measurement in Human Bronchial Epithelial (HBE) Cells

This electrophysiological technique is used to assess the effect of inhibitors on net ion transport across an epithelial monolayer.

Principle: HBE cells are grown on permeable supports to form a polarized monolayer. The monolayer is then mounted in an Ussing chamber, and the transepithelial voltage is clamped to zero. The resulting short-circuit current (Isc) is a measure of the net active ion transport across the epithelium.

Protocol:

  • Cell Culture: Culture primary human bronchial epithelial (HBE) cells on permeable supports until a differentiated, polarized monolayer is formed.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with a Ringer's solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.[6]

  • Equilibration and Baseline Measurement: Allow the system to equilibrate and record a stable baseline Isc.

  • Pharmacological Manipulation: Sequentially add ion channel inhibitors and activators to dissect the contribution of different transporters to the total Isc. A typical sequence for assessing the effect on various channels in airway epithelia is:

    • Amiloride: To inhibit the epithelial sodium channel (ENaC).

    • Forskolin: To activate CFTR through cAMP stimulation.

    • CFTRinh-172: To inhibit the CFTR chloride channel.

    • ATP or UTP: To activate calcium-activated chloride channels (CaCCs).

  • Test Compound Application: To assess the effect of this compound on these transport processes, pre-incubate the HBE cell monolayers with the compound before the addition of the pharmacological agents.

  • Data Analysis: Analyze the changes in Isc in response to each pharmacological agent in the presence and absence of this compound.

Alamar Blue Cytotoxicity Assay

This assay is used to evaluate the effect of a compound on cell viability.

Principle: The Alamar Blue reagent contains resazurin, a blue and non-fluorescent compound that is reduced to the red and highly fluorescent resorufin by the metabolic activity of viable cells. The amount of fluorescence is proportional to the number of living cells.

Protocol:

  • Cell Plating: Seed FRT cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).[2]

  • Alamar Blue Incubation: Add Alamar Blue reagent to each well at a final concentration of 10% (v/v). Incubate for 1-4 hours at 37°C, protected from light.[7]

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.[5]

  • Data Analysis: Calculate cell viability as the percentage of the fluorescence signal in treated wells compared to the vehicle-treated control wells.

Visualizing the Molecular and Experimental Context

To further aid in the understanding of this compound's role and its validation, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_interstitium Interstitium NHE3 NHE3 Na+->NHE3 PAT1 SLC26A6 (PAT1) Cl-->PAT1 Na+_in Na+ NHE3->Na+_in PAT1->HCO3- Cl-_in Cl- PAT1->Cl-_in H2O H2O H2O->H2O_out Osmosis H+ H+ H+->NHE3 Na+_in->Na+_out Na+/K+ ATPase Cl-_in->Cl-_out Cl- channel HCO3-_in HCO3- HCO3-_in->PAT1 Tenapanor Tenapanor Tenapanor->NHE3 PAT1inhB01 This compound PAT1inhB01->PAT1

Caption: Signaling pathway of intestinal fluid absorption.

cluster_workflow This compound Validation Workflow cluster_validation In Vitro Validation cluster_invivo In Vivo / Ex Vivo Validation start Start: Identify need for selective PAT1 inhibitor screen High-Throughput Screening (YFP-based anion exchange assay) start->screen hit Hit Identification (e.g., PAT1inh-A01) screen->hit sar Structure-Activity Relationship (SAR) Optimization hit->sar lead Lead Compound (this compound) sar->lead potency Potency Determination (IC50) lead->potency selectivity Selectivity Profiling (vs. other transporters) lead->selectivity cytotoxicity Cytotoxicity Assessment (Alamar Blue assay) lead->cytotoxicity exvivo Ex Vivo Functional Assay (Short-circuit current in HBE cells) lead->exvivo conclusion Conclusion: this compound is a potent and selective research tool potency->conclusion selectivity->conclusion cytotoxicity->conclusion invivo In Vivo Efficacy (e.g., intestinal fluid absorption models) exvivo->invivo invivo->conclusion

Caption: Experimental workflow for this compound validation.

References

A Comparative Guide to SLC26A6 Inhibition: PAT1inh-B01 vs. Niflumic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two inhibitors of the solute carrier family 26 member 6 (SLC26A6), also known as the putative anion transporter 1 (PAT1). We will objectively evaluate the performance of the novel selective inhibitor, PAT1inh-B01, against the non-selective anion transporter inhibitor, niflumic acid, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Performance Comparison

The inhibitory activities of this compound and niflumic acid on SLC26A6-mediated anion exchange have been quantitatively assessed, revealing significant differences in potency and selectivity.

Inhibitory Potency (IC50)

A key metric for evaluating inhibitor performance is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a target by 50%. Experimental data demonstrates that this compound is a substantially more potent inhibitor of SLC26A6 than niflumic acid.

CompoundIC50 for SLC26A6Selectivity
This compound ~350 nM[1][2][3]Selective for SLC26A6; does not inhibit the related intestinal transporter SLC26A3 (DRA)[1][2][3].
Niflumic Acid ~200 μM[3]Non-selective anion transporter inhibitor[3]. Also a known COX-2 inhibitor[4].

The data clearly indicates that this compound is several orders of magnitude more potent in its inhibition of SLC26A6 compared to niflumic acid.

Experimental Methodologies

The inhibitory effects of these compounds on SLC26A6 were determined using a robust cell-based high-throughput screening assay.

SLC26A6 Inhibition Assay Protocol

This assay quantifies the ability of a compound to inhibit the anion exchange activity of the SLC26A6 transporter.

  • Cell Line: Fischer Rat Thyroid (FRT) cells are co-transfected to express both murine SLC26A6 (PAT1) and a halide-sensing yellow fluorescent protein (YFP)[3].

  • Assay Principle: The assay measures the rate of iodide (I⁻) influx in exchange for intracellular chloride (Cl⁻), which leads to the quenching of the YFP fluorescence[3].

  • Procedure:

    • The transfected FRT cells are plated in 96-well plates.

    • Cells are pre-incubated with either a vehicle control (DMSO), the test compound (e.g., this compound), or a positive control (e.g., niflumic acid)[3].

    • An inwardly directed iodide gradient is established by adding a solution containing NaI to the cells bathed in a NaCl-containing solution[3].

    • The YFP fluorescence is monitored over time. A decrease in the rate of fluorescence quenching in the presence of a test compound indicates inhibition of SLC26A6-mediated anion exchange[3].

  • Data Analysis: The rate of fluorescence quenching is used to determine the percentage of inhibition for each compound concentration. The IC50 value is then calculated from the concentration-response curve[3].

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of SLC26A6, the following diagrams have been generated.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Anion Exchange Assay cluster_analysis Data Analysis cell_culture FRT cells co-expressing SLC26A6 and YFP incubation Incubate with: - Vehicle (DMSO) - this compound - Niflumic Acid cell_culture->incubation iodide_addition Add Iodide Solution to create gradient incubation->iodide_addition fluorescence_measurement Measure YFP Fluorescence Quenching iodide_addition->fluorescence_measurement inhibition_calc Calculate % Inhibition fluorescence_measurement->inhibition_calc ic50_determination Determine IC50 Value inhibition_calc->ic50_determination

Experimental workflow for SLC26A6 inhibition assay.

slc26a6_pathway cluster_enterocyte Enterocyte Cl_lumen Cl⁻ SLC26A6 SLC26A6 (PAT1) Cl_lumen->SLC26A6 Influx HCO3_lumen HCO₃⁻ SLC26A6->HCO3_lumen Efflux PKA PKA Signaling Pathway PKA->SLC26A6 Activates TGFb TGFβ-mediated P38 MAPK Pathway TGFb->SLC26A6 Inhibits H_pylori Helicobacter pylori H_pylori->TGFb Activates

SLC26A6 in intestinal Cl⁻/HCO₃⁻ exchange and its regulation.

Conclusion

Based on the presented data, this compound is a highly potent and selective inhibitor of the SLC26A6 anion transporter. Its superior potency and selectivity compared to the non-selective inhibitor niflumic acid make it a valuable research tool for studying the physiological roles of SLC26A6 in intestinal ion and fluid transport[1][2]. Furthermore, its targeted action suggests potential as a therapeutic candidate for disorders related to small intestinal hyposecretion[2]. Researchers utilizing an inhibitor for SLC26A6 will find this compound to be a more precise and effective tool, minimizing off-target effects associated with compounds like niflumic acid.

References

A Comparative Analysis of the SLC26A6 Inhibitor, PAT1inh-B01, and the Slc26a6 Knockout Mouse Model in Intestinal Transport Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a potent and selective pharmacological inhibitor, PAT1inh-B01, and a genetic loss-of-function model, the Slc26a6 knockout mouse. Both are pivotal tools for investigating the physiological and pathophysiological roles of the solute carrier family 26 member 6 (SLC26A6), an anion exchanger also known as Putative Anion Transporter 1 (PAT1). This analysis focuses on their application in studying intestinal ion and fluid transport, a critical area for understanding and developing treatments for secretory diarrheas and malabsorptive conditions like cystic fibrosis.

Executive Summary

SLC26A6 is a key apical membrane anion exchanger in the small intestine, mediating the transport of chloride (Cl⁻), bicarbonate (HCO₃⁻), and oxalate. Its role in intestinal fluid balance makes it a target of interest for therapeutic intervention. This guide compares two primary methodologies for studying SLC26A6 function:

  • This compound: A selective small molecule inhibitor of SLC26A6. It offers acute, dose-dependent, and reversible inhibition, making it a valuable tool for preclinical pharmacological studies.

  • Slc26a6 Knockout (KO) Mouse: A genetic model where the Slc26a6 gene is inactivated. This model provides insights into the systemic and chronic consequences of the complete absence of SLC26A6 function.

This comparison will delve into the quantitative performance of this compound and the phenotypic characteristics of the Slc26a6 KO mouse, provide detailed experimental protocols, and visualize the relevant biological pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and the Slc26a6 knockout mouse model, allowing for a direct comparison of their effects on intestinal transport.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValue/EffectIntestinal SegmentSpeciesCitation
IC₅₀ (PAT1-mediated anion exchange) ~350 nM--[1][2]
Selectivity No inhibition of SLC26A3 (DRA)--[2]
Inhibition of Fluid Absorption 50%Mid-jejunumMouse[2]
Inhibition of Fluid Absorption (with DRA inhibitor) >90%Mid-jejunumMouse[2]
Inhibition of Fluid Absorption >80%IleumMouse[2]
Inhibition of Fluid Absorption No effectColonMouse[2]

Table 2: Phenotypic Characteristics of the Slc26a6 Knockout Mouse

ParameterObservation in KO vs. Wild-TypeIntestinal/Renal SegmentCitation
Baseline Fluid Absorption No differenceProximal Tubule (Kidney)[3]
Oxalate-Stimulated Fluid Absorption Completely abolishedProximal Tubule (Kidney)
Formate-Stimulated Fluid Absorption Partially reduced (not statistically significant)Proximal Tubule (Kidney)
Apical Membrane Cl⁻/Base Exchange Decreased by 58%Proximal Tubule (Kidney)
Baseline HCO₃⁻ Secretion Decreased by ~30%Duodenum[4]
Jejunal Fluid Absorption ReducedJejunum[5]
Intestinal Oxalate Secretion Reduced, leading to hyperoxaluria and kidney stonesIntestine[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and for understanding the context of the presented data.

In Vivo Intestinal Closed-Loop Model for Fluid Absorption

This protocol is used to assess the in vivo effect of compounds like this compound on intestinal fluid absorption.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps, sutures)

  • Saline solution (vehicle)

  • Test compound solution (e.g., this compound in saline)

  • 3-0 silk sutures

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Make a midline abdominal incision to expose the small intestine.

  • Identify the intestinal segment of interest (e.g., jejunum, ileum).

  • Gently ligate the distal end of the desired segment with a silk suture.

  • Inject a known volume (e.g., 100 µL) of the test or vehicle solution into the lumen.

  • Ligate the proximal end of the segment to create a "closed loop" of a defined length (e.g., 2-3 cm).

  • Return the intestine to the abdominal cavity and close the incision with sutures.

  • Allow the experiment to proceed for a set time (e.g., 2 hours).

  • Re-anesthetize the mouse and euthanize via cervical dislocation.

  • Carefully excise the intestinal loop.

  • Measure the length and weight of the loop (with contents).

  • Open the loop, remove the contents, and re-weigh the empty loop.

  • Calculate the remaining fluid volume and determine the rate of fluid absorption.

Ussing Chamber for Measuring Transepithelial Ion Transport

This in vitro technique is used to measure ion transport across the intestinal epithelium, as seen in studies characterizing knockout mice.

Materials:

  • Ussing chamber system with electrodes and amplifier

  • Intestinal tissue from wild-type and Slc26a6 KO mice

  • Krebs-Ringer bicarbonate buffer

  • Carbogen gas (95% O₂, 5% CO₂)

  • Pharmacological agents (e.g., forskolin, amiloride)

Procedure:

  • Euthanize the mouse and excise the desired intestinal segment.

  • Place the tissue in ice-cold, oxygenated Krebs-Ringer buffer.

  • Gently strip the muscle layers to isolate the mucosa.

  • Mount the mucosal sheet in the Ussing chamber, separating the apical and basolateral chambers.

  • Fill both chambers with oxygenated Krebs-Ringer buffer and maintain at 37°C.

  • Equilibrate the tissue for 20-30 minutes.

  • Measure the baseline short-circuit current (Isc), which represents net ion transport.

  • Pharmacological agents can be added to either the apical or basolateral side to stimulate or inhibit specific transport processes.

  • Record changes in Isc to determine the activity of specific ion transporters. For bicarbonate secretion, a pH-stat method can be employed.

Mandatory Visualization

The following diagrams illustrate the key pathways and experimental workflows discussed.

cluster_enterocyte Intestinal Enterocyte cluster_inhibitor Lumen Lumen SLC26A6 {SLC26A6 (PAT1)|Cl⁻/HCO₃⁻/Oxalate²⁻ Exchanger} Lumen->SLC26A6 Cl⁻ NHE3 {NHE3|Na⁺/H⁺ Exchanger} Lumen->NHE3 Na⁺ Blood Blood SLC26A6->Lumen HCO₃⁻, Oxalate²⁻ NHE3->Lumen H⁺ PAT1inh_B01 This compound PAT1inh_B01->SLC26A6 Inhibits

Fig. 1: Mechanism of this compound action on SLC26A6.

cluster_workflow Comparative Experimental Workflow cluster_pharma Pharmacological Approach cluster_genetic Genetic Approach start Define Research Question: Role of SLC26A6 in Intestinal Transport pharma_tool This compound (Acute Inhibition) start->pharma_tool genetic_tool Slc26a6 KO Mouse (Chronic Ablation) start->genetic_tool pharma_exp In Vivo Closed-Loop Model or Ussing Chamber with WT tissue pharma_tool->pharma_exp pharma_res Measure acute changes in fluid/ion transport pharma_exp->pharma_res conclusion Synthesize Data: Complementary insights into SLC26A6 function pharma_res->conclusion genetic_exp Ussing Chamber with KO vs. WT tissue or Phenotypic Analysis genetic_tool->genetic_exp genetic_res Measure baseline transport differences and systemic effects genetic_exp->genetic_res genetic_res->conclusion

Fig. 2: Logic of using this compound vs. a genetic model.

Concluding Remarks

The selective inhibitor this compound and the Slc26a6 knockout mouse are complementary tools for dissecting the function of SLC26A6. This compound is ideal for studying the acute effects of SLC26A6 inhibition and for preclinical evaluation of a potential therapeutic strategy. Its region-specific effects in the intestine highlight the differential roles of anion exchangers along the gastrointestinal tract. The Slc26a6 knockout mouse, on the other hand, reveals the long-term physiological consequences of the absence of this transporter, including systemic effects like the development of hyperoxaluria and kidney stones. For drug development professionals, this compound represents a lead compound for targeting intestinal hyposecretory disorders, while the knockout mouse serves as an invaluable model for target validation and for understanding potential on-target toxicities of chronic inhibition. The combined use of these pharmacological and genetic tools provides a robust framework for advancing our understanding of intestinal physiology and for the development of novel therapeutics.

References

On-Target Efficacy of PAT1inh-B01: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 member A6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1), with an alternative compound, tenapanor. The focus is on the on-target effects and supporting experimental data to aid researchers in their evaluation of these compounds for studies related to intestinal fluid transport and associated disorders.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of SLC26A6, a key Cl⁻/HCO₃⁻ exchanger located on the apical membrane of intestinal epithelial cells.[1] By inhibiting this transporter, this compound effectively blocks intestinal chloride and fluid absorption, making it a valuable tool for investigating the physiological roles of SLC26A6 and a potential therapeutic candidate for hypersecretory intestinal disorders.

Comparative Analysis: this compound vs. Tenapanor

To provide a clear comparison, this guide evaluates this compound against tenapanor, an inhibitor of the Na⁺/H⁺ exchanger isoform 3 (NHE3). While both compounds impact intestinal fluid absorption, they do so by targeting different transporters involved in the overall process of electroneutral NaCl absorption.[1][2]

Quantitative Inhibitor Profile

The following table summarizes the key quantitative data for this compound and tenapanor based on available experimental evidence.

FeatureThis compoundTenapanor
Primary Target SLC26A6 (PAT1)NHE3
IC₅₀ (on-target) ~350 nM (SLC26A6)[1]5 nM (human NHE3), 10 nM (rat NHE3)[3]
IC₅₀ (SLC26A6) ~350 nMNot reported in the reviewed literature
Selectivity No significant inhibition of SLC26A3, SLC26A4, SLC26A9, TMEM16A, ENaC, CFTR, or CaCC at 25 µMPrimarily targets NHE3
Cytotoxicity No cytotoxicity observed in FRT cells at 10 µM for 48 hoursInformation not available in the reviewed literature

Experimental Data and Protocols

The following sections detail the key experiments used to characterize the on-target effects of this compound and provide the methodologies for replication.

Anion Exchange Inhibition Assay

Objective: To determine the potency and selectivity of this compound in inhibiting SLC26A6-mediated anion exchange.

Experimental Data: this compound fully inhibited PAT1-mediated anion exchange with an IC₅₀ of approximately 350 nM.[1] At a concentration of 25 µM, it showed no significant inhibition of related transporters SLC26A3, SLC26A4, and SLC26A9.

Methodology: Halide-Sensitive YFP Quenching Assay

This assay utilizes Fischer Rat Thyroid (FRT) cells co-transfected with the transporter of interest (e.g., SLC26A6) and a halide-sensitive Yellow Fluorescent Protein (YFP). The principle is that the influx of iodide (I⁻) into the cells quenches the YFP fluorescence.

  • Cell Culture: FRT cells stably expressing the halide-sensitive YFP (e.g., YFP-H148Q/I152L) are transiently or stably transfected with the SLC26 transporter of interest.

  • Assay Preparation: Cells are seeded in 96-well or 384-well plates and grown to confluence.

  • Compound Incubation: Cells are incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.

  • Fluorescence Measurement: The baseline YFP fluorescence is measured using a fluorescence plate reader.

  • Anion Exchange Initiation: A solution containing iodide is added to the wells to initiate anion exchange (Cl⁻ efflux for I⁻ influx) through the expressed transporter.

  • Data Acquisition: The rate of fluorescence quenching is monitored over time. A decrease in the rate of quenching in the presence of the inhibitor indicates inhibition of the transporter.

  • Data Analysis: The initial rate of fluorescence decay is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow: YFP Quenching Assay

YFP_Quenching_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 FRT cells expressing halide-sensitive YFP p2 Transfect with SLC26A6 p1->p2 p3 Seed in multi-well plate p2->p3 a1 Incubate with This compound p3->a1 a2 Measure baseline YFP fluorescence a1->a2 a3 Add Iodide solution a2->a3 a4 Monitor fluorescence quenching a3->a4 d1 Calculate quenching rate a4->d1 d2 Determine IC50 d1->d2 Intestinal_Transport cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_inhibitors Inhibitors cluster_interstitium Interstitium lumen Na+ Cl- H₂O NHE3 NHE3 Na+/H+ Exchanger PAT1 SLC26A6 (PAT1) Cl-/HCO₃⁻ Exchanger Na_in Na+ NHE3->Na_in In H_out H+ NHE3->H_out Out Cl_in Cl- PAT1->Cl_in In HCO3_out HCO₃⁻ PAT1->HCO3_out Out interstitium Na+ Cl- H₂O Na_in->interstitium Na+ transport Cl_in->interstitium Cl- transport Tenapanor Tenapanor Tenapanor->NHE3 PAT1inhB01 This compound PAT1inhB01->PAT1

References

Comparative Efficacy of PAT1inh-B01 and Other Diarrheal Treatments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel investigational agent PAT1inh-B01 against established diarrheal treatments. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, preclinical efficacy data, and experimental protocols.

Executive Summary

Diarrheal diseases, characterized by excessive fluid and electrolyte loss, are managed by a variety of therapeutic agents with distinct mechanisms. Standard treatments primarily focus on reducing intestinal motility or promoting fluid absorption. This compound, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1), presents a novel mechanism by directly targeting and inhibiting Cl⁻/HCO₃⁻ exchange, a key driver of fluid absorption in the small intestine.

This guide reveals that while traditional antidiarrheals like loperamide and bismuth subsalicylate are effective in hypersecretory diarrheal models, this compound's primary characterization has been in a constipation model, where it increases stool output. This suggests a potential therapeutic application for hyposecretory conditions such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome, rather than for typical hypersecretory diarrhea. The following sections provide a detailed comparison to elucidate these differences.

Mechanism of Action

A clear distinction in the mode of action exists between this compound and other diarrheal treatments.

  • This compound: This agent selectively inhibits the PAT1 (SLC26A6) Cl⁻/HCO₃⁻ exchanger located on the luminal membrane of enterocytes.[1] By blocking this transporter, this compound effectively reduces the absorption of chloride and, consequently, water from the intestinal lumen.[1]

  • Loperamide: An opioid-receptor agonist, loperamide acts on the μ-opioid receptors in the myenteric plexus of the large intestine. This action decreases the activity of the intestinal smooth muscles, which slows down intestinal transit time, allowing for more water to be absorbed from the fecal matter. It also reduces colonic mass movements and suppresses the gastrocolic reflex.

  • Bismuth Subsalicylate: This compound exhibits multiple effects. The salicylate component has anti-inflammatory and antisecretory actions, while the bismuth moiety is believed to have antimicrobial properties. It is thought to stimulate the absorption of fluid and electrolytes across the intestinal wall.

  • Oral Rehydration Solutions (ORS): ORS does not treat the underlying cause of diarrhea but is a critical life-saving therapy for rehydration. It works by leveraging the coupled transport of sodium and glucose (or other small organic molecules) in the small intestine, which facilitates the absorption of water and electrolytes.

Comparative Preclinical Efficacy

Direct head-to-head clinical trials comparing this compound with other diarrheal treatments are not yet available. The preclinical data presented below is derived from different experimental models, highlighting the distinct pharmacological profiles of these agents.

Table 1: Preclinical Efficacy Data

TreatmentAnimal ModelKey Efficacy EndpointsQuantitative ResultsReference
This compound Mouse Closed Intestinal Loop (Constipation Model)Inhibition of fluid absorption- 50% inhibition in the mid-jejunum - >80% inhibition in the ileum - >90% inhibition in the mid-jejunum when co-administered with a DRA inhibitor[1]
Loperamide Castor Oil-Induced Diarrhea (Mouse)Reduction in diarrheal episodes and intestinal motility- ED₅₀ for 1-hour protection: 0.082 mg/kg p.o. - ED₅₀ for 2-hour protection: 0.42 mg/kg p.o. - 88.08% inhibition of diarrhea at 3 mg/kg[2][3]
Bismuth Subsalicylate Castor Oil-Induced Diarrhea (Mouse and Rat)Reduction in fecal output and intestinal motility- Significantly prevented the enhancement of charcoal-meal transport - Significantly reduced increased fecal output (wet and dry weight) in a dose-related manner[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are outlines of key experimental protocols cited in this guide.

Closed Intestinal Loop Model (for this compound)

This in vivo model directly assesses intestinal fluid absorption.

  • Animal Preparation: Mice are anesthetized, and their body temperature is maintained. A midline abdominal incision is made to expose the small intestine.

  • Loop Creation: Several closed loops (2-3 cm in length) are created in the jejunum or ileum by tying sutures, ensuring the vascular supply remains intact.

  • Test Substance Administration: A precise volume of a test solution (e.g., PBS containing this compound or vehicle) is injected into each ligated loop.

  • Incubation: The intestine is returned to the abdominal cavity for a defined period (e.g., 30-60 minutes) to allow for fluid absorption.

  • Measurement: The loops are then excised, and the volume of the remaining fluid is measured. The difference between the initial and final volume represents the amount of fluid absorbed.

Castor Oil-Induced Diarrhea Model (for Loperamide and Bismuth Subsalicylate)

This is a widely used preclinical model to evaluate anti-diarrheal agents.

  • Animal Preparation: Mice are fasted for a period (e.g., 18-24 hours) with free access to water.

  • Drug Administration: The test compound (e.g., loperamide, bismuth subsalicylate, or vehicle) is administered orally at a specified time before the induction of diarrhea.

  • Induction of Diarrhea: A standardized dose of castor oil (e.g., 0.5 mL) is administered orally to each mouse.[5]

  • Observation: The animals are placed in individual cages with absorbent paper lining the floor. The onset of diarrhea, the number of wet and total fecal pellets, and the total weight of the feces are recorded over a set period (e.g., 4 hours).

  • Data Analysis: The percentage inhibition of diarrhea is calculated by comparing the results from the treated groups with the vehicle control group.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs can facilitate a deeper understanding.

This compound Mechanism of Action cluster_enterocyte Enterocyte PAT1 PAT1 (SLC26A6) HCO3_out HCO₃⁻ PAT1->HCO3_out PAT1inhB01 This compound PAT1inhB01->PAT1 Inhibits Cl_in Cl⁻ Cl_in->PAT1 HCO3_lumen HCO₃⁻ HCO3_out->HCO3_lumen Secretion H2O_in H₂O Cl_lumen Cl⁻ Cl_lumen->Cl_in Absorption Cl_lumen->H2O_in Follows Cl⁻ Lumen Lumen

Caption: Mechanism of this compound in inhibiting intestinal fluid absorption.

Loperamide Mechanism of Action cluster_neuron Myenteric Plexus Neuron cluster_muscle Intestinal Smooth Muscle muOpioidReceptor μ-Opioid Receptor AChRelease Acetylcholine Release muOpioidReceptor->AChRelease Inhibits ProstaglandinRelease Prostaglandin Release muOpioidReceptor->ProstaglandinRelease Inhibits Loperamide Loperamide Loperamide->muOpioidReceptor Activates ReducedPeristalsis Reduced Peristalsis AChRelease->ReducedPeristalsis ProstaglandinRelease->ReducedPeristalsis Contraction Contraction ReducedPeristalsis->Contraction Decreases

Caption: Loperamide's mechanism of action on intestinal motility.

CastorOilDiarrheaModel Fasting Fasting (18-24h) DrugAdmin Drug Administration (e.g., Loperamide, Vehicle) Fasting->DrugAdmin CastorOil Castor Oil Administration (e.g., 0.5 mL) DrugAdmin->CastorOil Observation Observation Period (e.g., 4h) CastorOil->Observation DataCollection Data Collection - Onset of Diarrhea - Fecal count (wet/total) - Fecal weight Observation->DataCollection

References

Validating PAT1inh-B01 Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating intestinal fluid and electrolyte transport, the selective inhibition of the SLC26A6 anion exchanger, also known as the Putative Anion Transporter 1 (PAT1), presents a promising therapeutic avenue. This guide provides a comparative analysis of PAT1inh-B01, a potent and selective SLC26A6 inhibitor, against other available alternatives, supported by experimental data and detailed protocols to aid in the validation of its specificity across different cell lines.

Performance Comparison of SLC26A6 Inhibitors

The following table summarizes the inhibitory potency of this compound and its alternatives against the SLC26A6 transporter. The data is compiled from in vitro studies and highlights the superior potency of this compound.

InhibitorTarget(s)IC50 (SLC26A6)Cell Line (for IC50)Reference(s)
This compound Selective SLC26A6 ~350 nM FRT [1]
PAT1inh-A0030Selective SLC26A61.0 µMFRT[2]
PAT1inh-A01SLC26A65.2 µMFRT[2]
Niflumic AcidNon-selective anion transporter and COX-2 inhibitor~200 µMNot Specified[1]

Specificity Profile of this compound

A critical aspect of a chemical probe or potential therapeutic is its specificity. This compound has been evaluated against other members of the SLC26 family and other key ion transporters, demonstrating a high degree of selectivity.

Transporter/ChannelCell LineThis compound ConcentrationEffectReference(s)
SLC26A3 (DRA)FRT25 µMNo significant inhibition[1]
SLC26A4 (Pendrin)FRT25 µMNo significant inhibition[1]
SLC26A9FRT25 µMNo significant inhibition[1]
TMEM16AFRT25 µMNo significant inhibition[1]
ENaCHBENot SpecifiedNo significant effect[3]
CFTRHBENot SpecifiedNo significant effect[3]

Experimental Protocols

To facilitate the independent validation of this compound specificity, detailed protocols for key experiments are provided below.

YFP-Based Halide Exchange Assay for SLC26A6 Inhibition

This assay is the primary method used for screening and characterizing inhibitors of SLC26A6. It relies on the quenching of Yellow Fluorescent Protein (YFP) fluorescence by iodide influx through the transporter.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing SLC26A6 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • 96-well black, clear-bottom microplates.

  • Phosphate-Buffered Saline (PBS).

  • Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the FRT-SLC26A6-YFP cells into 96-well plates at a density that allows them to reach confluence within 48 hours.

  • Compound Incubation: On the day of the assay, wash the confluent cell monolayers twice with PBS. Add 100 µL of PBS containing the desired concentration of the test compound or vehicle control (e.g., 0.1% DMSO) to each well. Incubate for 10-30 minutes at room temperature.

  • Fluorescence Measurement: Place the microplate in the fluorescence plate reader. Measure the baseline YFP fluorescence for 2-5 seconds (Excitation: ~500 nm, Emission: ~530 nm).

  • Data Acquisition: Continue to record the YFP fluorescence every 1-2 seconds for 10-12 seconds. The influx of iodide will quench the YFP fluorescence.

  • Data Analysis: The initial rate of fluorescence decrease is proportional to the SLC26A6 activity. Fit the fluorescence decay curve to a single exponential function to determine the initial rate. Calculate the percentage of inhibition by comparing the rates in the presence of the inhibitor to the vehicle control.

Short-Circuit Current (Isc) Measurement for Off-Target Effects

This technique is used to assess the effect of inhibitors on electrogenic ion transport, such as that mediated by CFTR or ENaC, in polarized epithelial cells.

Materials:

  • Human Bronchial Epithelial (HBE) cells or other suitable polarized epithelial cells grown on permeable supports (e.g., Snapwell™ inserts).

  • Ussing chamber system.

  • Voltage-clamp amplifier.

  • Ringer's solution.

  • Agonists and inhibitors for transporters of interest (e.g., forskolin for CFTR, amiloride for ENaC).

  • Test compound (this compound).

Procedure:

  • Monolayer Mounting: Mount the permeable supports with confluent cell monolayers in the Ussing chambers.

  • Equilibration: Bathe both the apical and basolateral sides with Ringer's solution, maintain at 37°C, and bubble with 5% CO2/95% O2. Allow the short-circuit current (Isc) to stabilize.

  • Compound Addition: Add this compound to the apical or basolateral bath and observe any change in the baseline Isc.

  • Agonist/Inhibitor Response: Sequentially add specific agonists and inhibitors to the appropriate chambers to measure the activity of other transporters. For example, add amiloride to the apical side to inhibit ENaC, followed by forskolin to activate CFTR.

  • Data Analysis: Record the changes in Isc in response to each addition. Compare the responses in the presence and absence of this compound to determine its effect on the activity of other ion transporters.

Alamar Blue Cell Viability Assay

This assay is used to assess the potential cytotoxicity of the inhibitor.

Materials:

  • Cell line of interest (e.g., FRT, Caco-2, T84).

  • 96-well clear-bottom microplates.

  • Complete cell culture medium.

  • Alamar Blue reagent.

  • Test compound (this compound).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. A positive control for cytotoxicity (e.g., 10% DMSO) should be included.

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).

  • Alamar Blue Addition: Add Alamar Blue reagent to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of the reduced reagent (resorufin) at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Cell viability is proportional to the fluorescence intensity. Express the results as a percentage of the vehicle-treated control cells.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_assay_prep Assay Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis start Seed FRT-SLC26A6-YFP cells in 96-well plate confluent Grow to confluence (48 hours) start->confluent wash1 Wash cells with PBS confluent->wash1 add_compound Add this compound or control wash1->add_compound incubate Incubate (10-30 min) add_compound->incubate baseline Read baseline YFP fluorescence incubate->baseline inject Inject NaI-PBS baseline->inject read_quench Record fluorescence quenching inject->read_quench rate Calculate initial rate of quenching read_quench->rate inhibition Determine % inhibition rate->inhibition

Caption: Workflow for the YFP-based halide exchange assay.

slc26a6_mechanism cluster_membrane Apical Membrane SLC26A6 SLC26A6 (PAT1) HCO3_in HCO₃⁻ SLC26A6->HCO3_in Efflux extracellular Lumen (High Cl⁻) Cl_out Cl⁻ intracellular Cytoplasm (High HCO₃⁻) Cl_out->SLC26A6 Influx PAT1inhB01 This compound PAT1inhB01->SLC26A6 Inhibition

Caption: Mechanism of SLC26A6 and its inhibition by this compound.

References

A Comparative Guide to PAT1inh-B01 in Combination with Other Ion Transport Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective SLC26A6 (PAT1) inhibitor, PAT1inh-B01, and its efficacy in combination with other ion transport inhibitors. The data presented herein is intended to inform research and development efforts targeting intestinal ion transport and fluid regulation, particularly in the context of hyposecretory disorders.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial Cl⁻/HCO₃⁻ exchanger located on the apical membrane of intestinal epithelial cells, where it plays a significant role in intestinal chloride and fluid absorption.[1] this compound has been identified as a valuable research tool and a potential therapeutic candidate for managing small intestinal hyposecretory conditions, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1]

Co-inhibition of PAT1 and DRA: A Synergistic Approach

Recent studies have demonstrated a powerful synergistic effect when this compound is co-administered with an inhibitor of the related anion exchanger, SLC26A3, also known as Downregulated in Adenoma (DRA). The combination of this compound with the DRA inhibitor, DRAinh-A270, has been shown to produce a more profound blockade of intestinal fluid absorption than either inhibitor used alone, highlighting the complementary roles of these two transporters in different segments of the intestine.[1]

Data Presentation: In Vivo Fluid Absorption in Mice

The following table summarizes the quantitative data from a closed-loop in vivo mouse model, demonstrating the percentage of fluid absorption inhibition by this compound, DRAinh-A270, and their combination in different intestinal segments.

Intestinal SegmentThis compoundDRAinh-A270This compound + DRAinh-A270
Jejunum ~50%->90%
Ileum >80%No Effect>80%
Colon No EffectComplete BlockadeComplete Blockade

Data extracted from a study by Cil O, et al. (2021) in JCI Insight.[1]

Comparison with Other Classes of Ion Transport Inhibitors

To provide a broader context, this section compares the mechanism and effects of this compound with other key classes of intestinal ion transport inhibitors: NHE3 inhibitors and SGLT1 inhibitors.

Inhibitor ClassTarget TransporterMechanism of ActionPrimary Effect on Intestinal Fluid
PAT1 Inhibitor (this compound) SLC26A6 (PAT1)Blocks Cl⁻/HCO₃⁻ exchangeReduces chloride and fluid absorption from the intestinal lumen.
DRA Inhibitor (DRAinh-A270) SLC26A3 (DRA)Blocks Cl⁻/HCO₃⁻ exchangePrimarily reduces chloride and fluid absorption in the colon.
NHE3 Inhibitor (e.g., Tenapanor) SLC5A8 (NHE3)Inhibits Na⁺/H⁺ exchange on the apical membrane of enterocytes.[2][3]Increases luminal sodium concentration, leading to osmotic water retention in the gut, softer stools, and increased transit.[2][3][4][5]
SGLT1 Inhibitor (e.g., Mizagliflozin) SLC5A1 (SGLT1)Inhibits the co-transport of sodium and glucose from the intestinal lumen into enterocytes.[6][7]Delays and reduces glucose and subsequent water absorption from the small intestine.[6][8]

Signaling Pathways and Experimental Workflows

Intestinal Ion Transport and Fluid Absorption Pathway

The following diagram illustrates the key apical transporters involved in intestinal fluid absorption and the points of inhibition for this compound, DRAinh-A270, and Tenapanor.

cluster_inhibitors Inhibitors Na+ Na+ NHE3 NHE3 Na+->NHE3 Na⁺ SGLT1 SGLT1 Na+->SGLT1 Na⁺ Cl- Cl- PAT1 SLC26A6 (PAT1) Cl-->PAT1 Cl⁻ DRA SLC26A3 (DRA) Cl-->DRA Cl⁻ HCO3- HCO3- H+ H+ Glucose Glucose Glucose->SGLT1 Glucose PAT1->HCO3- HCO₃⁻ DRA->HCO3- HCO₃⁻ NHE3->H+ H⁺ PAT1inhB01 This compound PAT1inhB01->PAT1 DRAinhA270 DRAinh-A270 DRAinhA270->DRA Tenapanor Tenapanor Tenapanor->NHE3

Caption: Apical ion transporters and their inhibitors.

Experimental Workflow: In Vivo Closed-Loop Intestinal Fluid Absorption Assay

This diagram outlines the key steps in the in vivo closed-loop intestinal perfusion model used to generate the fluid absorption data.

A Anesthetize Mouse B Midline Laparotomy A->B C Isolate Intestinal Segment (Jejunum, Ileum, or Colon) B->C D Ligate Both Ends of the Segment C->D E Inject Test Solution (Vehicle or Inhibitor) D->E F Return Loop to Peritoneal Cavity E->F G Incubate for a Defined Period F->G H Excise the Loop G->H I Measure Loop Length and Weight H->I J Calculate Fluid Absorption I->J

Caption: In vivo intestinal loop fluid absorption workflow.

Experimental Protocols

In Vivo Closed-Loop Intestinal Fluid Absorption Assay

This protocol is adapted from methodologies used to study intestinal fluid transport in mice.

  • Animal Preparation: Mice are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the surgical procedure.[9][10]

  • Surgical Procedure: A midline laparotomy is performed to expose the abdominal cavity. The desired intestinal segment (e.g., jejunum, ileum, or colon) is carefully identified and isolated.[9]

  • Loop Creation: Two ligatures are placed to create a closed intestinal loop of a defined length, ensuring the mesenteric blood supply remains intact.

  • Injection of Test Solution: A pre-warmed physiological salt solution containing a non-absorbable marker, with or without the test inhibitors (e.g., this compound, DRAinh-A270), is injected into the lumen of the ligated loop.

  • Incubation: The intestinal loop is returned to the peritoneal cavity, and the abdominal incision is temporarily closed. The animal is kept on a heated pad to maintain body temperature for the duration of the experiment (typically 30-60 minutes).

  • Sample Collection and Analysis: At the end of the incubation period, the animal is euthanized. The ligated intestinal loop is excised, and its length and weight are recorded. The luminal fluid is collected to determine the change in volume and/or the concentration of the non-absorbable marker.

  • Calculation of Fluid Absorption: Fluid absorption is calculated based on the change in the weight of the loop or the change in the concentration of the non-absorbable marker relative to the initial injected volume.

Ex Vivo Ussing Chamber Assay for Ion Transport

This protocol is a generalized method for measuring ion transport across isolated intestinal tissue.

  • Tissue Preparation: Immediately after euthanasia, a segment of the intestine is removed and placed in ice-cold, oxygenated Ringer's solution. The muscle layers are carefully stripped away to isolate the mucosal-submucosal layers.[11][12]

  • Mounting: The isolated intestinal tissue is mounted between two halves of an Ussing chamber, separating the apical and basolateral sides.[11][13]

  • Equilibration: Both chambers are filled with warmed, oxygenated Ringer's solution. The tissue is allowed to equilibrate for a period to achieve stable baseline electrical readings.[11]

  • Electrophysiological Measurements: The transepithelial potential difference is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously measured. Transepithelial resistance (TER) is also monitored as an indicator of tissue viability and integrity.[11]

  • Inhibitor Addition: Once a stable baseline is established, inhibitors are added to the apical or basolateral chamber to assess their effect on ion transport. Changes in Isc following the addition of inhibitors are recorded and analyzed.

  • Data Analysis: The change in Isc (ΔIsc) is calculated to quantify the effect of the inhibitor on net ion transport across the intestinal epithelium.

Conclusion

This compound is a selective and potent inhibitor of SLC26A6-mediated anion exchange. The experimental data strongly support a synergistic effect when this compound is combined with a DRA inhibitor, leading to a more comprehensive blockade of intestinal fluid absorption across different segments of the gut. This combination therapy approach may offer a promising strategy for conditions characterized by excessive fluid absorption or hyposecretion. A comparative analysis with other ion transport inhibitors, such as those targeting NHE3 and SGLT1, reveals distinct but potentially complementary mechanisms for modulating intestinal fluid balance. Further research into the combined effects of these different classes of inhibitors could unveil novel therapeutic strategies for a range of gastrointestinal disorders.

References

Benchmarking PAT1inh-B01: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive performance comparison of PAT1inh-B01, a selective inhibitor of the SLC26A6 anion exchanger (also known as PAT1), against other relevant compounds. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to facilitate informed decisions in research applications.

Performance Comparison of Intestinal Fluid Absorption Inhibitors

The following table summarizes the performance of this compound and alternative compounds based on available experimental data. Direct comparison is facilitated by focusing on inhibitory concentrations and observed effects on intestinal fluid transport.

CompoundTarget(s)IC50 (SLC26A6 Inhibition)Effect on Intestinal Fluid AbsorptionCytotoxicity
This compound Selective SLC26A6 ~350 nM [1]Blocks >80% of fluid absorption in ileal loops. [2]No significant cytotoxicity observed at 10 µM in FRT cells. [3]
PAT1inh-A0030SLC26A61.0 µMPotent inhibitor of fluid absorption in mouse ileum.Not specified.
Niflumic AcidNon-selective anion transporter inhibitor, COX-2~200 µM[1]Used as a positive control for SLC26A inhibition.[1]Induces apoptosis in lung cancer cells at 100-200 µM.[4]
TenapanorSodium/Hydrogen Exchanger 3 (NHE3)Not applicable (different mechanism)Reduces intestinal sodium and phosphate absorption, leading to increased stool water content.[5][6]Cytotoxic to HepaRG cells at 50 µM.[7]

Mechanism of Action and Experimental Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams illustrate the signaling pathway of this compound and a typical workflow for evaluating intestinal fluid absorption inhibitors.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cl- Cl- PAT1 SLC26A6 (PAT1) Cl-->PAT1 Exchange HCO3- HCO3- PAT1->HCO3- Exchange Fluid_Absorption Fluid Absorption PAT1->Fluid_Absorption Drives PAT1inh_B01 This compound PAT1inh_B01->PAT1 Inhibits

This compound inhibits the SLC26A6-mediated exchange of chloride and bicarbonate, thereby blocking intestinal fluid absorption.

cluster_workflow Experimental Workflow for Inhibitor Comparison A 1. Cell Culture (e.g., FRT cells expressing SLC26A6 and YFP) B 2. Compound Incubation (this compound vs. Alternatives) A->B C 3. In Vitro Assay (YFP Halide Exchange Assay) B->C D 4. In Vivo Assay (Intestinal Closed-Loop Fluid Absorption) B->D E 5. Cytotoxicity Assay (e.g., Alamar Blue, LDH) B->E F 6. Data Analysis & Comparison (IC50, % Inhibition) C->F D->F E->F

A generalized workflow for the comparative evaluation of SLC26A6 inhibitors, from in vitro screening to in vivo validation and safety assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

YFP-Based Halide Exchange Assay

This in vitro assay is a primary method for screening and characterizing inhibitors of SLC26A6.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells are co-transfected to stably express the human SLC26A6 transporter and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L). Cells are seeded in 96- or 384-well black-walled microplates and cultured to confluence.

  • Compound Incubation: Cells are washed with a chloride-containing buffer (e.g., PBS). Test compounds, including this compound and alternatives, are dissolved in DMSO and then diluted in the chloride buffer to the desired final concentrations. The compound solutions are then added to the cells and incubated for a specified period (e.g., 10-15 minutes) at room temperature.

  • Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.

  • Anion Exchange: A high-concentration iodide-containing solution (e.g., NaI replacing NaCl in the buffer) is rapidly added to each well. The influx of iodide through SLC26A6 quenches the YFP fluorescence.

  • Data Analysis: The rate of fluorescence decay is proportional to the SLC26A6-mediated halide exchange activity. The initial rate of fluorescence quenching is calculated for each well. The percentage of inhibition is determined by comparing the rates in the presence of the test compound to the vehicle control (DMSO). IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Intestinal Closed-Loop Fluid Absorption Assay

This in vivo assay directly measures the effect of inhibitors on intestinal fluid transport.

  • Animal Preparation: Mice are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the surgical procedure. A midline abdominal incision is made to expose the small intestine.

  • Loop Creation: A segment of the distal small intestine (ileum) of a defined length (e.g., 2-3 cm) is isolated by ligating both ends with surgical sutures, creating a "closed loop." Care is taken to avoid compromising the mesenteric blood supply.

  • Injection of Test Solution: A pre-warmed saline solution containing the test compound (e.g., this compound, vehicle control) is injected into the lumen of the closed loop.

  • Incubation: The intestine is returned to the abdominal cavity, and the incision is temporarily closed. The animal is kept warm for the duration of the experiment (e.g., 30-60 minutes).

  • Measurement of Fluid Absorption: After the incubation period, the animal is euthanized, and the closed loop is carefully excised. The length and weight of the loop are measured. The fluid remaining in the loop is collected and its volume is measured. Fluid absorption is calculated as the difference between the initial injected volume and the final recovered volume, often normalized to the length of the intestinal segment.

  • Data Analysis: The percentage of inhibition of fluid absorption is calculated by comparing the results from the compound-treated groups to the vehicle-treated control group.

Cytotoxicity Assay (Alamar Blue Assay)

This assay assesses the general toxicity of the compounds on cell viability.

  • Cell Seeding: FRT cells (or other relevant cell lines) are seeded in a 96-well plate and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, tenapanor) or a vehicle control. A positive control for cytotoxicity (e.g., a high concentration of DMSO) is also included. Cells are incubated with the compounds for an extended period (e.g., 48 hours).

  • Alamar Blue Addition: The Alamar Blue reagent is added to each well and the plate is incubated for a further 2-4 hours. Viable, metabolically active cells reduce the resazurin in the Alamar Blue reagent to the fluorescent resorufin.

  • Fluorescence Measurement: The fluorescence of each well is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. Cell viability is expressed as a percentage of the vehicle-treated control cells. A significant decrease in fluorescence compared to the control indicates cytotoxicity.

References

Independent Verification of PAT1inh-B01 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PAT1inh-B01, a selective inhibitor of the SLC26A6 anion exchanger, with other relevant compounds. The information is based on published experimental data to facilitate informed decisions in research applications.

This compound is a recently identified small molecule inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a Cl⁻/HCO₃⁻ exchanger crucial for chloride and fluid absorption in the small intestine.[1][2] Inhibition of this transporter is a potential therapeutic strategy for intestinal hyposecretory disorders, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[2] This guide summarizes the key characteristics of this compound and compares it with another class of SLC26A6 inhibitors.

Comparative Analysis of SLC26A6 Inhibitors

The following table summarizes the quantitative data for this compound and a comparator from the isoxazolopyrimidine class of inhibitors, PAT1inh-A0030.

InhibitorChemical ClassTargetIC₅₀ (µM)SelectivityKey FindingsReference
This compound Pyrazolo-pyrido-pyrimidinoneSLC26A6 (PAT1)0.35Selective over SLC26A3 (DRA)Inhibited fluid absorption by >80% in mouse ileal loops.Cil O, et al. JCI Insight. 2021.[1][2]
PAT1inh-A0030 IsoxazolopyrimidineSLC26A6 (PAT1)1.0No activity on SLC26A3, SLC26A4, SLC26A9, CFTR, TMEM16A.>90% prevention of fluid absorption decrease in mouse ileum.Chu T, et al. RSC Med Chem. 2023.[3][4]
DRAinh-A270 ThiazolidinoneSLC26A3 (DRA)0.035Selective for SLC26A3Used to functionally distinguish between SLC26A3 and SLC26A6 activity.Cil O, et al. JCI Insight. 2022.[5][6]

Experimental Protocols

High-Throughput Screening for PAT1 (SLC26A6) Inhibitors

The identification of this compound was accomplished through a cell-based high-throughput screening assay.[1][2]

Objective: To identify small molecule inhibitors of PAT1-mediated anion exchange.

Methodology:

  • Cell Line: Fischer Rat Thyroid (FRT) cells were co-transfected to express murine Slc26a6 (PAT1) and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

  • Assay Principle: The assay measures the rate of iodide (I⁻) influx into the cells, which is mediated by the PAT1 Cl⁻/I⁻ exchange activity. The intracellular YFP is quenched by iodide, leading to a decrease in fluorescence intensity.

  • Procedure:

    • FRT cells expressing PAT1 and YFP were plated in 96-well microplates.

    • Cells were washed with a chloride-containing buffer.

    • Test compounds (from a 50,000-compound library) were added to the wells.

    • The plate was placed in a fluorescence plate reader.

    • An iodide-containing solution was injected into each well to initiate the Cl⁻/I⁻ exchange.

    • YFP fluorescence was recorded over time.

  • Data Analysis: The rate of fluorescence decay was used to determine the level of PAT1 inhibition. Compounds that significantly reduced the rate of quenching were identified as hits.

G cluster_workflow High-Throughput Screening Workflow plate FRT cells expressing PAT1 and YFP in 96-well plates wash Wash with Cl- buffer plate->wash add_compounds Add test compounds wash->add_compounds read_initial Place in fluorescence reader add_compounds->read_initial inject_iodide Inject I- solution read_initial->inject_iodide read_final Record YFP fluorescence over time inject_iodide->read_final analyze Analyze rate of fluorescence decay read_final->analyze hits Identify hit compounds analyze->hits

Screening workflow for identifying PAT1 inhibitors.

In Vivo Closed-Loop Model of Intestinal Fluid Absorption

To assess the efficacy of this compound in a physiological context, an in vivo closed-loop model in mice was utilized.[1][2]

Objective: To measure the effect of this compound on fluid absorption in different segments of the small intestine.

Methodology:

  • Animal Model: Wild-type or cystic fibrosis (F508del homozygous) mice were used.

  • Surgical Procedure:

    • Mice were anesthetized.

    • A midline laparotomy was performed to expose the small intestine.

    • Closed loops (2-3 cm in length) were created in the jejunum or ileum by ligation with sutures.

    • Care was taken to avoid compromising the mesenteric blood supply.

  • Inhibitor Administration:

    • A saline solution containing the test inhibitor (e.g., this compound, DRAinh-A270) or vehicle control was injected into the lumen of the sealed loop.

  • Incubation: The loops were returned to the peritoneal cavity, and the abdomen was closed. The animals were kept anesthetized for the duration of the experiment (typically 30-60 minutes).

  • Measurement:

    • After the incubation period, the loops were excised.

    • The length and weight of each loop were measured.

    • The fluid volume remaining in the loop was determined.

  • Data Analysis: The change in fluid volume or the loop weight-to-length ratio was calculated to determine the rate of fluid absorption. A decrease in these parameters indicates fluid absorption, and inhibition is observed as a smaller change compared to the vehicle control.

Signaling and Functional Pathway

SLC26A6 (PAT1) is a key component of electroneutral NaCl absorption in the small intestine, operating in concert with a Na⁺/H⁺ exchanger (NHE3).[1] This process drives fluid absorption from the intestinal lumen into the body.

G cluster_cell Intestinal Epithelial Cell cluster_apical cluster_basolateral lumen Intestinal Lumen cell Apical Membrane Cytoplasm Basolateral Membrane blood Bloodstream nhe3 NHE3 h_cell H+ nhe3->h_cell pat1 PAT1 (SLC26A6) hco3_cell HCO3- pat1->hco3_cell nka Na+/K+ ATPase k_cell K+ nka->k_cell na_blood Na+ nka->na_blood na_lumen Na+ na_lumen->nhe3 cl_lumen Cl- cl_lumen->pat1 na_cell Na+ na_cell->nka k_blood K+ k_blood->nka pat1inh This compound pat1inh->pat1 inhibits

Mechanism of NaCl and fluid absorption in the small intestine and the site of this compound action.

Independent Verification Status

As of late 2025, independent verification of this compound's activity and selectivity by research groups other than the discovering laboratory has not been identified in the public literature. The primary data for this compound currently originates from the initial high-throughput screening and subsequent characterization studies. Researchers should consider this when designing experiments and interpreting results. Further studies from diverse laboratories will be crucial for fully validating the utility of this compound as a selective tool for studying SLC26A6 function.

References

Safety Operating Guide

Essential Safety and Disposal Guide for PAT1inh-B01

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper disposal of PAT1inh-B01, a small-molecule inhibitor of the putative anion transporter 1 (PAT1). The following procedures are based on general laboratory safety protocols and information derived from a structurally related compound, PAT1inh-A0030, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Hazard and Precautionary Data

While specific quantitative data for this compound is not available, the hazards associated with the related compound PAT1inh-A0030 are summarized below. It is prudent to handle this compound with similar precautions.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsP270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure personal safety and environmental protection. The following protocol outlines the necessary steps for compliant disposal of chemical waste.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.

  • Containerization:

    • Use a dedicated, chemically resistant, and leak-proof container clearly labeled as "Hazardous Waste: this compound".

    • Ensure the container is appropriate for the type of waste (solid or liquid).

    • Keep the container securely closed when not in use.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide EHS with all necessary information about the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Preparation for Disposal cluster_2 Storage and Handling cluster_3 Final Disposal Identify this compound Waste Identify this compound Waste Segregate Waste Segregate Waste Identify this compound Waste->Segregate Waste Start Select & Label Container Select & Label Container Segregate Waste->Select & Label Container Wear Appropriate PPE Wear Appropriate PPE Select & Label Container->Wear Appropriate PPE Store in Designated Area Store in Designated Area Wear Appropriate PPE->Store in Designated Area Maintain Closed Container Maintain Closed Container Store in Designated Area->Maintain Closed Container Contact EHS for Pickup Contact EHS for Pickup Maintain Closed Container->Contact EHS for Pickup Document Disposal Document Disposal Contact EHS for Pickup->Document Disposal Complete

This compound Disposal Workflow

References

Essential Safety and Operational Guidance for PAT1inh-B01

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of PAT1inh-B01, a selective SLC26A6 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Physicochemical and Handling Data

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key information derived from supplier data and general knowledge of similar research compounds.

PropertyValueSource
Chemical Name This compoundDC Chemicals
CAS Number 1775330-54-5DC Chemicals
Molecular Formula C22H18BrF3N6O2DC Chemicals
Function Selective SLC26A6 (PAT1) inhibitorGlpBio, DC Chemicals
IC50 350 nM for PAT1-mediated anion exchangeGlpBio, DC Chemicals
Primary Application Research on small intestinal secretory disordersGlpBio
Personal Protective Equipment (PPE)

Due to the absence of a specific SDS, a conservative approach to PPE is recommended. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Nitrile, single-useProtects against skin contact.
Eye Protection Safety glasses or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a fume hood for handling powders or creating stock solutions.Prevents inhalation of airborne particles.
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

ProcedureGuideline
Receiving Inspect packaging for damage upon arrival. Log the compound in your chemical inventory.
Storage Store at -20°C for powder form or -80°C when in solvent. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.
Weighing Handle the powdered form in a chemical fume hood to avoid inhalation.
Solution Preparation A sample solution is typically provided at 10mM in 25 µL. For in-vivo studies, a suggested formulation involves dissolving the DMSO mother solution in a mixture of PEG300, Tween 80, and saline.
General Handling Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Standard Operating Procedures

This compound Handling Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

A Receiving & Inspection B Inventory & Storage (-20°C or -80°C) A->B C PPE Donning (Gloves, Goggles, Lab Coat) B->C D Preparation in Fume Hood (Weighing, Dissolving) C->D E Experimentation D->E F Decontamination (Work Surfaces & Equipment) E->F G Waste Disposal (Hazardous Waste Stream) E->G F->G H PPE Doffing G->H I Hand Washing H->I cluster_membrane Apical Membrane of Intestinal Epithelial Cell PAT1 SLC26A6 (PAT1) Cl-/HCO3- Exchanger Cl_out Cl- (Cell) PAT1->Cl_out HCO3_in HCO3- (Lumen) PAT1->HCO3_in Efflux Cl_in Cl- (Lumen) Cl_in->PAT1 Influx HCO3_out HCO3- (Cell) HCO3_out->PAT1 Inhibitor This compound Inhibitor->PAT1 Inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.